STF-038533
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H21NO2 |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
2-[(3,5-dimethylphenyl)iminomethyl]-3-hydroxy-5-phenylcyclohex-2-en-1-one |
InChI |
InChI=1S/C21H21NO2/c1-14-8-15(2)10-18(9-14)22-13-19-20(23)11-17(12-21(19)24)16-6-4-3-5-7-16/h3-10,13,17,23H,11-12H2,1-2H3 |
InChI Key |
BDXCNBGPTKZGJV-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
STF-038533: An In-depth Technical Guide to a Selective IRE1α RNase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
STF-038533 is a potent and specific small-molecule inhibitor of the endoribonuclease (RNase) activity of Inositol-requiring enzyme 1α (IRE1α), a critical sensor and effector of the Unfolded Protein Response (UPR). This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its effects on the two primary functions of IRE1α RNase: the pro-survival X-box binding protein 1 (XBP1) mRNA splicing and the pro-apoptotic Regulated IRE1-Dependent Decay (RIDD) of mRNA. This guide summarizes key quantitative data on its activity, provides detailed protocols for relevant experimental assays, and includes visualizations of the pertinent signaling pathways and experimental workflows.
Introduction: The Unfolded Protein Response and the Role of IRE1α
The endoplasmic reticulum (ER) is a crucial organelle for protein folding and modification. Various physiological and pathological conditions can disrupt ER homeostasis, leading to an accumulation of unfolded or misfolded proteins, a state known as ER stress. To cope with this stress, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR). The UPR aims to restore proteostasis by upregulating chaperone expression, enhancing protein degradation, and transiently attenuating protein translation. However, if ER stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic response.
The UPR is mediated by three main ER transmembrane sensors: PERK, ATF6, and IRE1α. IRE1α is the most evolutionarily conserved of these sensors and possesses both a kinase and an endoribonuclease (RNase) domain. Upon ER stress, IRE1α dimerizes and autophosphorylates, leading to the activation of its RNase domain. This RNase activity has two key downstream functions:
-
XBP1 mRNA Splicing: IRE1α excises a 26-nucleotide intron from the mRNA of the X-box binding protein 1 (XBP1). This unconventional splicing event results in a translational frameshift, producing the active transcription factor XBP1s. XBP1s then translocates to the nucleus and activates the transcription of genes involved in ER-associated degradation (ERAD), protein folding, and quality control, thereby promoting cell survival.
-
Regulated IRE1-Dependent Decay (RIDD): IRE1α can also cleave and degrade a subset of mRNAs that are localized to the ER membrane. This process, known as RIDD, reduces the protein load on the ER and can also contribute to apoptosis by degrading anti-apoptotic transcripts.
Given its central role in cell fate decisions under ER stress, IRE1α has emerged as a promising therapeutic target in various diseases, including cancer, neurodegenerative disorders, and metabolic diseases.
This compound: Mechanism of Action
This compound (often referred to in the literature as STF-083010) is a specific inhibitor of the RNase activity of IRE1α. Crucially, it does not inhibit the kinase activity of IRE1α. This specificity allows for the targeted modulation of IRE1α's downstream signaling pathways. By inhibiting the RNase domain, this compound prevents the splicing of XBP1 mRNA and the degradation of RIDD substrates. This leads to a reduction in the pro-survival XBP1s-mediated signaling and can sensitize cells, particularly cancer cells that are reliant on a hyperactive UPR, to apoptosis.
The mechanism of this compound's inhibitory action allows researchers to dissect the distinct roles of XBP1 splicing and RIDD in various cellular processes. Its ability to promote cell death in cancer models has positioned it as a valuable tool compound and a potential lead for anticancer drug development.
Quantitative Data
The following tables summarize the reported in vitro efficacy of STF-083010, a compound structurally identical or highly related to this compound.
Table 1: In Vitro Inhibition of IRE1α RNase Activity by STF-083010
| Assay Type | Substrate | IC50 (µM) | Reference |
| Cell-free IRE1α RNase (endonuclease) assay | 32P-labeled HAC1 508-nt transcript | ~30 | Papandreou et al., Blood, 2011[1] |
Table 2: Cytotoxic Activity of STF-083010 in Human Multiple Myeloma (MM) Cell Lines
| Cell Line | Time Point (hours) | IC50 (µM) | Reference |
| RPMI 8226 | 48 | ~25 | Papandreou et al., Blood, 2011[1] |
| U266 | 48 | ~30 | Papandreou et al., Blood, 2011[1] |
| OPM2 | 48 | ~35 | Papandreou et al., Blood, 2011[1] |
Experimental Protocols
XBP1 Splicing Assay
This assay is used to determine the effect of this compound on the splicing of XBP1 mRNA in cells.
Materials:
-
Cell culture reagents
-
This compound
-
ER stress inducer (e.g., Thapsigargin or Tunicamycin)
-
RNA extraction kit (e.g., TRIzol)
-
Reverse transcriptase and cDNA synthesis kit
-
PCR reagents (including primers flanking the XBP1 splice site)
-
Agarose gel and electrophoresis equipment
-
DNA loading dye and ladder
Protocol:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will allow for logarithmic growth during the experiment.
-
Compound Treatment: Pre-treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for 1-2 hours.
-
ER Stress Induction: Add an ER stress inducer (e.g., Thapsigargin at 300 nM) to the appropriate wells and incubate for a specified time (e.g., 4-8 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a suitable RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase kit.
-
PCR Amplification: Perform PCR using primers that flank the 26-nucleotide intron in the XBP1 mRNA.
-
Forward primer example: 5'-CCTTGTAGTTGAGAACCAGG-3'
-
Reverse primer example: 5'-GGGGCTTGGTATATATGTGG-3'
-
-
Gel Electrophoresis: Separate the PCR products on a 2.5-3% agarose gel. The unspliced XBP1 will appear as a larger band, and the spliced XBP1 will be a smaller band.
-
Visualization and Quantification: Visualize the bands under UV light and quantify the band intensities to determine the ratio of spliced to unspliced XBP1.
Regulated IRE1-Dependent Decay (RIDD) Assay
This assay measures the degradation of known RIDD substrate mRNAs in response to ER stress and its inhibition by this compound.
Materials:
-
Same as for the XBP1 Splicing Assay
-
Primers for a known RIDD substrate (e.g., BLOC1S1) and a housekeeping gene (e.g., ACTB) for normalization
-
Quantitative PCR (qPCR) reagents and instrument
Protocol:
-
Cell Treatment: Follow steps 1-3 of the XBP1 Splicing Assay protocol.
-
RNA Extraction and cDNA Synthesis: Follow steps 4-5 of the XBP1 Splicing Assay protocol.
-
qPCR Analysis: Perform qPCR using primers specific for the RIDD substrate and a housekeeping gene.
-
Data Analysis: Calculate the relative mRNA levels of the RIDD substrate normalized to the housekeeping gene using the ΔΔCt method. A decrease in the RIDD substrate mRNA upon ER stress induction, which is reversed by this compound treatment, indicates inhibition of RIDD.
Cell Viability Assay
This assay assesses the cytotoxic or cytostatic effects of this compound on cells.
Materials:
-
Cell culture reagents
-
This compound
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, MTS, or a reagent for ATP measurement like CellTiter-Glo®)
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Addition of Viability Reagent: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate for the time specified in the reagent protocol.
-
Measurement: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Normalize the readings to the vehicle control and plot the cell viability against the concentration of this compound to determine the IC50 value.
Visualizations
Signaling Pathways
Caption: IRE1α signaling and this compound inhibition.
Experimental Workflow
References
An In-depth Technical Guide to the Cellular Target of STF-083010
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the cellular target of the small molecule inhibitor STF-083010. Through a detailed examination of the available scientific literature, this guide elucidates the mechanism of action, presents quantitative data on its inhibitory activity, and provides detailed experimental protocols for its characterization. Furthermore, this guide includes visual representations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of the compound's biological context and the methods used to investigate it. The primary cellular target of STF-083010 is the endonuclease domain of Inositol-requiring enzyme 1 alpha (IRE1α), a key sensor of endoplasmic reticulum (ER) stress.
Introduction
Endoplasmic reticulum (ER) stress, a condition arising from the accumulation of unfolded or misfolded proteins in the ER lumen, activates a complex signaling network known as the Unfolded Protein Response (UPR). The UPR aims to restore ER homeostasis but can trigger apoptosis if the stress is prolonged or severe. A central transducer of the UPR is Inositol-requiring enzyme 1 alpha (IRE1α), a transmembrane protein possessing both serine/threonine kinase and endoribonuclease (RNase) activities. The IRE1α pathway is implicated in a variety of diseases, including cancer, metabolic disorders, and inflammatory conditions, making it an attractive target for therapeutic intervention.
STF-083010 has been identified as a novel small molecule inhibitor that selectively targets the endonuclease activity of IRE1α.[1][2][3][4][5] This targeted inhibition allows for the specific modulation of the IRE1α signaling pathway, providing a valuable tool for both basic research and drug development. This guide will delve into the specifics of STF-083010's interaction with IRE1α and the methodologies used to characterize this interaction.
The Cellular Target: Inositol-requiring Enzyme 1 Alpha (IRE1α)
The primary cellular target of STF-083010 is the endoribonuclease (RNase) domain of IRE1α.[1][2][3][5] IRE1α is a type I transmembrane protein that resides in the ER membrane. Upon sensing an accumulation of unfolded proteins, IRE1α dimerizes and autophosphorylates its kinase domain, which in turn allosterically activates its C-terminal RNase domain.
The activated RNase domain of IRE1α has two main functions:
-
XBP1 mRNA Splicing: IRE1α unconventionally splices a 26-nucleotide intron from the mRNA of the X-box binding protein 1 (XBP1).[6][7] This splicing event results in a frameshift, leading to the translation of a potent transcription factor, XBP1s. XBP1s translocates to the nucleus and upregulates the expression of genes involved in protein folding, ER-associated degradation (ERAD), and quality control, thereby helping to alleviate ER stress.
-
Regulated IRE1-Dependent Decay (RIDD): IRE1α can also degrade a subset of other mRNAs that are localized to the ER membrane.[6][8] This process, known as RIDD, is thought to reduce the protein load on the ER.
STF-083010 has been shown to specifically inhibit the endonuclease activity of IRE1α without affecting its kinase activity.[1][5][9] This selective inhibition prevents the splicing of XBP1 mRNA and subsequent production of the active XBP1s transcription factor.[1][4]
Quantitative Data on STF-083010 Activity
The inhibitory potency of STF-083010 on IRE1α endonuclease activity has been quantified in various studies. The half-maximal inhibitory concentration (IC50) can vary depending on the assay format and the cell line used. It is important to note that the cytotoxic effects of STF-083010 are both dose- and time-dependent, and the compound's stability in solution should be considered when interpreting experimental results.[10]
| Parameter | Value | Assay Type | Notes | Reference |
| IC50 | ~25 µM | Cell-free in vitro HAC1 mRNA processing | Half-maximal inhibition of radiolabeled HAC1 mRNA cleavage by recombinant hIRE1 protein. | [11] |
| Effective Concentration | 60 µM | Cell-based XBP1 mRNA splicing in RPMI 8226 cells | Concentration at which XBP1 mRNA splicing is almost completely blocked in multiple myeloma cells. | [1][12] |
| Cytotoxicity | Varies | Cell viability assays in various cancer cell lines | The cytotoxic IC50 can be high in cell lines that are not highly dependent on the IRE1α-XBP1 pathway for survival. | [10][13] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the cellular target and mechanism of action of STF-083010.
In Vitro IRE1α Endonuclease Activity Assay
This assay directly measures the effect of STF-083010 on the enzymatic activity of recombinant IRE1α.
Objective: To determine if STF-083010 directly inhibits the endonuclease activity of IRE1α in a cell-free system.
Materials:
-
Recombinant human IRE1α cytoplasmic domain (kinase and RNase domains)
-
In vitro transcribed and radiolabeled RNA substrate (e.g., a 508-nt fragment of HAC1 mRNA containing the splice sites)
-
STF-083010
-
RNase reaction buffer
-
ATP
-
Denaturing polyacrylamide gel
-
Phosphorimager
Protocol:
-
Recombinant IRE1α Activation: Pre-incubate the recombinant IRE1α protein in the RNase reaction buffer with ATP to allow for autophosphorylation and activation of the RNase domain.
-
Inhibitor Incubation: Add varying concentrations of STF-083010 (dissolved in DMSO) or DMSO vehicle control to the activated IRE1α and incubate for a specified time at room temperature.
-
Cleavage Reaction: Initiate the cleavage reaction by adding the radiolabeled HAC1 RNA substrate to the mixture.
-
Reaction Quenching: After a defined incubation period, stop the reaction by adding a formamide-containing loading buffer.
-
Gel Electrophoresis: Separate the RNA cleavage products on a denaturing polyacrylamide gel.
-
Analysis: Dry the gel and expose it to a phosphor screen. Analyze the cleavage products using a phosphorimager to quantify the extent of RNA cleavage at each inhibitor concentration. The unspliced substrate and the two spliced fragments will appear as distinct bands.
-
Data Interpretation: A reduction in the intensity of the cleaved RNA fragments in the presence of STF-083010 indicates inhibition of IRE1α endonuclease activity.
Cell-Based XBP1 Splicing Assay
This assay assesses the ability of STF-083010 to inhibit IRE1α-mediated XBP1 mRNA splicing in a cellular context.
Objective: To determine the effect of STF-083010 on XBP1 mRNA splicing in cells under ER stress.
Materials:
-
Cell line of interest (e.g., RPMI 8226 multiple myeloma cells)
-
ER stress inducer (e.g., thapsigargin or tunicamycin)
-
STF-083010
-
Cell culture medium and reagents
-
RNA extraction kit
-
Reverse transcriptase and reagents for cDNA synthesis
-
PCR primers flanking the XBP1 splice site
-
Taq polymerase and PCR reagents
-
Agarose gel and electrophoresis equipment
-
(Optional) Real-time PCR system and SYBR Green master mix for quantitative analysis
Protocol:
-
Cell Seeding: Plate the cells at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with the ER stress inducer (e.g., 300 nM thapsigargin) in the presence or absence of various concentrations of STF-083010 for a specified duration (e.g., 4-8 hours). Include appropriate vehicle controls.
-
RNA Isolation: Harvest the cells and isolate total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from the isolated RNA using a reverse transcriptase.
-
PCR Amplification: Perform PCR using primers that flank the 26-nucleotide intron in the XBP1 mRNA. This will amplify both the unspliced (XBP1u) and spliced (XBP1s) forms.
-
Agarose Gel Electrophoresis: Separate the PCR products on an agarose gel. The unspliced XBP1 will appear as a larger band, and the spliced XBP1 will be a smaller band.
-
Analysis: Visualize the bands under UV light and document the results. A decrease in the intensity of the spliced XBP1 band in the STF-083010-treated samples compared to the ER stress-induced control indicates inhibition of XBP1 splicing.
-
(Optional) Quantitative Real-Time PCR (qRT-PCR): For a more quantitative analysis, perform qRT-PCR using primers specific for the spliced form of XBP1.[14][15][16] Normalize the expression to a stable housekeeping gene.
Visualizations
Signaling Pathways
Caption: IRE1α signaling pathway and the inhibitory action of STF-083010.
Experimental Workflows
Caption: Workflow for in vitro and cell-based characterization of STF-083010.
Conclusion
STF-083010 is a valuable chemical probe for studying the nuanced roles of the IRE1α signaling pathway. Its specific mechanism of action—the selective inhibition of IRE1α's endonuclease activity—allows for the decoupling of the RNase-dependent downstream effects from its kinase activity. This makes STF-083010 a powerful tool for investigating the physiological and pathological consequences of modulating the XBP1 splicing and RIDD branches of the Unfolded Protein Response. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize and understand the biological impact of this targeted inhibitor. As our understanding of the complexities of ER stress signaling in disease continues to grow, so too will the importance of specific chemical modulators like STF-083010.
References
- 1. Identification of an Ire1alpha endonuclease specific inhibitor with cytotoxic activity against human multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. STF-083010, IRE1alpha endonuclease inhibitor (CAS 307543-71-1) | Abcam [abcam.com]
- 5. STF-083010 | IRE1 | TargetMol [targetmol.com]
- 6. The Structure, Activation and Signaling of IRE1 and Its Role in Determining Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IRE1/XBP1 and endoplasmic reticulum signaling — from basic to translational research for cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Molecular Mechanism for Turning Off IRE1α Signaling during Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel chemical, STF-083010, reverses tamoxifen-related drug resistance in breast cancer by inhibiting IRE1/XBP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. merckmillipore.com [merckmillipore.com]
- 13. selleckchem.com [selleckchem.com]
- 14. A quantitative method for detection of spliced X-box binding protein-1 (XBP1) mRNA as a measure of endoplasmic reticulum (ER) stress - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Real-time PCR quantification of spliced X-box binding protein 1 (XBP1) using a universal primer method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Real-time PCR quantification of spliced X-box binding protein 1 (XBP1) using a universal primer method | PLOS One [journals.plos.org]
STF-038533: A Potent Inhibitor of CREB-Mediated Transcription
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The cAMP response element-binding protein (CREB) is a pivotal transcription factor implicated in a myriad of cellular processes, including proliferation, survival, and differentiation. Its aberrant activation is a hallmark of various malignancies, rendering it an attractive target for therapeutic intervention. STF-038533 has been identified as a potent and selective small molecule inhibitor of CREB-driven gene expression. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its discovery, mechanism of action, quantitative data, and detailed experimental protocols for its characterization. The information presented herein is intended to serve as a valuable resource for researchers investigating CREB-targeted therapies.
Introduction to CREB and Its Role in Cancer
The cyclic AMP (cAMP) response element-binding protein (CREB) is a leucine zipper transcription factor that, upon activation, binds to specific DNA sequences known as cAMP response elements (CREs) in the promoters of its target genes. The activation of CREB is a convergence point for multiple signaling pathways initiated by hormones, growth factors, and neurotransmitters. Phosphorylation at Serine 133 is a critical step in CREB activation, enabling it to recruit the transcriptional coactivators CREB-binding protein (CBP) and p300. This recruitment is essential for the initiation of target gene transcription.
In numerous cancers, including acute myeloid leukemia (AML), CREB is overexpressed and constitutively activated. This leads to the increased expression of genes that promote cell proliferation and survival, contributing to tumorigenesis and resistance to therapy. Consequently, the development of small molecule inhibitors that can disrupt CREB function represents a promising strategy for cancer treatment.
Discovery of this compound
This compound was identified through a high-throughput screen of approximately 114,000 compounds from Stanford University's small molecule library. The screen was designed to identify molecules that selectively inhibit CREB-driven transcription in the KG-1 acute myeloid leukemia (AML) cell line. A CRE-dependent firefly luciferase reporter construct was used to measure CREB activity.
Mechanism of Action
The precise mechanism by which this compound inhibits CREB-mediated transcription has not been fully elucidated in publicly available literature. However, based on the screening strategy and the known mechanisms of other CREB inhibitors, several potential points of intervention can be hypothesized:
-
Inhibition of CREB-Coactivator Interaction: this compound may disrupt the crucial interaction between phosphorylated CREB and its coactivators, CBP and p300. This would prevent the assembly of the transcriptional machinery at CREB target gene promoters.
-
Inhibition of CREB-DNA Binding: The compound could interfere with the ability of the CREB dimer to bind to CRE sequences in the DNA.
-
Inhibition of CREB Phosphorylation: While less likely given the nature of the primary screen, this compound could potentially inhibit one or more of the upstream kinases that phosphorylate CREB at Serine 133.
Further biochemical and cellular assays are required to definitively determine the exact mechanism of action.
Caption: Hypothetical mechanisms of this compound action on the CREB signaling pathway.
Quantitative Data
The primary quantitative data available for this compound is its half-maximal inhibitory concentration (IC50) for CREB-driven luciferase activity and its effect on cell viability.
Table 1: In Vitro Efficacy of this compound
| Assay | Cell Line | Parameter | Value | Reference |
| CRE-Luciferase Reporter | KG-1 (AML) | IC50 | 410 nM | [1] |
| Cell Viability | HL-60 (AML) | IC50 | Low micromolar | [1] |
| Cell Viability | KG-1 (AML) | IC50 | Low micromolar | [1] |
Table 2: Effect of this compound on CREB Target Gene Expression
| Target Gene | Cell Line | Treatment | Change in Expression | Reference |
| RFC3 | KG-1 (AML) | 10 µM this compound for 24h | Reduced | [1] |
| Fra-1 | KG-1 (AML) | 10 µM this compound for 24h | Reduced | [1] |
| POLD2 | KG-1 (AML) | 10 µM this compound for 24h | Reduced | [1] |
Table 3: Toxicity Profile of this compound
| Cell Type | Assay | Observation | Reference |
| Normal Hematopoietic Cells | Cell Viability | Non-toxic | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments used in the characterization of this compound. These are generalized protocols based on standard laboratory practices and the information available in the primary literature.
CRE-Luciferase Reporter Assay
This assay is fundamental for screening and validating inhibitors of CREB-mediated transcription.
Caption: Workflow for the CRE-Luciferase Reporter Assay.
Protocol:
-
Cell Culture: Maintain KG-1 AML cells in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin-Glutamine (PSG) at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection: Stably or transiently transfect KG-1 cells with a firefly luciferase reporter plasmid containing multiple cAMP Response Elements (CREs) upstream of a minimal promoter. A control cell line expressing luciferase under a constitutive promoter (e.g., CMV) should also be established to assess specificity.
-
Plating: Seed the transfected cells into 96-well white, clear-bottom plates at a density of 5 x 10^4 cells per well.
-
Compound Treatment: Prepare a serial dilution of this compound in the appropriate vehicle (e.g., DMSO). Add the compound to the wells to achieve the desired final concentrations. Include a vehicle-only control.
-
Incubation: Incubate the plates for a predetermined period (e.g., 24 hours) at 37°C.
-
Cell Lysis and Luciferase Assay: Add a luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System) to each well to lyse the cells and provide the substrate for the luciferase reaction.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luciferase signal to a measure of cell viability (e.g., a parallel CellTiter-Glo® assay). Plot the normalized luciferase activity against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Quantitative Real-Time PCR (qRT-PCR) for CREB Target Genes
This method is used to validate the effect of the inhibitor on the transcription of endogenous CREB target genes.
Caption: Workflow for qRT-PCR analysis of CREB target genes.
Protocol:
-
Cell Treatment: Plate KG-1 cells and treat with 10 µM this compound or vehicle control for 24 hours.
-
RNA Isolation: Harvest the cells and isolate total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen).
-
cDNA Synthesis: Synthesize first-strand cDNA from the isolated RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
Quantitative PCR: Perform qPCR using a qPCR instrument and a SYBR Green or probe-based detection method. Use primers specific for the CREB target genes (e.g., RFC3, Fra-1, POLD2) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treatment group to the vehicle control.
Future Directions
The initial characterization of this compound has demonstrated its potential as a selective inhibitor of CREB function with anti-leukemic activity in vitro. However, several key areas require further investigation to fully understand its therapeutic potential:
-
Mechanism of Action Studies: Biochemical assays such as AlphaScreen, surface plasmon resonance (SPR), or co-immunoprecipitation are needed to determine if this compound directly binds to CREB or CBP/p300 and disrupts their interaction. Electrophoretic mobility shift assays (EMSA) could clarify if it inhibits CREB-DNA binding. Western blotting for phosphorylated CREB would reveal any effects on upstream signaling.
-
In Vivo Efficacy: Studies in animal models of AML are crucial to evaluate the in vivo efficacy, pharmacokinetics, and toxicology of this compound.
-
Structure-Activity Relationship (SAR) Studies: Medicinal chemistry efforts could lead to the development of analogs with improved potency, selectivity, and pharmacokinetic properties.
Conclusion
This compound is a promising small molecule inhibitor of CREB-mediated transcription. The available data highlight its potency in AML cell lines and its selectivity over normal hematopoietic cells. While further studies are necessary to elucidate its precise mechanism of action and to evaluate its in vivo potential, this compound represents a valuable chemical probe for studying CREB biology and a potential starting point for the development of novel anti-cancer therapeutics.
References
STF-31: A Dual-Targeting Agent in Cancer Research - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The small molecule STF-31 has emerged as a significant agent in cancer research due to its unique dual mechanism of action, simultaneously targeting two critical pathways in cancer cell metabolism: glucose transport and NAD+ biosynthesis. Initially identified as a selective inhibitor of the glucose transporter 1 (GLUT1), further studies revealed its potent inhibitory activity against nicotinamide phosphoribosyltransferase (NAMPT), a rate-limiting enzyme in the NAD+ salvage pathway. This dual action makes STF-31 particularly effective against cancers exhibiting a high dependence on aerobic glycolysis, a phenomenon known as the Warburg effect, such as von Hippel-Lindau (VHL)-deficient renal cell carcinoma (RCC). This technical guide provides an in-depth overview of STF-31, including its mechanism of action, preclinical data, and detailed experimental protocols.
Introduction
Cancer cells undergo profound metabolic reprogramming to sustain their rapid proliferation and survival. One of the hallmarks of this reprogramming is the Warburg effect, characterized by an increased rate of glucose uptake and lactate production, even in the presence of oxygen. This metabolic shift renders cancer cells highly dependent on glucose transporters, particularly GLUT1, and the continuous regeneration of NAD+, a critical cofactor for numerous cellular processes. STF-31 exploits these metabolic vulnerabilities through its dual inhibition of GLUT1 and NAMPT, leading to energy crisis and subsequent cell death in susceptible cancer types.
Mechanism of Action
STF-31 exerts its anticancer effects through a two-pronged attack on cancer cell metabolism:
-
Inhibition of GLUT1: STF-31 directly binds to and inhibits GLUT1, the primary transporter responsible for glucose uptake in many cancer cells.[1] This blockade of glucose import starves the cancer cells of their primary fuel source, leading to a sharp decline in ATP production and the biosynthesis of essential macromolecules.
-
Inhibition of NAMPT: STF-31 also inhibits the enzymatic activity of NAMPT.[2][3][4] NAMPT is a key enzyme in the salvage pathway that recycles nicotinamide back into NAD+. By inhibiting NAMPT, STF-31 depletes the cellular NAD+ pool, which is essential for the function of numerous enzymes involved in redox reactions, DNA repair, and cell signaling.
The simultaneous disruption of these two fundamental metabolic pathways creates a synergistic effect, leading to selective necrotic cell death in cancer cells that are highly reliant on both glucose and the NAD+ salvage pathway.[1]
Preclinical Data
The anticancer activity of STF-31 has been evaluated in various preclinical models, demonstrating its potential as a therapeutic agent.
In Vitro Studies
STF-31 has shown selective cytotoxicity against a range of cancer cell lines, with particular potency in VHL-deficient renal cell carcinoma cells, which are known to be highly glycolytic.
Table 1: In Vitro Activity of STF-31
| Parameter | Cell Line | Value | Reference |
| GLUT1 Inhibition (IC50) | - | 1 µM | [1] |
| Cytotoxicity (IC50) | RCC4 (VHL-deficient) | 0.16 µM | [5] |
| A2780 | 0.024 µM (NAMPT inhibition) | [5] | |
| HT1080 | 0.213 µM | [5] | |
| Glucose Uptake Inhibition | Various cancer cell lines | 25-50% | [6] |
| Lactate Production Inhibition | VHL-deficient cells | ~60% | [5][7] |
| Extracellular Acidification Rate Inhibition | VHL-deficient cells | ~60% | [5][7] |
In Vivo Studies
In vivo studies using mouse xenograft models have further validated the anticancer efficacy of STF-31.
Table 2: In Vivo Efficacy of STF-31 Analog in RCC Xenograft Models
| Animal Model | Treatment Regimen | Outcome | Reference |
| 786-O (VHL-mutant) Xenografts in CD-1 nude mice | 11.6 mg/kg i.p. for 3 days, then 7.8 mg/kg for 7 days | Markedly reduced tumor glucose uptake and growth | [8] |
| ACHN (shRNA to VHL) Xenografts | Daily systemic treatment for 10-14 days | Markedly delayed tumor growth | [7][9] |
Importantly, these studies also indicated a favorable safety profile, with no significant toxicity to normal tissues, including the brain, which is also a high glucose-utilizing organ.[8][10]
Signaling Pathways and Experimental Workflows
Signaling Pathway of STF-31 Dual Inhibition
Caption: Dual inhibitory mechanism of STF-31 on GLUT1 and NAMPT.
Experimental Workflow for In Vitro Cell Viability Assay
Caption: Workflow for determining cell viability using an XTT assay.
Experimental Workflow for In Vivo Xenograft Study
Caption: General workflow for a preclinical xenograft study.
Detailed Experimental Protocols
Cell Viability (XTT) Assay
-
Cell Plating: Seed cancer cells (e.g., RCC4, A2780, HT1080) in 96-well plates at a density of 5,000 cells per well. Allow cells to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of STF-31 in the appropriate cell culture medium. Remove the old medium from the wells and add the STF-31 dilutions. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 4 days at 37°C in a humidified incubator with 5% CO2.
-
XTT Reagent Preparation: Prepare the XTT solution (0.3 mg/ml of XTT with 2.65 µg/ml N-methyl dibenzopyrazine methyl sulfate in phenol red-free medium).
-
Assay Development: Aspirate the medium containing STF-31 and add the XTT solution to each well. Incubate the plates at 37°C for 1-2 hours.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) using linear interpolation.[5]
Glucose Uptake Assay
-
Cell Treatment: Treat cancer cells with STF-31 (e.g., 5 µM) or vehicle for a specified time.
-
Radiolabeled Glucose: Use a non-hydrolyzable, radioactive glucose analog such as 2-deoxy-D-[3H]glucose.
-
Uptake Measurement: Add the radiolabeled glucose to the cells and incubate to allow for uptake.
-
Washing: Stop the uptake by washing the cells with ice-cold buffer.
-
Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Normalization: Normalize the counts to the cell number to determine the relative glucose uptake.[7]
NAMPT Enzymatic Activity Assay
-
Reaction Setup: Use a coupled-enzyme kinetic assay. Incubate recombinant NAMPT enzyme with various concentrations of STF-31.
-
Substrate Addition: Initiate the reaction by adding the substrates nicotinamide and 5-phosphoribosyl-1-pyrophosphate (PRPP).
-
Coupled Reaction: The NMN produced by NAMPT is converted to NAD+ by NMNAT. The NAD+ is then used in a subsequent reaction to generate a detectable signal (e.g., fluorescent or colorimetric).
-
Detection: Measure the signal to determine the rate of NAD+ production, which is proportional to NAMPT activity.[2][3]
Mouse Xenograft Study
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 786-O cells) into the flank of immunodeficient mice (e.g., CD-1 nude mice).[8][11][12][13][14]
-
Tumor Growth: Allow the tumors to grow to a predetermined size (e.g., 100 mm³).
-
Randomization and Treatment: Randomize the mice into a treatment group and a vehicle control group. Administer a soluble analog of STF-31 intraperitoneally (i.p.) at a specified dose and schedule (e.g., 11.6 mg/kg daily).[8]
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint and Analysis: At the end of the study (e.g., after 10-14 days), sacrifice the mice, excise the tumors, and perform further analysis (e.g., histology, biomarker analysis).[7][9]
Conclusion
STF-31 represents a promising therapeutic strategy that exploits the metabolic reprogramming of cancer cells. Its dual inhibitory action on GLUT1 and NAMPT provides a powerful and selective means of targeting tumors that are highly dependent on aerobic glycolysis. The preclinical data to date are encouraging, demonstrating potent in vitro and in vivo anticancer activity with a favorable safety profile. Further research, including optimization of its pharmacological properties and exploration in a wider range of cancer types, is warranted to fully elucidate its clinical potential. This technical guide provides a comprehensive resource for researchers and drug developers working with this novel anticancer agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NAMPT Is the Cellular Target of STF-31-Like Small-Molecule Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. NAMPT is the cellular target of STF-31-like small-molecule probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Targeting glucose transport and the NAD pathway in tumor cells with STF-31: a re-evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting GLUT1 and the Warburg Effect in Renal Cell Carcinoma by Chemical Synthetic Lethality - PMC [pmc.ncbi.nlm.nih.gov]
- 8. | BioWorld [bioworld.com]
- 9. researchgate.net [researchgate.net]
- 10. Potential Kidney Cancer Therapy Starves Cancer Cells of Glucose | UKRO - University Kidney Research Organization [ukrocharity.org]
- 11. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 12. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 14. pubs.acs.org [pubs.acs.org]
The Role of IRE1α Inhibitor STF-038533 in Attenuating Acute Myeloid Leukemia Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acute Myeloid Leukemia (AML) remains a challenging hematological malignancy characterized by the rapid proliferation of abnormal myeloid progenitor cells. A growing body of evidence points to the critical role of the Unfolded Protein Response (UPR) in supporting cancer cell survival and proliferation, making it a promising target for therapeutic intervention. This technical guide delves into the mechanism of action of STF-038533, an inhibitor of the Inositol-Requiring Enzyme 1α (IRE1α) pathway, and its impact on AML cell proliferation. Through a comprehensive review of existing literature, this document provides a detailed overview of the IRE1α signaling cascade in AML, quantitative data on the effects of IRE1α inhibition, and explicit protocols for key experimental assays.
Introduction: The Unfolded Protein Response and IRE1α in AML
The endoplasmic reticulum (ER) is a critical organelle for protein folding and modification. Perturbations in ER homeostasis lead to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. To cope with this, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR). The UPR aims to restore ER function but can trigger apoptosis if the stress is prolonged or severe.
The UPR is mediated by three main ER transmembrane sensors: PERK, ATF6, and IRE1α. Of these, the IRE1α pathway is the most conserved branch of the UPR. In cancer cells, including AML, the UPR is often hijacked to promote survival and resistance to therapy. The IRE1α-XBP1 pathway, in particular, is frequently activated in AML cells, contributing to their pathological proliferation and survival.[1]
This compound is a small molecule inhibitor that targets the endoribonuclease (RNase) activity of IRE1α. It is important to note that the majority of published research refers to a closely related and well-characterized IRE1α inhibitor, STF-083010 . Due to the limited specific public data on this compound, this guide will focus on the effects of IRE1α inhibition in AML, primarily referencing data from studies involving STF-083010, under the assumption that they share a similar mechanism of action as specific IRE1α RNase inhibitors.
The IRE1α-XBP1 Signaling Pathway in AML
Under ER stress, IRE1α dimerizes and autophosphorylates, activating its RNase domain. This activated RNase excises a 26-nucleotide intron from the mRNA of the X-box binding protein 1 (XBP1). This unconventional splicing event generates the active form of the XBP1 transcription factor, known as XBP1s. XBP1s then translocates to the nucleus and upregulates the expression of genes involved in protein folding, quality control, and ER-associated degradation (ERAD), thereby promoting cell survival.[1]
In AML, the constitutive activation of the IRE1α-XBP1 pathway helps leukemic cells to manage the high protein synthesis rates required for rapid proliferation and to adapt to the stressful bone marrow microenvironment. Inhibition of IRE1α's RNase activity by compounds like STF-083010 prevents the splicing of XBP1 mRNA, leading to a reduction in XBP1s levels. This disruption of a key pro-survival pathway can induce cell cycle arrest and apoptosis in AML cells.[2][3]
Figure 1: The IRE1α-XBP1 signaling pathway and the point of inhibition by this compound.
Quantitative Effects of IRE1α Inhibition on AML Cell Proliferation
One study reported that another IRE1α RNase inhibitor, 2-hydroxy-1-naphthaldehyde (HNA), exhibited a mean GI50 (concentration for 50% growth inhibition) of 31 µM in a panel of eight AML cell lines.[4] It is important to note that different AML cell lines can exhibit varying sensitivities to IRE1α inhibition.
| Compound | Cell Lines | Assay | Parameter | Value | Reference |
| HNA | 8 AML Cell Lines | MTT Assay | Mean GI50 | 31 µM | [4] |
| STF-083010 | Multiple Myeloma Cell Lines (RPMI 8226, MM.1S, MM.1R) | Not Specified | Cytostatic and Cytotoxic Effects | Dose- and time-dependent | [1] |
Table 1: Summary of Quantitative Data on IRE1α Inhibitors in Hematological Malignancies. Note: Data for STF-083010 in AML cell lines is not explicitly provided in the search results, hence data from multiple myeloma is included for context.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the impact of this compound on AML cell proliferation, apoptosis, and cell cycle progression. These protocols are based on standard laboratory procedures and can be adapted for specific AML cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
AML cell lines (e.g., HL-60, THP-1, MOLM-13)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (or STF-083010) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Seed AML cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should be less than 0.1%.
-
Add 100 µL of the drug dilutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate the plate for 48 or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[5][6]
Figure 2: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
AML cells treated with this compound as described above.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).
-
Flow cytometer.
Procedure:
-
Treat AML cells with the desired concentrations of this compound for 24 or 48 hours.
-
Harvest the cells by centrifugation (300 x g for 5 minutes).
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.[7][8]
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
AML cells treated with this compound.
-
Cold 70% ethanol.
-
PBS.
-
RNase A (100 µg/mL).
-
Propidium Iodide (PI) staining solution (50 µg/mL).
-
Flow cytometer.
Procedure:
-
Treat AML cells with this compound for 24 hours.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PBS containing RNase A and incubate for 30 minutes at 37°C.
-
Add 500 µL of PI staining solution and incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity.[9]
Expected Outcomes and Interpretation
Inhibition of IRE1α with this compound is expected to have the following effects on AML cells:
-
Reduced Cell Proliferation: A dose-dependent decrease in cell viability is anticipated, as measured by the MTT assay. This reflects the cytotoxic and cytostatic effects of blocking the pro-survival IRE1α-XBP1 pathway.[2]
-
Induction of Apoptosis: An increase in the percentage of Annexin V-positive cells (early and late apoptotic) is expected. This demonstrates that IRE1α inhibition triggers programmed cell death in AML cells.[3]
-
Cell Cycle Arrest: An accumulation of cells in the G1 phase of the cell cycle is a likely outcome. This indicates that IRE1α inhibition can halt the progression of AML cells through the cell cycle, preventing their division.[3]
Conclusion
The IRE1α-XBP1 pathway represents a critical pro-survival mechanism that is frequently activated in Acute Myeloid Leukemia. The small molecule inhibitor this compound (and its well-studied analog STF-083010) offers a targeted approach to disrupt this pathway, leading to decreased AML cell proliferation, induction of apoptosis, and cell cycle arrest. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the therapeutic potential of IRE1α inhibition in AML. Further studies are warranted to fully elucidate the efficacy of this compound in various AML subtypes and its potential for combination therapies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Inhibition of IRE1α-driven pro-survival pathways is a promising therapeutic application in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. oncotarget.com [oncotarget.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
STF-038533: A Modulator of CREB Target Gene Expression Through IRE1α Inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The small molecule STF-038533 has emerged as a significant tool for investigating the intricate signaling networks that govern cellular stress responses and gene expression. Primarily characterized as a specific inhibitor of the endoribonuclease (RNase) activity of Inositol-requiring enzyme 1α (IRE1α), a key sensor of the Unfolded Protein Response (UPR), this compound presents a unique opportunity to dissect the downstream consequences of IRE1α signaling. This technical guide provides a comprehensive overview of the effect of this compound on the expression of target genes regulated by the cAMP response element-binding protein (CREB), a pivotal transcription factor in cellular function. This document details the underlying mechanism of action, summarizes quantitative data, provides detailed experimental protocols, and visualizes the involved signaling pathways.
Introduction: The Intersection of UPR and CREB Signaling
The Unfolded Protein Response is a critical cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). IRE1α, a central transducer of the UPR, possesses both kinase and RNase activities. Upon activation, its RNase domain initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, leading to the production of the active transcription factor XBP1s. XBP1s, in turn, upregulates a suite of genes involved in protein folding, quality control, and ER-associated degradation to restore ER homeostasis.
CREB is a ubiquitously expressed transcription factor that regulates a wide array of cellular processes, including proliferation, survival, differentiation, and metabolism. Its activity is modulated by various signaling pathways that converge on the phosphorylation of CREB at Serine 133, a critical event for the recruitment of transcriptional co-activators such as CBP/p300 and the subsequent activation of target gene expression.
Recent evidence points towards a significant crosstalk between the IRE1α-XBP1 pathway and CREB-mediated transcription. The discovery of this compound as a specific inhibitor of the IRE1α RNase activity provides a powerful chemical probe to explore this intersection.
Mechanism of Action: How this compound Influences CREB Target Genes
This compound exerts its effects on CREB target genes by specifically inhibiting the RNase activity of IRE1α. This inhibition blocks the splicing of XBP1 mRNA, thereby preventing the formation of the active XBP1s transcription factor. The precise molecular cascade linking the inhibition of IRE1α's RNase activity to the modulation of CREB target gene expression is an active area of research, with several potential mechanisms being investigated:
-
Modulation of CREB Phosphorylation: Studies have suggested that IRE1α activity can influence the phosphorylation status of CREB. Inhibition of IRE1α by this compound may therefore alter the phosphorylation of CREB at Ser133, thereby impacting its ability to recruit co-activators and initiate transcription.
-
XBP1s as a CREB/ATF Family Member: XBP1s belongs to the CREB/ATF (activating transcription factor) family of basic leucine zipper (bZIP) transcription factors. While the direct interaction and functional relationship between XBP1s and CREB at the promoter of target genes are still being elucidated, the absence of XBP1s due to this compound treatment could disrupt the normal transcriptional complex and influence the expression of genes co-regulated by both factors.
-
Indirect Effects via UPR-Mediated Cellular Changes: By attenuating a major branch of the UPR, this compound can induce broader changes in the cellular signaling landscape. These alterations could indirectly impinge on the various kinases and phosphatases that regulate CREB activity.
The following diagram illustrates the proposed signaling pathway:
Quantitative Data on the Effect of this compound on CREB Target Genes
Experimental evidence has demonstrated the ability of this compound to downregulate the expression of specific CREB target genes. The following table summarizes the available quantitative data.
| Cell Line | Treatment | Gene | Fold Change (vs. DMSO control) | Method | Reference |
| KG-1 (AML) | 10 µM this compound for 24 hours | RFC3 | Significantly Reduced | RT-PCR | [1] |
| KG-1 (AML) | 10 µM this compound for 24 hours | Fra-1 (FOSL1) | Significantly Reduced | RT-PCR | [1] |
| KG-1 (AML) | 10 µM this compound for 24 hours | POLD2 | Significantly Reduced* | RT-PCR | [1] |
* Note: The original publication reports a significant reduction without specifying the exact fold change. Further quantitative analysis is required to determine the precise extent of downregulation.
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effect of this compound on CREB target genes.
Cell Culture and this compound Treatment
Objective: To treat cultured cells with this compound to assess its impact on gene expression and signaling pathways.
Materials:
-
Cell line of interest (e.g., KG-1 acute myeloid leukemia cells)
-
Appropriate cell culture medium and supplements
-
This compound (stock solution typically prepared in DMSO)
-
DMSO (vehicle control)
-
Cell culture plates/flasks
-
Incubator (37°C, 5% CO2)
Protocol:
-
Seed the cells at an appropriate density in culture plates or flasks and allow them to adhere or stabilize overnight.
-
Prepare working solutions of this compound in cell culture medium at the desired final concentrations (e.g., 10 µM). Prepare a vehicle control with the same concentration of DMSO.
-
Remove the existing medium from the cells and replace it with the medium containing this compound or the DMSO vehicle control.
-
Incubate the cells for the desired period (e.g., 24 hours).
-
Following incubation, harvest the cells for downstream analysis (e.g., RNA extraction, protein lysis).
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
Objective: To quantify the mRNA levels of CREB target genes following this compound treatment.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green-based)
-
Gene-specific primers for CREB target genes (e.g., RFC3, Fra-1, POLD2) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Protocol:
-
RNA Extraction: Isolate total RNA from this compound-treated and control cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing qPCR master mix, forward and reverse primers for the target and housekeeping genes, and the synthesized cDNA.
-
qPCR Run: Perform the qPCR reaction in a real-time PCR instrument using a standard cycling protocol.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression between this compound-treated and control samples, normalized to the housekeeping gene.
Chromatin Immunoprecipitation (ChIP) Assay
Objective: To determine if this compound treatment affects the binding of CREB to the promoter regions of its target genes.
Materials:
-
Formaldehyde (for cross-linking)
-
Cell lysis and chromatin shearing reagents
-
Sonicator or micrococcal nuclease
-
Antibody specific for CREB or phospho-CREB (Ser133)
-
IgG control antibody
-
Protein A/G magnetic beads
-
Reagents for reversing cross-links and DNA purification
-
qPCR primers for promoter regions of CREB target genes
Protocol:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Chromatin Preparation: Lyse the cells and shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody against CREB or phospho-CREB, or a control IgG.
-
Immune Complex Capture: Capture the antibody-chromatin complexes using protein A/G magnetic beads.
-
Washing: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
Analysis: Quantify the enrichment of specific promoter regions in the immunoprecipitated DNA using qPCR.
Luciferase Reporter Assay
Objective: To assess the effect of this compound on the overall transcriptional activity of the CREB pathway.
Materials:
-
Luciferase reporter plasmid containing a CREB-responsive element driving luciferase expression
-
Control plasmid (e.g., Renilla luciferase for normalization)
-
Transfection reagent
-
Cell line of interest
-
This compound
-
Luciferase assay reagent
Protocol:
-
Transfection: Co-transfect cells with the CREB-responsive luciferase reporter plasmid and the control plasmid.
-
Treatment: After transfection, treat the cells with this compound or vehicle control.
-
Cell Lysis: Lyse the cells to release the luciferase enzymes.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency and cell number. Compare the normalized luciferase activity between this compound-treated and control cells.
Conclusion and Future Directions
This compound serves as a valuable pharmacological tool to investigate the consequences of inhibiting the IRE1α RNase activity. The available data indicates that this inhibition leads to a downstream reduction in the expression of specific CREB target genes. While the precise molecular mechanisms are still under investigation, the crosstalk between the UPR and CREB signaling pathways provides a fertile ground for future research.
Future studies should aim to:
-
Elucidate the exact mechanism by which IRE1α inhibition by this compound modulates CREB activity.
-
Expand the list of CREB target genes affected by this compound through genome-wide approaches like RNA-sequencing.
-
Investigate the therapeutic potential of targeting the IRE1α-CREB axis in diseases where both pathways are implicated, such as cancer and metabolic disorders.
This in-depth technical guide provides a foundational understanding for researchers and professionals seeking to explore the multifaceted effects of this compound on CREB-mediated gene expression. The provided protocols and conceptual framework will facilitate further investigations into this exciting area of cell signaling and drug discovery.
References
STF-038533: A Technical Guide to the Specific Inhibition of IRE1α-Mediated Gene Transcription
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of STF-038533, a selective inhibitor of the endoribonuclease (RNase) activity of Inositol-requiring enzyme 1α (IRE1α). By targeting a critical node in the Unfolded Protein Response (UPR), this compound offers a potent tool for investigating cellular stress pathways and presents a promising therapeutic strategy for diseases dependent on this pathway, such as multiple myeloma and other cancers. This document details the mechanism of action, quantitative efficacy, and key experimental protocols associated with this compound.
Core Mechanism of Action: Targeting the IRE1α-XBP1 Pathway
Endoplasmic reticulum (ER) stress, a condition arising from the accumulation of unfolded or misfolded proteins, activates the UPR, a crucial signaling network for cellular adaptation and survival. A central component of the UPR is the IRE1α protein, a bifunctional enzyme possessing both serine/threonine kinase and endoribonuclease activities.
Upon ER stress, IRE1α dimerizes and autophosphorylates, leading to the activation of its RNase domain. The primary substrate for this RNase activity is the mRNA of the X-box binding protein 1 (XBP1). IRE1α excises a 26-nucleotide intron from the XBP1 mRNA in an unconventional splicing event. This splicing event causes a frameshift in the coding sequence, leading to the translation of a potent transcription factor, spliced XBP1 (XBP1s). XBP1s then translocates to the nucleus to activate the transcription of genes involved in restoring ER homeostasis, including chaperones, folding enzymes, and components of the ER-associated degradation (ERAD) pathway.[1][2]
This compound (also widely known as STF-083010) is a small molecule that specifically inhibits the endonuclease activity of IRE1α.[3][4] Crucially, it does not affect the kinase activity of the enzyme.[3][4] By binding to the RNase domain, this compound directly blocks the splicing of XBP1 mRNA, thereby preventing the production of the active XBP1s transcription factor.[3] This leads to the suppression of the adaptive UPR transcriptional program, which can be cytotoxic to cells that are highly dependent on this pathway for their survival, such as multiple myeloma cells.[3][4]
Figure 1: this compound Mechanism of Action.
Quantitative Data Presentation
The efficacy of this compound has been evaluated in various in vitro and in vivo models. The following tables summarize key quantitative data.
Table 1: In Vitro Efficacy of this compound
| Assay Type | Cell Line(s) | Target Disease | IC50 / Effective Concentration | Key Findings | Reference(s) |
| Endonuclease Inhibition | Cell-free (hIRE1) | N/A | ~25-30 µM | Specifically inhibits IRE1α RNase activity without affecting kinase activity. | [3] |
| Cytotoxicity | RPMI 8226, MM.1S, MM.1R | Multiple Myeloma | 30-60 µM | Induces dose- and time-dependent cytostatic and cytotoxic effects. | [3] |
| Cytotoxicity | Pancreatic Cancer Cell Lines | Pancreatic Cancer | 10-50 µM | Demonstrates synergistic activity when combined with Bortezomib. | [5] |
| XBP1 Splicing Inhibition | RPMI 8226 | Multiple Myeloma | 60 µM | Completely blocks thapsigargin-induced XBP1 mRNA splicing. | [4] |
| Growth Inhibition | Eμ-TCL1 CLL cells | Chronic Lymphocytic Leukemia | Not specified | ~70% growth inhibition after 3 days. | [6] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Cancer Type/Model | Dosing Regimen | Key Findings | Reference(s) |
| NSG Mice | RPMI 8226 Multiple Myeloma Xenograft | 30 mg/kg, intraperitoneal (i.p.), once weekly for 2 weeks | Significant inhibition of tumor growth. | [3][4] |
| XBP1-luciferase Transgenic Mice | ER Stress Model | 60 mg/kg, i.p. (single dose with 1 mg/kg Bortezomib) | Blocked Bortezomib-induced XBP1 activity in vivo. | [3][4] |
| Rats | Ischemia/Reperfusion-induced Acute Renal Failure | Not specified | Ameliorated kidney damage and reduced apoptosis and inflammation. | [7] |
| Nude Mice | Tamoxifen-Resistant Breast Cancer Xenograft | Not specified (co-treatment with Tamoxifen) | Significantly delayed breast cancer progression. | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound.
Analysis of XBP1 mRNA Splicing by RT-PCR
This is the primary assay to confirm the inhibitory effect of this compound on IRE1α RNase activity in a cellular context.
Materials:
-
Cell culture reagents
-
This compound (and appropriate vehicle, e.g., DMSO)
-
ER stress inducer (e.g., Tunicamycin or Thapsigargin)
-
RNA extraction kit (e.g., TRIzol reagent or column-based kit)
-
Reverse transcriptase and buffers for cDNA synthesis
-
PCR reagents (Taq polymerase, dNTPs, PCR buffer)
-
Primers flanking the 26-nucleotide intron of XBP1 mRNA
-
Agarose gel electrophoresis system
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., RPMI 8226 multiple myeloma cells) at a suitable density and allow them to adhere overnight.
-
Pre-treat cells with this compound at the desired concentration (e.g., 60 µM) or vehicle control for 1-2 hours.
-
Induce ER stress by adding Tunicamycin (e.g., 1 µg/mL) or Thapsigargin (e.g., 300 nM) to the culture medium.
-
Incubate the cells for a specified time course (e.g., 4-8 hours).
-
RNA Extraction: Harvest the cells and isolate total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
PCR Amplification: Perform PCR using primers that flank the 26-nucleotide intron of XBP1. The unspliced (XBP1u) and spliced (XBP1s) forms will produce amplicons of different sizes.
-
Gel Electrophoresis: Resolve the PCR products on a 2-3% agarose gel. The unspliced XBP1 will appear as a larger band, while the spliced form will be a smaller band (26 bp difference).
-
Visualization and Analysis: Visualize the DNA bands under UV light after ethidium bromide or a similar DNA stain. A reduction in the intensity of the spliced XBP1 band in the presence of this compound indicates inhibition of IRE1α endonuclease activity.
Figure 2: XBP1 Splicing Analysis Workflow.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic and cytostatic effects of this compound on cancer cells.
Materials:
-
96-well cell culture plates
-
Cell culture medium and supplements
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0-100 µM) for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle-only control.
-
MTT Addition: After the incubation period, add MTT solution to each well (final concentration of ~0.5 mg/mL) and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.
Western Blot for XBP1s Protein Detection
This method confirms that the inhibition of XBP1 splicing by this compound leads to a reduction in the level of the XBP1s protein.
Materials:
-
Cell culture reagents, this compound, and ER stress inducer
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific for XBP1s
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis: Treat cells as described in the RT-PCR protocol (section 3.1). After treatment, lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-XBP1s antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: A decrease in the band intensity corresponding to XBP1s in this compound-treated samples confirms the compound's effect on protein expression.
In Vivo Xenograft Model
This protocol outlines the evaluation of the anti-tumor efficacy of this compound in a mouse model of multiple myeloma.
Materials:
-
Immunocompromised mice (e.g., NSG mice)
-
Human multiple myeloma cell line (e.g., RPMI 8226)
-
Matrigel (optional)
-
This compound
-
Vehicle for in vivo administration (e.g., 16% Cremophor EL in saline)
-
Calipers for tumor measurement
Protocol:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of RPMI 8226 cells (e.g., 5-10 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., ~150 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound (e.g., 30 mg/kg) or vehicle via intraperitoneal injection according to the desired schedule (e.g., once weekly for 2 weeks).
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (e.g., Volume = (length x width²)/2).
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, Western blot for XBP1s).
-
Data Analysis: Compare the tumor growth curves and final tumor weights between the treatment and control groups to assess the anti-tumor efficacy of this compound.
Figure 3: In Vivo Xenograft Model Workflow.
Conclusion
This compound is a highly specific and valuable research tool for dissecting the IRE1α branch of the Unfolded Protein Response. Its ability to selectively inhibit the endonuclease activity of IRE1α without affecting its kinase function allows for a precise investigation of the downstream consequences of XBP1 splicing. The robust anti-proliferative and pro-apoptotic effects observed in various cancer models, particularly multiple myeloma, underscore the therapeutic potential of targeting this critical cellular stress response pathway. The experimental protocols detailed in this guide provide a solid foundation for researchers to further explore the biological roles of IRE1α and evaluate the efficacy of inhibitors like this compound in diverse disease contexts.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Identification of an Ire1alpha endonuclease specific inhibitor with cytotoxic activity against human multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. STF-083010, an inhibitor of XBP1 splicing, attenuates acute renal failure in rats by suppressing endoplasmic reticulum stress-induced apoptosis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel chemical, STF-083010, reverses tamoxifen-related drug resistance in breast cancer by inhibiting IRE1/XBP1 - PMC [pmc.ncbi.nlm.nih.gov]
STF-083010: An In-Depth Technical Guide to a Selective IRE1α Endonuclease Inhibitor
Abstract: This technical guide provides a comprehensive overview of STF-083010, a small-molecule inhibitor of the Inositol-requiring enzyme 1α (IRE1α) endonuclease. As a critical sensor in the Unfolded Protein Response (UPR), IRE1α is a key player in cellular adaptation to endoplasmic reticulum (ER) stress, a pathway frequently exploited by cancer cells for survival and proliferation. STF-083010 presents a targeted therapeutic strategy by selectively inhibiting the ribonuclease (RNase) activity of IRE1α, thereby disrupting the downstream signaling cascade. This document details the mechanism of action of STF-083010, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols for its investigation, and includes visual diagrams of the relevant biological pathways and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals in the fields of oncology, cell biology, and pharmacology.
Introduction: The IRE1α-XBP1 Pathway in Cellular Stress and Disease
The endoplasmic reticulum (ER) is a vital organelle responsible for the synthesis, folding, and modification of a significant portion of the cellular proteome. A variety of physiological and pathological conditions, such as hypoxia, nutrient deprivation, and high secretory demand, can disrupt the ER's protein-folding capacity, leading to an accumulation of unfolded or misfolded proteins—a condition known as ER stress. To cope with this, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR).
The UPR is mediated by three main ER-transmembrane sensors: IRE1α, PERK (PKR-like ER kinase), and ATF6 (activating transcription factor 6). Among these, the IRE1α pathway is the most conserved branch of the UPR. In response to ER stress, IRE1α dimerizes and autophosphorylates, which in turn activates its C-terminal endoribonuclease (RNase) domain. The primary substrate for this RNase is the mRNA of the X-box binding protein 1 (XBP1). IRE1α excises a 26-nucleotide intron from the unspliced XBP1 mRNA (XBP1u), leading to a translational frameshift that produces the active transcription factor, spliced XBP1 (XBP1s). XBP1s then translocates to the nucleus and upregulates a suite of genes involved in restoring ER homeostasis, including chaperones, components of the ER-associated degradation (ERAD) pathway, and proteins involved in lipid biosynthesis.
In many cancers, particularly those with a high secretory load like multiple myeloma, the IRE1α-XBP1 pathway is constitutively active and plays a crucial role in promoting cell survival, adaptation to the tumor microenvironment, and chemoresistance. Therefore, targeted inhibition of this pathway represents a promising therapeutic avenue.
STF-083010: Mechanism of Action
STF-083010 (CAS 307543-71-1) is a cell-permeable small molecule that has been identified as a specific inhibitor of the IRE1α endonuclease activity.[1] A key feature of STF-083010 is its high selectivity; it directly targets and blocks the RNase function of IRE1α without affecting its kinase activity or autophosphorylation.[1][2] This specificity allows for the precise dissection of the downstream consequences of XBP1 splicing. By inhibiting the generation of XBP1s, STF-083010 prevents the upregulation of UPR target genes, thereby compromising the ability of cancer cells to mitigate ER stress. This ultimately leads to an overwhelming accumulation of unfolded proteins, triggering apoptosis.[1][3]
A note on STF-038533 (CAS 423744-59-6): The initial topic of inquiry included this CAS number. However, a comprehensive literature search revealed a lack of scientific data pertaining to this compound. The vast majority of research on IRE1α inhibition in this structural class has been conducted on STF-083010.
Quantitative Data Summary
The efficacy of STF-083010 has been evaluated in a variety of preclinical models. The following tables summarize the key quantitative findings.
Table 1: In Vitro Activity of STF-083010
| Cell Line | Cancer Type | Assay | Endpoint | IC50 / Effective Concentration | Incubation Time | Reference |
| RPMI 8226 | Multiple Myeloma | XBP1 Splicing Inhibition | Inhibition of Thapsigargin-induced splicing | 60 µM | 4-8 hours | [1] |
| MM.1S | Multiple Myeloma | Cell Viability (Trypan Blue) | Cytotoxicity | Dose-dependent | 24-72 hours | [1] |
| MM.1R | Multiple Myeloma | Cell Viability (Trypan Blue) | Cytotoxicity | Dose-dependent | 24-72 hours | [1] |
| RPMI 8226 | Multiple Myeloma | Cell Viability (Trypan Blue) | Cytotoxicity | Dose-dependent | 24-72 hours | [1] |
| Patient-derived CD138+ cells | Multiple Myeloma | Cell Viability (Annexin V/PI) | Selective Cytotoxicity vs. normal lymphocytes | Not specified | 24 hours | [1] |
| HCT116 p53-/- | Colorectal Carcinoma | Cell Viability | ~20% reduction in viability | 50 µM | Not specified | [2] |
Table 2: In Vivo Efficacy of STF-083010
| Animal Model | Cancer Type | Cell Line | Treatment Protocol | Outcome | Reference |
| NSG Mice | Multiple Myeloma | RPMI 8226 Xenograft | 30 mg/kg, intraperitoneal injection, once weekly for 2 weeks | Significant inhibition of tumor growth | [1] |
| NSG Mice | Colorectal Carcinoma | HCT116 p53-/- Xenograft | Not specified | 75% reduction in tumor volume, 73% reduction in tumor weight | [2] |
| Sprague Dawley Rats | Ischemia/Reperfusion-induced Acute Renal Failure | N/A | 15 mg/kg, intraperitoneal injection, 1 hour prior to injury | Ameliorated impairments in renal structure and function | [4][5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of STF-083010.
XBP1 mRNA Splicing Assay via RT-PCR
This assay is fundamental for demonstrating the direct inhibitory effect of STF-083010 on IRE1α's endonuclease activity.
-
Cell Culture and Treatment:
-
Plate cells (e.g., RPMI 8226) at an appropriate density and allow them to adhere overnight.
-
Pre-treat cells with the desired concentration of STF-083010 (e.g., 60 µM) or vehicle control (DMSO) for 1-2 hours.[6]
-
Induce ER stress by adding an agent such as Thapsigargin (e.g., 300 nM) or Tunicamycin (e.g., 1 µg/mL).[1][6] Incubate for a specified time, typically 4-8 hours.
-
-
RNA Extraction:
-
Harvest the cells and extract total RNA using a standard method such as TRIzol reagent or a commercial kit (e.g., RNeasy Mini Kit), following the manufacturer's instructions.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., M-MLV) and oligo(dT) or random primers.[7]
-
-
PCR Amplification:
-
Gel Electrophoresis:
-
Resolve the PCR products on a 2.5-3% agarose gel to separate the unspliced (larger band) and spliced (smaller band, 26 bp difference) forms of XBP1 mRNA.[8]
-
-
Data Analysis:
-
Visualize the bands under UV light. A decrease in the intensity of the spliced XBP1 band in the STF-083010-treated samples, even in the presence of an ER stress inducer, indicates inhibition of IRE1α endonuclease activity.
-
Western Blot Analysis of UPR and Apoptosis Markers
This protocol assesses the specificity of STF-083010 and its downstream effects on cellular signaling pathways.
-
Cell Lysis and Protein Quantification:
-
Treat cells as described in the XBP1 splicing assay, with treatment times typically ranging from 8 to 24 hours.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
In Vivo Xenograft Model
This protocol outlines a general procedure to evaluate the anti-tumor efficacy of STF-083010 in a mouse model.
-
Cell Culture and Implantation:
-
Culture human multiple myeloma cells (e.g., RPMI 8226) under standard conditions.
-
Subcutaneously inject the cells into the flank of immunocompromised mice (e.g., NSG mice).
-
-
Tumor Growth and Treatment Initiation:
-
Monitor tumor growth regularly.
-
When tumors reach a predetermined average volume (e.g., 150 mm³), randomize the mice into treatment and control groups.[1]
-
-
STF-083010 Formulation and Administration:
-
Monitoring and Endpoint Analysis:
-
Measure tumor volume and mouse body weight regularly throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for XBP1s, immunohistochemistry).[3]
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: The IRE1α signaling pathway and its inhibition by STF-083010.
Experimental Workflow Diagram
Caption: A typical experimental workflow to assess the activity of STF-083010.
Conclusion
STF-083010 is a potent and specific tool for the investigation of the IRE1α branch of the Unfolded Protein Response. Its selective inhibition of the IRE1α endonuclease domain, without affecting the kinase function, makes it an invaluable chemical probe for dissecting the distinct roles of XBP1s-dependent signaling. The preclinical data clearly demonstrate its anti-proliferative and pro-apoptotic effects in a range of cancer models, particularly in multiple myeloma, both in vitro and in vivo.[1][3] These findings highlight the therapeutic potential of targeting the IRE1α-XBP1 pathway. The experimental protocols detailed in this guide provide a robust framework for researchers to further explore the biological functions of IRE1α and evaluate the efficacy of inhibitors like STF-083010 in various disease contexts.
References
- 1. Identification of an Ire1alpha endonuclease specific inhibitor with cytotoxic activity against human multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. STF-083010, an inhibitor of XBP1 splicing, attenuates acute renal failure in rats by suppressing endoplasmic reticulum stress-induced apoptosis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. STF-083010, an inhibitor of XBP1 splicing, attenuates acute renal failure in rats by suppressing endoplasmic reticulum stress-induced apoptosis and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A quantitative method for detection of spliced X-box binding protein-1 (XBP1) mRNA as a measure of endoplasmic reticulum (ER) stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Investigating Novel CREB Inhibitors: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The transcription factor cAMP-response element-binding protein (CREB) has emerged as a critical regulator of gene expression involved in a myriad of cellular processes, from neuronal plasticity and memory formation to cell proliferation and survival.[1][2] Its aberrant activation is implicated in numerous pathologies, most notably in various forms of cancer, making it a compelling target for therapeutic intervention.[3][4][5] This technical guide provides an in-depth overview of the core aspects of investigating novel CREB inhibitors, including the intricacies of the CREB signaling pathway, diverse classes of inhibitors, detailed experimental protocols for their evaluation, and a summary of quantitative data for key compounds.
The CREB Signaling Pathway: A Convergence of Cellular Signals
CREB activation is a tightly regulated process initiated by a diverse range of extracellular stimuli, including hormones, growth factors, and neuronal activity.[4] These signals converge on a number of intracellular protein serine/threonine kinases that phosphorylate CREB at its critical Serine-133 residue.[4][6] This phosphorylation event is the canonical switch for CREB activation, enabling it to recruit the transcriptional coactivator CREB-binding protein (CBP) and its close homolog p300.[1][4] The formation of the CREB-CBP/p300 complex is essential for initiating the transcription of downstream target genes containing cAMP response elements (CREs) in their promoters.[1]
Key kinases responsible for CREB phosphorylation include:
-
Protein Kinase A (PKA): Activated by cyclic AMP (cAMP), PKA is a central mediator of G-protein coupled receptor (GPCR) signaling.[1][4]
-
Mitogen-activated protein kinases (MAPK): A cascade of kinases, including ERK1/2, that are typically activated by growth factor signaling.[4][6]
-
Protein Kinase B (PKB/Akt): A key node in survival signaling pathways.[4]
-
p90 ribosomal S6 kinase (p90RSK): Activated by the MAPK pathway.[4]
-
Ca2+/calmodulin-dependent protein kinases (CaMKs): Activated in response to intracellular calcium fluxes, playing a significant role in neuronal CREB activation.[1][6]
The dephosphorylation of CREB at Ser-133, which terminates its transcriptional activity, is carried out by protein phosphatases such as Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A).[4]
Below is a diagram illustrating the core CREB signaling cascade.
Caption: The CREB signaling pathway, illustrating the convergence of multiple kinase cascades on CREB phosphorylation and subsequent gene transcription.
Novel CREB Inhibitors: Mechanisms of Action
The development of small molecule inhibitors targeting CREB has primarily focused on two distinct strategies: disrupting the interaction between CREB and its coactivator CBP, or preventing CREB from binding to DNA.[7]
1. Inhibitors of the CREB-CBP Interaction:
This class of inhibitors aims to block the crucial protein-protein interaction between the kinase-inducible domain (KID) of phosphorylated CREB and the KIX domain of CBP/p300.[8] By preventing this association, the transcriptional activation of target genes is effectively halted.
-
Naphthol Derivatives: Naphthol AS-E was one of the first identified cell-permeable small molecule inhibitors of the CREB-CBP interaction.[4] Further optimization led to the development of more potent compounds like 666-15, which exhibits significant anti-cancer activity.[4][5]
-
Peptide Inhibitors: Scorpion toxin-derived peptides and hydrocarbon-stapled peptides have been designed to mimic the binding interface of CREB, thereby competitively inhibiting the pKID:KIX interaction.[8]
2. Inhibitors of CREB-DNA Binding:
These inhibitors function by preventing the basic leucine zipper (bZIP) domain of CREB from binding to the cAMP response elements (CRE) in the DNA.[7]
-
Arylstibonic Acids: Identified through high-throughput screening, compounds like NSC 12155, NSC 13778, and NSC 45576 have shown specificity in disrupting the CREB:CRE-DNA complex.[7]
3. Inhibitors of Upstream Kinases:
An alternative, indirect approach to inhibiting CREB activity is to target the upstream kinases responsible for its phosphorylation.[7] For example, H-89 is a known inhibitor of PKA and can thus reduce CREB activation.[9]
Quantitative Data for Novel CREB Inhibitors
The following table summarizes the reported inhibitory concentrations for several key CREB inhibitors.
| Compound Name | Inhibitor Class | Assay Type | Target | IC50 / EC50 / Kd | Reference |
| 666-15 | Naphthol Derivative | CREB Reporter Assay | CREB-mediated transcription | 0.081 ± 0.04 µM | [4][5] |
| 666-15 | Split RLuc Complementation | CREB-CBP Interaction | 18.27 ± 2.81 µM | [4] | |
| Naphthol AS-E | Naphthol Derivative | CREB Reporter Assay | CREB-mediated transcription | 2.26 µM | [10] |
| Naphthamide 3a | Naphthamide | Split RLuc Complementation | CREB-CBP Interaction | 19.72 ± 1.78 µM | [4] |
| Artepillin C | CREB-CRTC2 Inhibitor | Biochemical Assay | CREB-CRTC2 Interaction | 24.5 µM | [10] |
| Artepillin C | Biochemical Assay | Binding to CREB | Kd = 3.2 µM | [10] | |
| XX-650-23 | Small Molecule | Biochemical Assay | CREB-CBP Interaction | 3.2 µM | [10] |
| NCGC 00067819 | CREB Activator | CHO CRE-β-lactamase Assay | CREB Signaling | EC50 = 79 nM | [10] |
Experimental Protocols for Evaluating CREB Inhibitors
A robust evaluation of novel CREB inhibitors requires a suite of biochemical and cell-based assays to determine their potency, selectivity, and mechanism of action.[3][11]
Split Renilla Luciferase Complementation Assay for CREB-CBP Interaction
This assay directly measures the interaction between the CREB-KID and CBP-KIX domains in vitro or in living cells.[11]
Principle: The Renilla luciferase enzyme is split into two non-functional fragments. One fragment is fused to the CREB-KID domain, and the other is fused to the CBP-KIX domain. If KID and KIX interact, the luciferase fragments are brought into close proximity, reconstituting a functional enzyme that produces a luminescent signal upon addition of its substrate. Inhibitors of this interaction will reduce the luminescent signal.
Detailed Methodology (In Vitro):
-
Protein Expression and Purification: Express and purify the fusion proteins (e.g., KID-N-terminal luciferase and KIX-C-terminal luciferase) from a suitable expression system like E. coli.
-
Assay Setup: In a 96-well plate, add a fixed concentration of the purified fusion proteins to a buffer solution.
-
Inhibitor Addition: Add varying concentrations of the test compound (novel CREB inhibitor) to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 30 minutes) to allow for binding and inhibition to occur.
-
Signal Detection: Add the Renilla luciferase substrate (coelenterazine) to all wells and immediately measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: A typical workflow for a split Renilla luciferase complementation assay to screen for inhibitors of the CREB-CBP interaction.
CREB Transcription Reporter Assay
This cell-based assay measures the ability of a compound to inhibit CREB-mediated gene transcription.[11]
Principle: A reporter gene (e.g., Renilla or Firefly luciferase) is placed under the control of a promoter containing multiple copies of the cAMP response element (CRE).[11] When CREB is activated (e.g., by forskolin, which increases cAMP levels), it binds to the CREs and drives the expression of the reporter gene. An inhibitor of CREB function will decrease the reporter signal.
Detailed Methodology:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) and transfect them with the CRE-luciferase reporter plasmid. A constitutively expressed control plasmid (e.g., CMV-β-galactosidase) should be co-transfected for normalization.
-
Inhibitor Treatment: After transfection, treat the cells with various concentrations of the novel CREB inhibitor for a defined period.
-
CREB Activation: Stimulate the cells with an inducer of CREB activity, such as forskolin, for a specific duration.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the activity of both the CRE-driven luciferase and the control reporter using appropriate substrates and a luminometer.
-
Data Normalization and Analysis: Normalize the CRE-luciferase activity to the control reporter activity to account for differences in transfection efficiency and cell viability. Plot the normalized activity against the inhibitor concentration to determine the IC50.
Fluorescence Polarization (FP) Assay for pKID:KIX Interaction
This is a biochemical assay used to screen for inhibitors of the interaction between the phosphorylated KID domain of CREB and the KIX domain of CBP.[8]
Principle: A fluorescently labeled peptide corresponding to the phosphorylated KID domain (pKID) is used. When this small, fluorescent peptide is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. When it binds to the much larger KIX domain, its tumbling is slowed, leading to an increase in fluorescence polarization. A compound that inhibits the pKID:KIX interaction will displace the fluorescent peptide, causing a decrease in fluorescence polarization.
Detailed Methodology:
-
Reagent Preparation: Prepare solutions of the fluorescently labeled pKID peptide, the purified KIX domain, and the test compounds.
-
Assay Setup: In a microplate, add the fluorescent pKID peptide and the KIX domain.
-
Inhibitor Addition: Add varying concentrations of the test compounds to the wells.
-
Incubation: Incubate the plate to allow the binding equilibrium to be reached.
-
Measurement: Measure the fluorescence polarization using a suitable plate reader.
-
Data Analysis: Plot the change in fluorescence polarization against the inhibitor concentration to calculate the IC50 value.
Conclusion
The development of novel CREB inhibitors holds significant promise for the treatment of cancer and potentially other diseases where CREB activity is dysregulated. A thorough understanding of the CREB signaling pathway, coupled with a multi-assay approach for inhibitor characterization, is crucial for the successful identification and optimization of potent and selective therapeutic agents. The methodologies and data presented in this guide provide a solid foundation for researchers embarking on the investigation of novel CREB inhibitors.
References
- 1. CREB - Wikipedia [en.wikipedia.org]
- 2. The Role of the Transcription Factor CREB in Immune Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A suite of bioassays to evaluate CREB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Identification of a Potent Inhibitor of CREB-Mediated Gene Transcription with Efficacious in Vivo Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activity-dependent CREB phosphorylation: Convergence of a fast, sensitive calmodulin kinase pathway and a slow, less sensitive mitogen-activated protein kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting CREB in Cancer Therapy: A Key Candidate or One of Many? An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. scbt.com [scbt.com]
- 10. CREB/CBP (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 11. A suite of bioassays to evaluate CREB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for STF-083010, an IRE1α Endonuclease Inhibitor
Disclaimer: The following information is based on the experimental data available for the compound STF-083010 . It is presumed that the requested "STF-038533" is either a typographical error or a closely related compound for which these protocols would be highly relevant.
Application Notes
STF-083010 is a novel small-molecule inhibitor that selectively targets the endonuclease activity of Inositol-requiring enzyme 1 alpha (IRE1α), a key sensor in the Unfolded Protein Response (UPR).[1] Due to their high rate of protein secretion, many cancer cells, particularly multiple myeloma, experience chronic endoplasmic reticulum (ER) stress and rely on the IRE1α-XBP1 signaling pathway for survival.[1]
STF-083010 has been shown to block the IRE1α-mediated splicing of X-box binding protein 1 (XBP1) mRNA in response to ER stress, both in vitro and in vivo.[1] This inhibition of XBP1 splicing prevents the production of the active XBP1s transcription factor, leading to cytotoxic and cytostatic anti-proliferative effects in cancer cells.[2] Notably, STF-083010 does not inhibit the kinase activity of IRE1α, demonstrating its specificity for the endonuclease function.[1] In preclinical studies, STF-083010 has demonstrated significant anti-myeloma activity in human multiple myeloma xenograft models and has shown preferential toxicity to primary human multiple myeloma cells.[1][3] These properties make STF-083010 a valuable tool for studying the UPR and a potential therapeutic agent for cancers dependent on the IRE1α-XBP1 pathway.
Quantitative Data
Table 1: In Vitro Efficacy of STF-083010
| Parameter | Cell Line/System | Condition | Result | Reference |
| XBP1 Splicing Inhibition | Mouse Lung Epithelial (MLE12) cells | Tunicamycin (2.5 µg/ml) induced ER stress | Dose-dependent inhibition of XBP1 splicing | [4] |
| IRE1α Endonuclease Activity | Cell-free system | --- | Direct inhibition | [1] |
| IRE1α Kinase Activity | Cell-free system | --- | No inhibition | [1] |
| Cytotoxicity | Acute Myeloid Leukemia (AML) cells | --- | Significant cytotoxicity | [3] |
| Apoptosis Mitigation | Mouse primary type II alveolar epithelial cells | Tunicamycin-induced ER stress | Promoted cell survival | [4] |
Table 2: In Vivo Efficacy of STF-083010
| Animal Model | Cancer Type | Treatment | Outcome | Reference |
| Human MM xenografts | Multiple Myeloma | STF-083010 | Significant tumor growth inhibition | [1][3] |
Experimental Protocols
Protocol 1: In Vitro Inhibition of XBP1 Splicing
This protocol details the procedure to assess the inhibitory effect of STF-083010 on IRE1α-mediated XBP1 mRNA splicing in cultured cells.
Materials:
-
Cancer cell line of interest (e.g., multiple myeloma, AML)
-
Complete cell culture medium
-
ER stress inducer (e.g., Tunicamycin or Thapsigargin)
-
STF-083010
-
DMSO (vehicle control)
-
RNA extraction kit
-
RT-PCR reagents
-
Primers for XBP1
-
Agarose gel electrophoresis system
Procedure:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of STF-083010 or DMSO for 1-2 hours.
-
Induce ER stress by adding Tunicamycin (e.g., 2.5 µg/ml) or Thapsigargin to the cell culture medium.
-
Incubate the cells for a specified period (e.g., 4 hours).
-
Harvest the cells and extract total RNA using a commercial kit.
-
Perform RT-PCR using primers that flank the 26-nucleotide intron in the XBP1 mRNA.
-
Analyze the PCR products by agarose gel electrophoresis. The unspliced XBP1 mRNA will yield a larger amplicon than the spliced XBP1 mRNA.[4]
Protocol 2: Cell Viability/Cytotoxicity Assay
This protocol outlines the steps to determine the cytotoxic effects of STF-083010 on cancer cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
STF-083010
-
DMSO (vehicle control)
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a serial dilution of STF-083010 or DMSO.
-
Incubate the cells for 24-72 hours.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader to determine cell viability.
-
Calculate the IC50 value of STF-083010.
Protocol 3: In Vivo Xenograft Model Protocol
This protocol describes the evaluation of the anti-tumor efficacy of STF-083010 in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
Human multiple myeloma cells
-
Matrigel (optional)
-
STF-083010
-
Vehicle solution
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of human multiple myeloma cells (e.g., 5-10 x 10^6 cells) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer STF-083010 (e.g., via intraperitoneal injection) to the treatment group at a predetermined dose and schedule. Administer the vehicle solution to the control group.
-
Measure tumor volume using calipers every 2-3 days.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
Visualizations
Caption: IRE1α-XBP1 signaling pathway and the inhibitory action of STF-083010.
Caption: Experimental workflow for evaluating the efficacy of STF-083010.
References
Application Notes and Protocols for STF-038533 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
STF-038533 is a selective inhibitor of the endonuclease activity of Inositol-requiring enzyme 1 alpha (IRE1α), a critical sensor and effector of the Unfolded Protein Response (UPR). The UPR is a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). In many cancers, such as multiple myeloma, the UPR is constitutively active and essential for cell survival, making it an attractive therapeutic target. This compound specifically blocks the IRE1α-mediated splicing of X-box binding protein 1 (XBP1) mRNA, a key step in the adaptive UPR, without affecting the kinase activity of IRE1α.[1] This inhibition leads to the accumulation of ER stress and subsequent apoptosis in cancer cells dependent on this pathway.[1][2]
These application notes provide a summary of the use of this compound in cell culture, including its mechanism of action, protocols for key experiments, and quantitative data from published studies.
Mechanism of Action
Under ER stress, IRE1α autophosphorylates and activates its RNase domain. This domain excises a 26-nucleotide intron from the XBP1 mRNA. The spliced XBP1 mRNA is then translated into the active transcription factor XBP1s, which upregulates genes involved in protein folding, ER-associated degradation (ERAD), and protein secretion to alleviate ER stress. This compound directly inhibits the endonuclease activity of IRE1α, preventing the splicing of XBP1 mRNA and the subsequent activation of the adaptive UPR.[1][3] This leads to unresolved ER stress and can trigger apoptosis, particularly in cells with a high secretory load like multiple myeloma cells.[1]
Figure 1: Mechanism of action of this compound in the IRE1α-XBP1 signaling pathway.
Quantitative Data
The following table summarizes the effective concentrations and observed effects of STF-083010 (a closely related analog of this compound) in various cell lines.
| Cell Line | Cell Type | Concentration Range | IC50 | Observed Effects | Reference |
| Human Multiple Myeloma (MM) | Hematologic Malignancy | Not Specified | Not Specified | Significant antimyeloma activity in xenograft models. | [1] |
| CD138+ MM cells (primary) | Hematologic Malignancy | Not Specified | Not Specified | Preferentially toxic compared to other isolated cell populations. | [1] |
| Mouse Lung Epithelial (MLE12) | Murine Alveolar Epithelial | 10-50 µM | ~25 µM | Dose-dependent inhibition of tunicamycin-induced XBP1 splicing. | [4] |
| Primary Type II Alveolar | Murine Alveolar Epithelial | Not Specified | Not Specified | Promoted cell survival in the presence of tunicamycin by mitigating apoptosis. | [4] |
| Acute Myeloid Leukemia (AML) | Hematologic Malignancy | Not Specified | Not Specified | Attenuated XBP1 splicing and exhibited significant cytotoxicity. | [2] |
Experimental Protocols
Protocol 1: Assessment of this compound on Cell Viability
This protocol outlines the steps to determine the effect of this compound on the viability of a chosen cell line using a standard MTT or similar colorimetric assay.
Materials:
-
Adherent or suspension cells of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
For adherent cells, seed at a density of 5,000-10,000 cells per well in a 96-well plate and allow them to attach overnight.
-
For suspension cells, seed at a density of 20,000-50,000 cells per well in a 96-well plate.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test is 1 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Remove the old medium (for adherent cells) and add 100 µL of the medium containing the different concentrations of this compound to the respective wells.
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Figure 2: Workflow for assessing cell viability after this compound treatment.
Protocol 2: Analysis of XBP1 mRNA Splicing by RT-PCR
This protocol is used to determine if this compound inhibits the IRE1α-mediated splicing of XBP1 mRNA.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
ER stress inducer (e.g., Tunicamycin or Thapsigargin)
-
RNA extraction kit
-
Reverse transcription kit
-
PCR reagents (including primers flanking the XBP1 splice site)
-
Agarose gel and electrophoresis equipment
-
Gel documentation system
Procedure:
-
Cell Treatment:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Pre-treat the cells with the desired concentration of this compound (e.g., 25 µM) for 1-2 hours.
-
Induce ER stress by adding an ER stress inducer (e.g., 2.5 µg/ml Tunicamycin) for 4-6 hours. Include appropriate controls (untreated, this compound alone, inducer alone).
-
-
RNA Extraction:
-
Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
-
Reverse Transcription (RT):
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
PCR Amplification:
-
Perform PCR using primers that flank the 26-nucleotide intron in the XBP1 mRNA. This allows for the amplification of both the unspliced (XBP1u) and spliced (XBP1s) forms.
-
-
Gel Electrophoresis:
-
Run the PCR products on a 2-3% agarose gel.
-
The unspliced XBP1 will appear as a larger band, while the spliced XBP1 will be a smaller band.
-
-
Analysis:
-
Visualize the bands using a gel documentation system. Inhibition of splicing will result in a decrease in the intensity of the spliced XBP1 band and an increase in the unspliced XBP1 band in the presence of the ER stress inducer.
-
Note: The PCR product of unspliced XBP1 contains a PstI restriction site within the intron, which is absent in the spliced form. This can be used for confirmation by digesting the PCR product with PstI.[4]
Protocol 3: Apoptosis Assay by Flow Cytometry
This protocol measures the induction of apoptosis by this compound using Annexin V and Propidium Iodide (PI) staining.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC and PI staining kit
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in a 6-well plate and treat with this compound at various concentrations for 24-48 hours. Include a vehicle control.
-
-
Cell Harvesting:
-
Harvest both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Storage and Handling
This compound is typically supplied as a solid. It is recommended to store it at -20°C under desiccating conditions.[5] For use in cell culture, prepare a concentrated stock solution in an appropriate solvent like DMSO and store it at -20°C. Avoid repeated freeze-thaw cycles.
Conclusion
This compound is a valuable tool for studying the role of the IRE1α-XBP1 pathway in cell survival and for exploring potential therapeutic strategies in cancers that are dependent on this pathway. The protocols provided here offer a starting point for researchers to investigate the effects of this compound in their specific cell culture models. It is recommended to optimize concentrations and incubation times for each cell line and experimental setup.
References
- 1. Identification of an Ire1alpha endonuclease specific inhibitor with cytotoxic activity against human multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Targeting the IRE1α/XBP1 endoplasmic reticulum stress response pathway in ARID1A-mutant ovarian cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. papalab.ucsf.edu [papalab.ucsf.edu]
- 5. STF-083010, IRE1alpha endonuclease inhibitor (CAS 307543-71-1) | Abcam [abcam.com]
Application Notes and Protocols for STF-083010 Treatment of Acute Myeloid Leukemia (AML) Cells
For Research Use Only.
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A growing body of research indicates that AML cells are dependent on the Unfolded Protein Response (UPR) to manage endoplasmic reticulum (ER) stress and promote survival. The inositol-requiring enzyme 1α (IRE1α) is a key sensor of ER stress and a critical component of the UPR. Upon activation, IRE1α's endoribonuclease (RNase) activity splices the mRNA of X-box binding protein 1 (XBP1), leading to the production of the active transcription factor XBP1s. XBP1s, in turn, upregulates a battery of pro-survival genes.
STF-083010 is a specific small molecule inhibitor of the RNase activity of IRE1α.[1][2][3] By blocking the splicing of XBP1 mRNA, STF-083010 disrupts this pro-survival signaling pathway, leading to apoptosis and cell cycle arrest in cancer cells, including AML.[4][5] These application notes provide detailed protocols for the use of STF-083010 in the treatment of AML cell lines.
Data Presentation
The following table summarizes the effective concentrations of STF-083010 and a related IRE1α inhibitor, HNA, used in studies with AML cell lines.
| Compound | Cell Lines | Concentration | Incubation Time | Observed Effect | Reference |
| STF-083010 | NB4, THP-1, K562, U-937 | 50 µM | 24 hours | Increased miR-34a expression | [4] |
| HNA | NB4, HL-60, U937 | 25 µM, 50 µM | 24 hours | Induction of apoptosis and G1 cell cycle arrest | [4] |
| HNA | AML Patient Samples | 25 µM, 50 µM | 24 hours | Induction of apoptosis and G1 cell cycle arrest | [4] |
Signaling Pathway
The diagram below illustrates the IRE1α-XBP1 signaling pathway and the mechanism of action for STF-083010.
Caption: The IRE1α-XBP1 signaling pathway and inhibition by STF-083010.
Experimental Protocols
Cell Culture of AML Cell Lines
Materials:
-
AML cell lines (e.g., NB4, HL-60, U937, KG-1, THP-1, K562)
-
Appropriate culture medium (e.g., RPMI-1640 or IMDM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
L-glutamine
-
Humidified incubator (37°C, 5% CO₂)
-
Centrifuge
-
Hemocytometer or automated cell counter
Protocol:
-
Culture AML cells in suspension in their recommended growth medium supplemented with 10-20% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain cell cultures in a humidified incubator at 37°C with 5% CO₂.
-
Monitor cell density and viability regularly. Subculture the cells when the density reaches approximately 8 x 10⁵ to 1 x 10⁶ cells/mL.
-
To subculture, centrifuge the cell suspension at 125 x g for 5 minutes, aspirate the supernatant, and resuspend the cell pellet in fresh, pre-warmed growth medium at a seeding density of 2-3 x 10⁵ cells/mL.
Preparation of STF-083010 Stock Solution
Materials:
-
STF-083010 powder
-
Dimethyl sulfoxide (DMSO), sterile
Protocol:
-
Prepare a high-concentration stock solution of STF-083010 (e.g., 10-50 mM) in sterile DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Treatment of AML Cells with STF-083010
Protocol:
-
Seed AML cells in multi-well plates at the desired density (e.g., 2-5 x 10⁵ cells/mL) in complete growth medium.
-
Prepare working solutions of STF-083010 by diluting the stock solution in complete growth medium to achieve the desired final concentrations (e.g., 10-100 µM).
-
Add the STF-083010 working solutions to the cell cultures. Remember to include a vehicle control (DMSO) at the same final concentration as in the highest STF-083010 treatment group.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Workflow for apoptosis analysis using Annexin V/PI staining.
Materials:
-
Treated and control AML cells
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
Protocol:
-
Harvest approximately 1-5 x 10⁵ cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Caption: Workflow for cell cycle analysis using propidium iodide staining.
Materials:
-
Treated and control AML cells
-
PBS
-
Ice-cold 70% ethanol
-
PI/RNase A staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Protocol:
-
Harvest approximately 1 x 10⁶ cells by centrifugation.
-
Wash the cells with PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PI/RNase A staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry.
Troubleshooting
-
Low Cell Viability: Ensure proper cell culture techniques and check for contamination. Titrate the concentration of STF-083010 as it may be too high for the specific cell line.
-
Inconsistent Results: Use freshly prepared reagents and ensure accurate cell counting and seeding. Minimize freeze-thaw cycles of the STF-083010 stock solution.
-
High Background in Flow Cytometry: Ensure proper washing steps and optimize cytometer settings. Use compensation controls if necessary.
Conclusion
STF-083010 is a valuable tool for investigating the role of the IRE1α-XBP1 pathway in AML cell survival and for exploring potential therapeutic strategies. The protocols outlined in these application notes provide a framework for conducting experiments to assess the effects of STF-083010 on AML cells. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
References
- 1. Identification of an Ire1alpha endonuclease specific inhibitor with cytotoxic activity against human multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Inhibition of IRE1α-driven pro-survival pathways is a promising therapeutic application in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: In Vitro Characterization of STF-038533, a Specific Inhibitor of IRE1α Endonuclease Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endoplasmic reticulum (ER) stress and the subsequent activation of the Unfolded Protein Response (UPR) are implicated in a variety of diseases, including cancer and metabolic disorders. A key mediator of the UPR is the bifunctional enzyme Inositol-requiring enzyme 1α (IRE1α), which possesses both kinase and endoribonuclease (RNase) activity. Upon ER stress, IRE1α's RNase domain is activated, leading to the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. This splicing event generates a potent transcription factor, sXBP1, which upregulates genes involved in protein folding and quality control.
STF-038533 (also referred to as STF-083010 in scientific literature) has been identified as a novel small-molecule inhibitor that specifically targets the endonuclease activity of IRE1α without affecting its kinase function.[1] This selective inhibition of XBP1 splicing makes this compound a valuable tool for studying the physiological roles of the IRE1α-XBP1 signaling axis and a potential therapeutic agent for diseases dependent on this pathway, such as multiple myeloma.[1][2]
These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound, enabling researchers to assess its inhibitory effects on IRE1α RNase activity and downstream signaling events.
Mechanism of Action
This compound acts as a specific inhibitor of the RNase activity of IRE1α. Under conditions of ER stress, IRE1α dimerizes and autophosphorylates, leading to a conformational change that activates its C-terminal RNase domain.[3][4] This activated RNase domain then excises a 26-nucleotide intron from unspliced XBP1 (XBP1u) mRNA.[5][6][7] The resulting exons are ligated to form spliced XBP1 (XBP1s) mRNA, which is translated into the active XBP1s transcription factor.[7][8] this compound directly interferes with this RNase activity, thereby preventing the formation of XBP1s and inhibiting the downstream transcriptional response.[1]
Signaling Pathway Diagram
Caption: The IRE1α signaling pathway under ER stress and its inhibition by this compound.
Data Presentation
While specific IC50 values for this compound (STF-083010) are not explicitly detailed in the referenced literature, its potent and selective inhibitory activity has been demonstrated. The compound effectively inhibits IRE1α endonuclease activity in a dose-dependent manner without affecting its kinase activity.[1]
| Parameter | Value | Assay | Reference |
| Target | IRE1α Endoribonuclease (RNase) | Cell-free and cell-based assays | [1] |
| Effect | Inhibition of XBP1 mRNA splicing | RT-PCR, Western Blot | [1][9] |
| Selectivity | Does not inhibit IRE1α kinase activity | In vitro kinase assay | [1] |
| IC50 | Not explicitly reported, but effective in low micromolar range | Cell-free RNase assay | [1] |
Experimental Protocols
Cell-Free IRE1α RNase Activity Assay
This assay directly measures the ability of this compound to inhibit the cleavage of an RNA substrate by recombinant human IRE1α protein.
Materials:
-
Recombinant human IRE1α (cytoplasmic domain)
-
In vitro transcribed and radiolabeled RNA substrate (e.g., HAC1 or XBP1 mRNA fragment)
-
This compound
-
RNase-free water, buffers, and reagents
-
Polyacrylamide gel electrophoresis (PAGE) apparatus
-
Phosphorimager or autoradiography film
Protocol:
-
Reaction Setup: In an RNase-free microcentrifuge tube, prepare the reaction mixture containing recombinant IRE1α protein, the radiolabeled RNA substrate, and the appropriate reaction buffer.
-
Inhibitor Addition: Add varying concentrations of this compound (or vehicle control) to the reaction tubes.
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes) to allow for RNA cleavage.
-
Reaction Quenching: Stop the reaction by adding a denaturing loading buffer.
-
Gel Electrophoresis: Separate the RNA cleavage products by denaturing polyacrylamide gel electrophoresis (urea-PAGE).
-
Visualization and Quantification: Visualize the radiolabeled RNA fragments using a phosphorimager or by autoradiography. Quantify the intensity of the bands corresponding to the uncleaved substrate and the cleavage products to determine the extent of inhibition.
Cell-Based XBP1 Splicing Assay (RT-PCR)
This assay assesses the ability of this compound to inhibit IRE1α-mediated XBP1 mRNA splicing in cultured cells under ER stress.
Materials:
-
Cell line of interest (e.g., multiple myeloma cell line RPMI-8226)
-
Cell culture medium and supplements
-
ER stress-inducing agent (e.g., tunicamycin or thapsigargin)
-
This compound
-
RNA extraction kit
-
Reverse transcriptase and reagents for cDNA synthesis
-
PCR primers specific for XBP1 (flanking the intron)
-
Agarose gel electrophoresis apparatus and DNA stain
Protocol:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for a specified duration.
-
ER Stress Induction: Induce ER stress by adding an agent like tunicamycin to the cell culture medium and incubate for an appropriate time (e.g., 4-8 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
PCR Amplification: Perform PCR using primers that flank the 26-nucleotide intron in XBP1 mRNA. This allows for the simultaneous amplification of both unspliced (XBP1u) and spliced (XBP1s) forms.
-
Gel Electrophoresis: Separate the PCR products on an agarose gel. The unspliced product will be larger than the spliced product.
-
Analysis: Visualize the bands under UV light and quantify their intensities to determine the ratio of spliced to unspliced XBP1, which reflects the inhibitory effect of this compound.
Experimental Workflow Diagram
Caption: Workflow for in vitro characterization of this compound.
Conclusion
The provided application notes and protocols offer a comprehensive framework for the in vitro evaluation of this compound as a specific inhibitor of IRE1α's endonuclease activity. By employing these assays, researchers can effectively characterize the compound's mechanism of action and its impact on the Unfolded Protein Response pathway. This will facilitate further investigation into the therapeutic potential of targeting the IRE1α-XBP1 axis in various disease models.
References
- 1. Identification of an Ire1alpha endonuclease specific inhibitor with cytotoxic activity against human multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IRE1α Inhibitors as a Promising Therapeutic Strategy in Blood Malignancies [mdpi.com]
- 3. Clustering of IRE1α depends on sensing ER stress but not on its RNase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Molecular Mechanism for Turning Off IRE1α Signaling during Endoplasmic Reticulum Stress. | Sigma-Aldrich [merckmillipore.com]
- 5. Cytoplasmic IRE1alpha-mediated XBP1 mRNA splicing in the absence of nuclear processing and endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. IRE1-mediated unconventional mRNA splicing and S2P-mediated ATF6 cleavage merge to regulate XBP1 in signaling the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. XBP1 mRNA is induced by ATF6 and spliced by IRE1 in response to ER stress to produce a highly active transcription factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reconstitution and characterization of the unconventional splicing of XBP1u mRNA in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. papalab.ucsf.edu [papalab.ucsf.edu]
Application Notes and Protocols: Preparation of STF-038533 Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction
STF-038533 is a chemical compound identified as an inhibitor of the transcriptional activity of cAMP response element-binding protein (CREB). By targeting CREB-mediated gene transcription, this compound serves as a valuable tool for studying the diverse cellular processes regulated by this key transcription factor, including proliferation, differentiation, and survival. Accurate and consistent preparation of this compound stock solutions is paramount for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound are summarized in the table below.
| Parameter | Value | Source |
| Molecular Formula | C₂₁H₂₁NO₂ | [1][2] |
| Molecular Weight | 319.40 g/mol | [1][2] |
| CAS Number | 423744-59-6 | [1][2] |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | DC Chemicals |
| Storage of Powder | -20°C for up to 2 years | DC Chemicals |
| Storage of DMSO Stock | -80°C for up to 6 months-20°C for up to 1 month4°C for up to 2 weeks | DC Chemicals |
Experimental Protocol: Preparation of this compound Stock Solution
This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents the condensation of moisture, which can affect the stability of the compound.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.194 mg of this compound. Calculation: (10 mmol/L) * (1 L / 1000 mL) * (319.4 g/mol ) * (1000 mg/g) * 1 mL = 3.194 mg
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For a 10 mM stock solution, if you weighed 3.194 mg, add 1 mL of DMSO.
-
Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month). For immediate use, the stock solution can be stored at 4°C for up to two weeks.
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling this compound and DMSO.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.
Visualizations
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
Simplified CREB Signaling Pathway and Inhibition by this compound
Caption: Inhibition of CREB-mediated transcription by this compound.
References
Uncharted Territory: The Neuroscience Applications of STF-038533 Remain Undocumented
Despite a thorough review of scientific literature, there are currently no documented applications of the compound STF-038533 in the field of neuroscience. Research surrounding this molecule has primarily been concentrated in the area of oncology, where it has been identified as a potent inhibitor of the cAMP response element-binding protein (CREB) target gene transcription.
While direct neuroscientific data is absent, the established mechanism of this compound in cancer cell lines offers a foundational understanding for potential, yet unexplored, neurological applications. The transcription factor CREB is a well-established critical player in various neuronal processes, including synaptic plasticity, learning, memory, and neuronal survival. Therefore, a compound that modulates CREB activity could theoretically have significant implications for neuroscience research and drug development.
This document will summarize the known information on this compound from cancer research to provide a basis for researchers and scientists who may be interested in exploring its potential in a neuroscientific context.
Mechanism of Action (Inferred from Cancer Research)
This compound acts as an inhibitor of the transcriptional activity of CREB.[1][2] In cancer cells, this leads to the downregulation of CREB target genes that are crucial for cell survival and proliferation.[3] This mechanism suggests that this compound interferes with the signaling cascade that leads to the activation of CREB and its subsequent binding to cAMP response elements (CRE) in the promoter regions of its target genes.
Quantitative Data from In Vitro Cancer Studies
The following table summarizes the key quantitative data for this compound from studies conducted on Acute Myeloid Leukemia (AML) cell lines.
| Parameter | Cell Line | Value | Reference |
| IC50 | KG-1 (CRE-luciferase reporter) | 410 nM | [3] |
Experimental Protocols (from Cancer Research)
While no neuroscience-specific protocols exist for this compound, the methodologies used in cancer research can be adapted for neurobiological studies.
Cell Viability Assay (Example Protocol)
This protocol is based on methodologies used to assess the effect of this compound on the viability of AML cells and can be adapted for neuronal cell lines or primary neuron cultures.
Objective: To determine the effect of this compound on the viability of a specific neuronal cell type.
Materials:
-
Neuronal cell line of interest (e.g., SH-SY5Y, PC12) or primary neurons
-
Appropriate cell culture medium and supplements
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Cell Seeding: Seed the neuronal cells in a 96-well plate at a predetermined density and allow them to adhere and stabilize overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. The final DMSO concentration should be kept constant across all wells (typically ≤ 0.1%).
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO only) and a positive control for cell death if available.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
Viability Measurement: After the incubation period, allow the plate to equilibrate to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow the luminescent signal to stabilize.
-
Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luminescence readings to the vehicle control to determine the percentage of viable cells. Plot the percentage of viability against the log concentration of this compound to determine the IC50 value.
Potential Future Directions in Neuroscience
Given the role of CREB in the brain, this compound could be a valuable tool for investigating:
-
Learning and Memory: To probe the necessity of CREB-mediated transcription in different phases of memory formation.
-
Neurodegenerative Diseases: To explore if inhibiting CREB activity could be detrimental or beneficial in models of diseases like Alzheimer's or Huntington's, where CREB signaling is often dysregulated.
-
Neurodevelopment: To study the role of CREB in neuronal differentiation and maturation.
-
Psychiatric Disorders: To investigate the impact of CREB inhibition in models of depression and anxiety, where CREB is implicated in the mechanism of action of some antidepressants.
References
Application Notes and Protocols for STF-038533 in Transcription Factor Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
STF-038533 is a selective inhibitor of the endoribonuclease (RNase) activity of Inositol-requiring enzyme 1α (IRE1α), a key sensor in the unfolded protein response (UPR). By specifically blocking the RNase domain, this compound prevents the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. This inhibition prevents the formation of the active transcription factor, XBP1s, which plays a critical role in promoting cell survival under endoplasmic reticulum (ER) stress. These application notes provide detailed protocols for utilizing this compound as a tool to study the IRE1α-XBP1 signaling axis and its impact on transcription factor activity, particularly in the context of cancer biology and drug development.
Introduction
The unfolded protein response is a crucial cellular signaling network activated by ER stress, a condition arising from the accumulation of misfolded or unfolded proteins in the ER lumen. The UPR aims to restore ER homeostasis but can trigger apoptosis if the stress is prolonged or severe. The IRE1α pathway is a central branch of the UPR. Upon activation, IRE1α's RNase domain catalyzes the splicing of a 26-nucleotide intron from XBP1 mRNA, leading to a frameshift and the production of the potent transcription factor XBP1s.[1] XBP1s then translocates to the nucleus and activates the transcription of genes involved in protein folding, quality control, and ER-associated degradation (ERAD) to alleviate ER stress.[1][2]
Many cancer cells, particularly those with high secretory loads like multiple myeloma, exhibit chronic ER stress and have a heightened reliance on the IRE1α-XBP1 pathway for survival.[3][4] This dependency presents a therapeutic vulnerability. This compound offers a specific means to inhibit this pathway, making it an invaluable tool for studying the downstream consequences of XBP1s activity and for evaluating the therapeutic potential of targeting this transcription factor axis.
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Assay Type | Reference |
| RPMI 8226 | Multiple Myeloma | ~30 | 72 | Cell Viability | [5] |
| HCT116 p53-/- | Colon Carcinoma | Not specified | 48 | Cell Viability | [6] |
| MCF7-TAMR | Tamoxifen-Resistant Breast Cancer | Not specified (synergistic with tamoxifen) | Not specified | Cell Viability | [7] |
In Vivo Efficacy of this compound
| Cancer Model | Animal Model | Treatment | Dosing Schedule | Starting Tumor Volume | Outcome | Reference |
| RPMI 8226 Xenograft | NOD/SCID/IL2Rγ null (NSG) mice | 30 mg/kg this compound | Intraperitoneal injection, once weekly for 2 weeks | ~150 mm³ | Significant inhibition of tumor growth | [5][8] |
| HCT116 p53-/- Xenograft | Not specified | This compound | Not specified | Not specified | 75% reduction in tumor volume, 73% reduction in tumor weight | [8] |
| Tamoxifen-resistant MCF-7 Xenograft | Nude mice | This compound in combination with tamoxifen | Not specified | Not specified | Significantly delayed breast cancer progression and increased apoptotic cell death in tumors | [7][8] |
Quantitative Analysis of this compound-Induced Apoptosis
| Cell Line | Treatment | Apoptosis Induction | Reference |
| Tamoxifen-resistant MCF-7 | This compound + Tamoxifen | Dramatically more Caspase-3 positive staining in tumors | [7] |
| Acute Renal Failure Model (in vivo) | This compound | Decreased apoptotic rate, downregulation of caspase-3 | [9][10] |
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound action.
Caption: XBP1 Splicing Assay Workflow.
Experimental Protocols
Protocol 1: Analysis of XBP1 mRNA Splicing by RT-PCR
This protocol allows for the qualitative and semi-quantitative assessment of IRE1α endonuclease activity by measuring the ratio of spliced (XBP1s) to unspliced (XBP1u) XBP1 mRNA.
Materials:
-
Cells of interest
-
ER stress inducer (e.g., Tunicamycin or Thapsigargin)
-
This compound
-
RNA extraction kit (e.g., TRIzol)
-
Reverse transcription kit
-
PCR primers for XBP1 (spanning the 26-nucleotide intron)
-
Taq polymerase and PCR buffer
-
Restriction enzyme that specifically cuts the unspliced product (e.g., PstI)
-
Agarose gel and electrophoresis equipment
-
Gel documentation system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with an ER stress inducer (e.g., 1 µg/mL Tunicamycin) with or without various concentrations of this compound for a specified time (e.g., 4-8 hours).
-
RNA Extraction: Harvest cells and extract total RNA according to the manufacturer's protocol of your chosen RNA extraction kit.
-
Reverse Transcription: Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
PCR Amplification: Perform PCR using primers flanking the XBP1 splice site. A typical PCR program would be: initial denaturation at 94°C for 3 minutes, followed by 30-35 cycles of 94°C for 30 seconds, 60°C for 30 seconds, and 72°C for 30 seconds, with a final extension at 72°C for 5 minutes.
-
Restriction Digest: Digest the PCR products with a restriction enzyme (e.g., PstI) that has a recognition site within the 26-nucleotide intron of the unspliced XBP1 PCR product. This will result in the cleavage of the unspliced product, while the spliced product remains intact.
-
Agarose Gel Electrophoresis: Separate the digested PCR products on a 2-3% agarose gel.
-
Analysis: Visualize the bands under UV light. The unspliced XBP1 will appear as smaller digested fragments, while the spliced XBP1 will be a single, larger band. The ratio of spliced to unspliced XBP1 can be quantified using densitometry software.
Protocol 2: Western Blot Analysis of IRE1α Pathway Proteins
This protocol is for detecting the expression and phosphorylation status of key proteins in the IRE1α pathway.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer and electrophoresis buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-IRE1α, anti-total-IRE1α, anti-XBP1s, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST for 5-10 minutes each. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control like β-actin.
Protocol 3: Cell Viability Assay
This protocol measures the cytotoxic or cytostatic effects of this compound.
Materials:
-
Cells of interest
-
96-well plates
-
This compound
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or luminescence using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Conclusion
This compound is a potent and selective inhibitor of the IRE1α-XBP1 pathway, making it an essential research tool for dissecting the roles of this critical transcription factor axis in cellular homeostasis and disease. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound in their studies of transcription factor biology, ER stress, and the development of novel therapeutic strategies targeting the unfolded protein response.
References
- 1. Roles of XBP1s in Transcriptional Regulation of Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Identification of an Ire1alpha endonuclease specific inhibitor with cytotoxic activity against human multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A novel chemical, STF-083010, reverses tamoxifen-related drug resistance in breast cancer by inhibiting IRE1/XBP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. STF-083010, an inhibitor of XBP1 splicing, attenuates acute renal failure in rats by suppressing endoplasmic reticulum stress-induced apoptosis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. STF-083010, an inhibitor of XBP1 splicing, attenuates acute renal failure in rats by suppressing endoplasmic reticulum stress-induced apoptosis and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Assays with STF-083085
For Researchers, Scientists, and Drug Development Professionals
Introduction
STF-083085 is a specific small molecule inhibitor of the endoribonuclease (RNase) activity of Inositol-requiring enzyme 1α (IRE1α).[1][2] IRE1α is a key transducer of the Unfolded Protein Response (UPR), a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).[3][4][5] By selectively inhibiting the RNase domain of IRE1α, STF-083085 blocks the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, a critical step in the adaptive UPR.[1] This targeted inhibition makes STF-083085 a valuable tool for studying the intricate roles of the IRE1α pathway in various physiological and pathological processes, including cancer, metabolic disorders, and inflammatory diseases.[3][6] These application notes provide detailed protocols for utilizing STF-083085 in key assays to investigate its effects on the IRE1α signaling pathway.
Mechanism of Action of STF-083085
STF-083085 specifically targets the endoribonuclease activity of IRE1α without affecting its kinase activity.[1][2] Under ER stress, IRE1α dimerizes and autophosphorylates, activating its RNase domain.[7][8] This activated RNase domain catalyzes the excision of a 26-nucleotide intron from the mRNA of XBP1 (XBP1u), leading to the formation of its spliced, active form (XBP1s).[9][10] XBP1s is a potent transcription factor that upregulates genes involved in ER-associated degradation (ERAD), protein folding, and quality control, thereby promoting cell survival.[11] STF-083085 binds to the RNase domain of IRE1α, preventing the splicing of XBP1u mRNA and subsequent activation of downstream pro-survival signaling.[1]
Beyond the XBP1 splicing pathway, the RNase activity of IRE1α is also involved in the degradation of a specific subset of mRNAs and microRNAs through a process known as Regulated IRE1-Dependent Decay (RIDD).[9] Furthermore, the kinase domain of IRE1α can, under prolonged ER stress, recruit TRAF2 and ASK1, leading to the activation of the JNK signaling pathway and promoting apoptosis.[7][9] By specifically inhibiting the RNase activity, STF-083085 allows for the dissection of the roles of XBP1 splicing and RIDD from the kinase-dependent apoptotic signaling.
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations of STF-083085 in various assays. This data is crucial for designing experiments and interpreting results.
| Assay Type | Cell Line / System | Parameter | Value | Reference |
| XBP1 Splicing Inhibition | RPMI 8226 (Multiple Myeloma) | Effective Concentration | 60 µM | [12] |
| XBP1 Splicing Inhibition | In vivo (XBP1-luciferase transgenic mice) | Effective Dose | 60 mg/kg (i.p.) | [12] |
| Cytotoxicity | Freshly isolated human CD138+ MM cells | Preferential Toxicity | More toxic than to other isolated cell populations | [1] |
| Cytotoxicity | AML cell lines | GI50 | ~31 µM (for similar inhibitor HNA) | [6] |
Experimental Protocols
XBP1 mRNA Splicing Assay using RT-PCR
This assay directly measures the inhibitory effect of STF-083085 on the endoribonuclease activity of IRE1α by analyzing the splicing status of XBP1 mRNA.
Principle: Upon activation of IRE1α, a 26-nucleotide intron is removed from the XBP1 mRNA. This splicing event can be detected by reverse transcription-polymerase chain reaction (RT-PCR) using primers that flank the splice site. The unspliced (XBP1u) and spliced (XBP1s) forms of the mRNA will produce PCR products of different sizes, which can be resolved by gel electrophoresis.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
STF-083085 (reconstituted in a suitable solvent, e.g., DMSO)
-
ER stress inducer (e.g., Tunicamycin or Thapsigargin)
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit
-
Reverse transcription kit
-
PCR primers for XBP1 (human):
-
Forward: 5'-CCTTGTAGTTGAGAACCAGG-3'
-
Reverse: 5'-GGGGCTTGGTATATATGTGG-3'
-
-
Taq DNA polymerase and PCR buffer
-
Agarose gel and electrophoresis equipment
-
Gel documentation system
Protocol:
-
Cell Seeding: Seed the cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Compound Treatment:
-
Pre-treat the cells with various concentrations of STF-083085 (e.g., 10, 30, 60 µM) or vehicle control (DMSO) for 1-2 hours.
-
Induce ER stress by adding an ER stress inducer (e.g., 1 µg/mL Tunicamycin or 300 nM Thapsigargin) to the wells.
-
Include a positive control (ER stress inducer only) and a negative control (vehicle only).
-
Incubate the cells for a specified time (e.g., 4-8 hours).
-
-
RNA Extraction:
-
Wash the cells with PBS.
-
Extract total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Quantify the RNA concentration and assess its purity.
-
-
Reverse Transcription (RT):
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit following the manufacturer's protocol.
-
-
PCR Amplification:
-
Set up the PCR reaction using the synthesized cDNA as a template and the XBP1 primers.
-
A typical PCR program is: 94°C for 3 min, followed by 30-35 cycles of 94°C for 30 sec, 55°C for 30 sec, and 72°C for 30 sec, with a final extension at 72°C for 5 min.
-
-
Gel Electrophoresis:
-
Resolve the PCR products on a 3% agarose gel.
-
The unspliced XBP1 (XBP1u) will produce a larger PCR product than the spliced XBP1 (XBP1s) due to the presence of the 26-nucleotide intron.
-
-
Data Analysis:
-
Visualize the bands under UV light and capture an image.
-
Quantify the band intensities to determine the ratio of spliced to unspliced XBP1 mRNA. A decrease in the XBP1s band in the STF-083085 treated samples indicates inhibition of IRE1α endonuclease activity.
-
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic or cytostatic effects of STF-083085 on cultured cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cell line of interest
-
96-well cell culture plates
-
Cell culture medium and supplements
-
STF-083085
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and incubate overnight.
-
Compound Treatment:
-
Prepare serial dilutions of STF-083085 in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of STF-083085 or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, or until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the cell viability against the log of the STF-083085 concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).
-
JNK Phosphorylation Assay (Western Blot)
This assay determines the effect of STF-083085 on the pro-apoptotic branch of the IRE1α pathway by measuring the phosphorylation of JNK.
Principle: Under prolonged ER stress, the kinase domain of IRE1α can lead to the phosphorylation and activation of JNK. Western blotting using antibodies specific for phosphorylated JNK (p-JNK) and total JNK allows for the quantification of JNK activation. As STF-083085 does not inhibit the kinase activity of IRE1α, it is not expected to directly inhibit JNK phosphorylation. This assay can be used to study the interplay between the RNase and kinase activities of IRE1α.
Materials:
-
Cell line of interest
-
Cell culture dishes
-
STF-083085
-
ER stress inducer
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis equipment
-
Western blotting equipment
-
Primary antibodies: anti-phospho-JNK (Thr183/Tyr185) and anti-total JNK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment:
-
Seed and treat cells with STF-083085 and an ER stress inducer as described in the XBP1 splicing assay protocol.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein quantification assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-JNK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with the antibody against total JNK to normalize for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for p-JNK and total JNK.
-
Calculate the ratio of p-JNK to total JNK to determine the level of JNK activation.
-
Visualizations
Caption: IRE1α signaling pathway and the inhibitory action of STF-083085.
Caption: Experimental workflow for the XBP1 mRNA splicing assay.
Caption: Experimental workflow for the MTT cell viability assay.
References
- 1. Reconstitution and characterization of the unconventional splicing of XBP1u mRNA in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. Cell Viability Assay Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Cell Viability Assay (MTT Assay) Protocol [protocols.io]
- 7. broadpharm.com [broadpharm.com]
- 8. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. XBP1 splicing contributes to endoplasmic reticulum stress-induced human islet amyloid polypeptide up-regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Real-time PCR quantification of spliced X-box binding protein 1 (XBP1) using a universal primer method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
Application Notes and Protocols for STF-083010 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of drug discovery, the Unfolded Protein Response (UPR) has emerged as a critical signaling network in the pathology of numerous diseases, including cancer and neurodegenerative disorders. A key mediator of the UPR is the endoplasmic reticulum (ER) resident transmembrane protein, Inositol-requiring enzyme 1α (IRE1α). IRE1α possesses both kinase and endoribonuclease (RNase) activity, playing a dual role in cellular fate under ER stress. The RNase activity of IRE1α initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, leading to the production of a potent transcription factor (XBP1s) that upregulates genes involved in protein folding and quality control.
STF-083010 has been identified as a novel and specific small molecule inhibitor of the IRE1α endonuclease activity.[1] Unlike other inhibitors that target the kinase function, STF-083010 selectively blocks the RNase activity of IRE1α without affecting its kinase function.[1] This specificity makes STF-083010 a valuable tool for dissecting the distinct roles of IRE1α's catalytic domains and a promising therapeutic candidate for diseases dependent on the IRE1α-XBP1 signaling axis, such as multiple myeloma.[1]
These application notes provide a comprehensive overview of the use of STF-083010 in high-throughput screening (HTS) campaigns to identify and characterize modulators of the IRE1α pathway.
Mechanism of Action
Under ER stress, the accumulation of unfolded or misfolded proteins triggers the oligomerization and autophosphorylation of IRE1α.[2][3] This conformational change activates its RNase domain, which then excises a 26-nucleotide intron from the XBP1 mRNA. The resulting spliced XBP1 (XBP1s) mRNA is translated into the active XBP1s transcription factor. XBP1s translocates to the nucleus and activates the transcription of UPR target genes aimed at restoring ER homeostasis.
STF-083010 specifically inhibits the endonuclease activity of IRE1α.[1] By doing so, it prevents the splicing of XBP1 mRNA, thereby blocking the downstream signaling cascade that leads to the expression of UPR target genes.[1] This targeted inhibition allows for the selective modulation of the IRE1α-XBP1 arm of the UPR.
High-Throughput Screening Applications
STF-083010 serves as an excellent positive control and pharmacological probe in high-throughput screening campaigns designed to discover novel inhibitors of the IRE1α-XBP1 pathway. Common HTS methodologies include cell-based reporter assays and biochemical assays.
Data Presentation
| Compound | Target | Assay Type | IC50 | Reference |
| KIRA6 | IRE1α RNase (allosteric) | Biochemical | 0.6 µM | [4] |
| GSK2850163 | IRE1α Kinase | Biochemical | 20 nM | [5] |
| GSK2850163 | IRE1α RNase | Biochemical | 200 nM | [5] |
| MKC8866 | IRE1α RNase | Biochemical | 0.29 µM | [5] |
| Toxoflavin | IRE1α RNase | Biochemical | 0.226 µM | [6] |
| B-I09 | IRE1α RNase | Biochemical | 1.23 µM | [5] |
Experimental Protocols
Cell-Based XBP1 Splicing Reporter Assay (Luciferase)
This assay is a primary screening method to identify compounds that inhibit IRE1α-mediated XBP1 splicing. A stable cell line expressing a luciferase reporter gene under the control of an XBP1-responsive element is utilized.
Materials:
-
HT1080-XBP1-luciferase reporter cell line
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Dulbecco's Modified Eagle's Medium (DMEM)
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Fetal Bovine Serum (FBS)
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Penicillin-Streptomycin
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Thapsigargin (ER stress inducer)
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STF-083010 (or other test compounds)
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Luciferase assay reagent
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384-well white, clear-bottom assay plates
Protocol:
-
Cell Seeding: Seed HT1080-XBP1-luciferase cells in 384-well plates at a density of 5,000 cells per well in 40 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate at 37°C in a 5% CO2 incubator for 24 hours.
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Compound Addition: Add 100 nL of test compounds (including STF-083010 as a positive control) at various concentrations to the assay plates. Include DMSO as a negative control.
-
ER Stress Induction: After a 1-hour incubation with the compounds, add 10 µL of thapsigargin solution (final concentration of 300 nM) to all wells except for the unstimulated controls.
-
Incubation: Incubate the plates for 16 hours at 37°C in a 5% CO2 incubator.
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Luciferase Assay: Equilibrate the plates to room temperature. Add 25 µL of luciferase assay reagent to each well.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound relative to the DMSO control. Determine the IC50 values for active compounds.
In Vitro IRE1α RNase Cleavage Assay
This biochemical assay directly measures the ability of a compound to inhibit the RNase activity of recombinant IRE1α.
Materials:
-
Recombinant human IRE1α (cytoplasmic domain)
-
Fluorescently labeled RNA substrate containing the XBP1 splice sites
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 50 mM NaCl, 1 mM DTT, 0.01% BSA)
-
STF-083010 (or other test compounds)
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384-well black, low-volume assay plates
Protocol:
-
Compound Plating: Add 100 nL of test compounds in DMSO to the assay plates.
-
Enzyme Addition: Add 5 µL of recombinant IRE1α in assay buffer to each well. Incubate for 15 minutes at room temperature.
-
Substrate Addition: Add 5 µL of the fluorescently labeled RNA substrate to initiate the reaction.
-
Incubation: Incubate the reaction at 30°C for 60 minutes.
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Data Acquisition: Measure the fluorescence intensity (e.g., using fluorescence polarization or FRET) on a plate reader. Cleavage of the substrate will result in a change in the fluorescence signal.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 values.
Western Blot Analysis of Endogenous XBP1 Splicing
This secondary assay confirms the activity of hit compounds from the primary screen on the endogenous IRE1α-XBP1 pathway.
Materials:
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RPMI 8226 multiple myeloma cells
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RPMI-1640 medium
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Fetal Bovine Serum (FBS)
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Penicillin-Streptomycin
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Thapsigargin
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STF-083010 (or other test compounds)
-
Cell lysis buffer
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Protein quantification assay (e.g., BCA)
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SDS-PAGE gels and blotting equipment
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Antibodies: anti-XBP1, anti-β-actin (loading control)
Protocol:
-
Cell Treatment: Seed RPMI 8226 cells and treat with test compounds and thapsigargin as described in the cell-based reporter assay.
-
Cell Lysis: After treatment, harvest the cells and lyse them in cell lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against XBP1 and β-actin, followed by incubation with appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The spliced form of XBP1 (XBP1s) will appear as a faster-migrating band compared to the unspliced form (XBP1u).
-
Analysis: Quantify the band intensities to determine the ratio of XBP1s to XBP1u.
Visualizations
Caption: The IRE1α signaling pathway under ER stress and the point of inhibition by STF-083010.
Caption: A typical high-throughput screening workflow for identifying IRE1α inhibitors.
References
- 1. Identification of an Ire1alpha endonuclease specific inhibitor with cytotoxic activity against human multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Structure, Activation and Signaling of IRE1 and Its Role in Determining Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allosteric inhibition of the IRE1α RNase preserves cell viability and function during endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of toxoflavin, a potent IRE1α inhibitor acting through structure-dependent oxidative inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
STF-038533 solubility in DMSO and PBS
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for the use of STF-038533, a potent and selective inhibitor of the unfolded protein response (UPR) signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is Dimethyl Sulfoxide (DMSO).
Q2: What is the solubility of this compound in DMSO?
A2: this compound is soluble in DMSO at a concentration of ≥ 5.8 mg/mL. For optimal results, it is advisable to use fresh, anhydrous DMSO, as DMSO can absorb moisture, which may affect the solubility of the compound.
Q3: Can I dissolve this compound directly in Phosphate-Buffered Saline (PBS)?
A3: It is not recommended to dissolve this compound directly in PBS. Like many small molecule inhibitors, this compound has poor aqueous solubility. Direct dissolution in PBS is likely to result in precipitation or incomplete dissolution.
Q4: My this compound precipitated when I diluted my DMSO stock solution in PBS or cell culture media. What should I do?
A4: This is a common issue known as solvent-shifting precipitation. It occurs when a compound that is highly soluble in an organic solvent like DMSO is diluted into an aqueous buffer where its solubility is much lower. Please refer to the Troubleshooting Guide below for detailed steps to resolve this issue.
Solubility Data
| Solvent | Concentration | Comments |
| DMSO | ≥ 5.8 mg/mL | Recommended for stock solutions. |
| PBS (Phosphate-Buffered Saline) | Poor | Direct dissolution is not recommended. Dilution from a DMSO stock is required. |
Troubleshooting Guide: Solubility Issues in Aqueous Buffers
Encountering precipitation when diluting this compound from a DMSO stock into PBS or cell culture media is a common challenge. The following steps can help you troubleshoot and overcome this issue.
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution in PBS or media | Rapid solvent change: The abrupt change from a high-solubility organic solvent (DMSO) to a low-solubility aqueous buffer causes the compound to crash out of solution. | Perform a serial or intermediate dilution. Instead of a single large dilution, first, dilute the DMSO stock into a smaller volume of PBS or media while vortexing. This gradual change in solvent polarity can help maintain solubility. |
| Final DMSO concentration is too high: High concentrations of DMSO can be toxic to cells and may still lead to precipitation if the compound's solubility limit is exceeded. | Keep the final DMSO concentration low. Aim for a final DMSO concentration of less than 0.5% in your experimental setup. This may require preparing a more concentrated initial stock if your final working concentration of this compound is high. | |
| Compound has reached its solubility limit in the aqueous buffer. | Use a solubilizing agent. For cell-based assays, adding a small amount of bovine serum albumin (BSA) (e.g., 0.1%) or using media containing fetal bovine serum (FBS) can help to keep the compound in solution. For other applications, a small percentage of a co-solvent like PEG300 or a surfactant like Tween-80 might be considered, though their compatibility with your assay must be verified.[1] | |
| Inconsistent results between experiments | Incomplete initial dissolution in DMSO. | Ensure complete dissolution of the stock solution. Gently warm the DMSO stock solution (e.g., to 37°C) and vortex thoroughly to ensure all the compound has dissolved before making further dilutions. |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
-
Weigh the Compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolve: Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming to 37°C for a few minutes can aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Dilution of this compound for Cell-Based Assays
This protocol provides a general guideline for diluting the DMSO stock solution into an aqueous buffer like cell culture media. Optimization may be required.
-
Thaw Stock Solution: Thaw the 10 mM DMSO stock solution of this compound at room temperature.
-
Prepare Final Volume: In a separate sterile tube, prepare the final volume of cell culture medium required for your experiment. It is recommended that the medium contains serum (e.g., 10% FBS) to aid solubility.
-
Perform Dilution: While gently vortexing the cell culture medium, add the required volume of the this compound DMSO stock solution dropwise to achieve the final desired concentration.
-
Important: Ensure the final concentration of DMSO in the medium is low (typically <0.5%) to minimize solvent-induced artifacts.
-
-
Intermediate Dilution (if precipitation occurs): If you observe precipitation with direct dilution, prepare an intermediate dilution. For example, first, dilute the 10 mM stock 1:10 in DMSO to get a 1 mM solution. Then, add this 1 mM solution to the vortexing cell culture medium.
-
Final Check: After dilution, visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use in your experiment.
Signaling Pathway and Experimental Workflow
This compound is a selective inhibitor of the endoribonuclease (RNase) activity of Inositol-requiring enzyme 1 alpha (IRE1α), a key sensor in the Unfolded Protein Response (UPR). The diagram below illustrates the IRE1α signaling pathway and the point of inhibition by this compound.
Caption: IRE1α pathway inhibition by this compound.
The following workflow outlines the general steps for investigating the effects of this compound in a cell-based assay.
Caption: General experimental workflow for this compound.
References
STF-038533 stability in cell culture media
Welcome to the technical support center for STF-038533. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their cell culture experiments. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the Inositol-requiring enzyme 1α (IRE1α). IRE1α is a key sensor of endoplasmic reticulum (ER) stress and a critical component of the unfolded protein response (UPR). Specifically, this compound is reported to inhibit the endoribonuclease (RNase) activity of IRE1α without affecting its kinase activity.[1] This inhibition prevents the splicing of X-box binding protein 1 (XBP1) mRNA, a crucial step in the adaptive UPR signaling cascade.
Q2: What are the recommended storage conditions for this compound stock solutions?
For long-term stability, it is recommended to prepare aliquots of this compound stock solutions in a suitable solvent (e.g., DMSO) and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound. For short-term use, stock solutions may be stored at 4°C, but it is advisable to use them promptly.
Q3: What is the expected stability of this compound in cell culture media?
Currently, there is no publicly available quantitative data on the specific half-life or stability of this compound in various cell culture media. The stability of a small molecule in media can be influenced by several factors including the composition of the media, pH, temperature, presence of serum, and cellular metabolism. It is highly recommended that researchers determine the stability of this compound under their specific experimental conditions. A general protocol for assessing stability is provided in the "Experimental Protocols" section below.
Q4: Are there known off-target effects of this compound?
While this compound is designed to be a specific inhibitor of IRE1α RNase activity, the potential for off-target effects exists, as is common with many small molecule inhibitors.[2][3] For instance, studies with other IRE1α inhibitors, like 4μ8c, have shown that higher concentrations can lead to off-target or compensatory responses.[4] It is crucial to include appropriate controls and use the lowest effective concentration of this compound to minimize the risk of off-target effects.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or no observable effect of this compound | Compound Degradation: this compound may be unstable in your specific cell culture medium or under your experimental conditions. | - Perform a stability study of this compound in your cell culture medium (see protocol below).- Prepare fresh working solutions from a frozen stock for each experiment.- Consider replenishing the media with fresh this compound during long-term experiments. |
| Solubility Issues: The compound may not be fully dissolved in the cell culture medium, leading to a lower effective concentration. | - Ensure the final concentration of the solvent (e.g., DMSO) is low and non-toxic to your cells (typically <0.1%).- Visually inspect the media for any precipitation after adding this compound.- Prepare an intermediate dilution in a serum-free medium before adding to the final culture medium. | |
| Cell Line Specific Response: Some cell lines may be less sensitive to the inhibition of the IRE1α pathway for their survival or proliferation.[5][6][7] | - Confirm the expression and activity of IRE1α in your cell line.- Test a range of this compound concentrations to determine the optimal dose.- Use a positive control compound known to induce ER stress (e.g., tunicamycin or thapsigargin) to confirm that the IRE1α pathway is active in your cells. | |
| Observed Cellular Toxicity | High Concentration of this compound: The concentration used may be too high, leading to off-target effects or general toxicity.[4] | - Perform a dose-response experiment to determine the IC50 value and use a concentration at or below this value.- Titrate the concentration of this compound to find the lowest effective dose. |
| Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be toxic to the cells. | - Ensure the final solvent concentration is within the tolerated range for your specific cell line.- Include a vehicle control (media with the same concentration of solvent) in all experiments. | |
| Variability between Experiments | Inconsistent Compound Handling: Repeated freeze-thaw cycles of the stock solution can lead to degradation. | - Aliquot the stock solution upon initial preparation to minimize freeze-thaw cycles. |
| Inconsistent Cell Culture Conditions: Variations in cell density, passage number, or media composition can affect the cellular response. | - Maintain consistent cell culture practices.- Use cells within a defined passage number range for all experiments. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media
This protocol provides a general method to determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) with and without serum
-
Sterile, low-protein binding microcentrifuge tubes or culture plates
-
Incubator (37°C, 5% CO2)
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).
-
Spike the cell culture medium (with and without serum) with this compound to the final desired working concentration.
-
Aliquot the mixture into sterile, low-protein binding tubes or wells of a culture plate.
-
Incubate the samples at 37°C in a 5% CO2 incubator.
-
At various time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), remove an aliquot from each condition.
-
Immediately store the collected samples at -80°C until analysis to prevent further degradation.
-
Analyze the concentration of the parent this compound compound in each sample using a validated HPLC or LC-MS method.
-
Plot the concentration of this compound as a percentage of the initial concentration (time 0) versus time to determine the stability profile and calculate the half-life (t½).
Data Presentation:
| Time (hours) | This compound Concentration (% of Initial) - Medium A | This compound Concentration (% of Initial) - Medium A + 10% FBS |
| 0 | 100 | 100 |
| 2 | ||
| 4 | ||
| 8 | ||
| 12 | ||
| 24 | ||
| 48 | ||
| 72 |
Protocol 2: XBP1 mRNA Splicing Assay
This assay is used to confirm the inhibitory effect of this compound on the RNase activity of IRE1α.
Materials:
-
Cells of interest
-
ER stress inducer (e.g., tunicamycin or thapsigargin)
-
This compound
-
RNA extraction kit
-
Reverse transcription kit
-
PCR reagents
-
Primers specific for both spliced (XBP1s) and unspliced (XBP1u) forms of XBP1 mRNA
-
Agarose gel electrophoresis system
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound or vehicle control for a designated period (e.g., 1-2 hours).
-
Induce ER stress by adding an ER stress inducer (e.g., tunicamycin) and incubate for the desired time (e.g., 4-6 hours).
-
Harvest the cells and extract total RNA.
-
Perform reverse transcription to synthesize cDNA.
-
Amplify the XBP1 cDNA using PCR with primers that flank the 26-nucleotide intron that is removed upon splicing.
-
Resolve the PCR products on a high-resolution agarose gel. The unspliced XBP1 will appear as a larger band, and the spliced XBP1 will be a smaller band.
-
Quantify the band intensities to determine the ratio of spliced to unspliced XBP1.
Mandatory Visualizations
Caption: The IRE1α signaling pathway and the inhibitory action of this compound.
References
- 1. Divergent allosteric control of the IRE1α endoribonuclease using kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmiweb.com [pharmiweb.com]
- 3. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of IRE1α by the small molecule inhibitor 4μ8c in hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Unfolded Protein Response in Cancer: IRE1α Inhibition by Selective Kinase Ligands Does Not Impair Tumor Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IRE1α Inhibitors as a Promising Therapeutic Strategy in Blood Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
preventing STF-038533 precipitation in experiments
Welcome to the technical support center for STF-038533. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly the prevention of compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the inositol-requiring enzyme 1α (IRE1α). IRE1α is a key sensor of endoplasmic reticulum (ER) stress and a central component of the unfolded protein response (UPR). Specifically, this compound targets the endonuclease activity of IRE1α, which is responsible for the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. By inhibiting this splicing, this compound prevents the formation of the active transcription factor XBP1s, thereby disrupting the downstream signaling of the IRE1α branch of the UPR. It is important to note that this compound does not affect the kinase activity of IRE1α.
Q2: I am observing precipitation of this compound in my cell culture medium. What are the recommended solvents and procedures to avoid this?
Precipitation of this compound in aqueous solutions like cell culture media is a common issue due to its limited solubility. The recommended solvent for creating stock solutions is high-quality, anhydrous Dimethyl Sulfoxide (DMSO).
To prevent precipitation when preparing working solutions in cell culture media, follow these recommendations:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is kept low, typically below 0.5%, as higher concentrations can be toxic to cells.
-
Vigorous Mixing: When diluting the DMSO stock solution, add it to the pre-warmed cell culture medium with vigorous vortexing or mixing to promote rapid and uniform dispersion.
-
Serial Dilution: Consider a serial dilution approach. First, dilute the stock solution in a small volume of media, and then add this intermediate dilution to the final culture volume.
Q3: How should I store this compound to ensure its stability and activity?
Proper storage is crucial for maintaining the integrity and activity of this compound. For its analog, STF-083010, which has similar properties, the following storage conditions are recommended.
-
Lyophilized Powder: The solid form is stable for at least four years when stored at -20°C.
-
DMSO Stock Solutions: Once dissolved in DMSO, the solution should be stored at -20°C and is stable for up to one month, or at -80°C for up to six months. It is highly recommended to prepare fresh solutions and avoid repeated freeze-thaw cycles.
Q4: I am not observing the expected inhibitory effect on the IRE1α pathway. What are some potential reasons for this?
Several factors can contribute to a lack of expected activity:
-
Compound Instability: As mentioned, this compound and its analogs can be unstable in solution. Ensure you are using a freshly prepared stock solution or one that has been stored correctly.
-
Cellular Context: The response to this compound can be cell-type specific. The basal level of ER stress and the dependency of the cells on the IRE1α pathway can influence the observed effect.
-
Experimental Conditions: Ensure that the concentration of this compound and the incubation time are appropriate for your specific cell line and experimental setup. A dose-response and time-course experiment is recommended to determine the optimal conditions.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a systematic approach to troubleshoot and prevent the precipitation of this compound during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding stock solution to media. | Poor aqueous solubility of this compound. | 1. Ensure the final DMSO concentration is as low as possible (ideally <0.1%).2. Add the stock solution to pre-warmed media while vortexing vigorously.3. Prepare an intermediate dilution in a small volume of media before adding to the final culture volume. |
| Precipitate forms over time in the incubator. | Compound coming out of solution at 37°C. | 1. Lower the final concentration of this compound in the experiment.2. Visually inspect cultures at different time points to determine when precipitation occurs. |
| Inconsistent results between experiments. | Variability in compound preparation or handling. | 1. Always use high-quality, anhydrous DMSO to prepare stock solutions.2. Prepare fresh dilutions for each experiment from a properly stored stock.3. Ensure consistent and thorough mixing when preparing working solutions. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (10 mM):
-
This compound has a molecular weight of approximately 353.4 g/mol . To prepare a 10 mM stock solution, dissolve 3.53 mg of this compound in 1 mL of anhydrous DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.
-
-
Working Solution Preparation:
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Warm the required volume of cell culture medium to 37°C.
-
To achieve a final concentration of 10 µM in 10 mL of media, for example, add 10 µL of the 10 mM stock solution to the 10 mL of pre-warmed media.
-
Immediately vortex the solution vigorously for at least 30 seconds to ensure proper mixing and minimize precipitation.
-
Use the working solution immediately.
-
Protocol 2: In Vitro Inhibition of XBP1 Splicing Assay (RT-PCR)
This assay is used to determine the effectiveness of this compound in inhibiting the endonuclease activity of IRE1α.
-
Cell Seeding: Plate your cells of interest at a suitable density in a multi-well plate and allow them to adhere overnight.
-
Treatment:
-
Induce ER stress in your cells using a known inducer such as tunicamycin (e.g., 1-5 µg/mL) or thapsigargin (e.g., 100-300 nM).
-
Concurrently, treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) or a vehicle control (DMSO).
-
Incubate the cells for a predetermined time (e.g., 4-8 hours).
-
-
RNA Extraction: Harvest the cells and extract total RNA using a standard RNA isolation kit according to the manufacturer's instructions.
-
Reverse Transcription (RT): Synthesize cDNA from the extracted RNA using a reverse transcriptase kit.
-
Polymerase Chain Reaction (PCR):
-
Perform PCR using primers that flank the 26-nucleotide intron in the XBP1 mRNA.
-
Human XBP1 Forward Primer: 5'-AAACAGAGTAGCAGCTCAGACTGC-3'
-
Human XBP1 Reverse Primer: 5'-TCCTTCTGGGTAGACCTCTGGGAG-3'
-
-
Gel Electrophoresis:
-
Run the PCR products on a high-resolution agarose gel (e.g., 3%) or a polyacrylamide gel to separate the spliced (sXBP1) and unspliced (uXBP1) forms.
-
The unspliced form will be 26 base pairs larger than the spliced form.
-
Visualize the bands using a DNA stain (e.g., ethidium bromide or SYBR Safe) and an appropriate imaging system. A decrease in the sXBP1 band in the presence of this compound indicates successful inhibition of IRE1α.
-
Protocol 3: Western Blot Analysis of IRE1α Pathway Activation
This protocol can be used to assess the phosphorylation status of IRE1α and the expression of downstream targets.
-
Cell Lysis: After treatment as described in Protocol 2, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-IRE1α, total IRE1α, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
Visualizations
IRE1α Signaling Pathway and Inhibition by this compound
Caption: The IRE1α signaling pathway under ER stress and its inhibition by this compound.
Experimental Workflow for Assessing this compound Activity
Caption: A typical experimental workflow to evaluate the efficacy of this compound.
Technical Support Center: STF-083010 Off-Target Effects Assessment
A Note on Compound Identification: Initial searches for "STF-038533" did not yield any publicly available information. Based on the available scientific literature, it is highly probable that this is a typographical error and the compound of interest is STF-083010 , a well-characterized inhibitor of IRE1α. This technical support guide is therefore focused on STF-083010.
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the assessment of off-target effects for the IRE1α inhibitor, STF-083010.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of STF-083010?
STF-083010 is a selective inhibitor of the endoribonuclease (RNase) activity of Inositol-requiring enzyme 1α (IRE1α), a key sensor in the Unfolded Protein Response (UPR).[1][2][3] It functions by specifically blocking the splicing of X-box binding protein 1 (XBP1) mRNA, which is a critical step in the activation of the IRE1α pro-survival pathway.[3][4] Notably, STF-083010 does not inhibit the kinase activity of IRE1α.[1][3]
Q2: What are the known off-target effects of STF-083010?
While a comprehensive off-target profile, such as a broad kinase scan (e.g., KINOMEscan), for STF-083010 is not extensively documented in publicly available literature, its chemical structure provides clues to potential off-target interactions. STF-083010 contains a reactive salicylaldehyde moiety.[5] This functional group can potentially react with nucleophiles within the cell, such as primary amines on proteins, to form Schiff bases, which could lead to non-specific interactions.[5]
Q3: How can I control for potential off-target effects of STF-083010 in my experiments?
Given the reactive nature of the aldehyde group, it is crucial to include rigorous controls in your experiments:
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Use the lowest effective concentration: Perform a dose-response curve to identify the minimal concentration of STF-083010 that effectively inhibits XBP1 splicing in your specific cell line.
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Include a structurally related inactive control: If available, use a molecule with a similar structure to STF-083010 but lacking the reactive aldehyde to differentiate between on-target and off-target effects.
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Employ a secondary, structurally distinct IRE1α inhibitor: Confirm key findings with another IRE1α RNase inhibitor that has a different chemical scaffold to ensure the observed phenotype is due to IRE1α inhibition and not an off-target effect of STF-083010.
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Perform rescue experiments: If possible, rescue the phenotype by expressing a spliced, active form of XBP1 (XBP1s) to confirm that the effects of STF-083010 are mediated through the IRE1α-XBP1 pathway.
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Monitor general cellular health: Assess cytotoxicity and overall cell health to distinguish specific pathway inhibition from general toxicity.
Q4: How should I prepare and handle STF-083010 to minimize experimental variability?
STF-083010 is known to be unstable in solution.[5] To ensure consistent results, it is recommended to:
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Prepare fresh stock solutions in a suitable solvent like DMSO for each experiment.[5]
-
Store stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles.[5]
-
Protect solutions from light and moisture.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High background cytotoxicity observed even at low concentrations. | Off-target effects: The reactive aldehyde in STF-083010 may be causing non-specific toxicity.[5] | 1. Lower the concentration of STF-083010. 2. Reduce the treatment duration. 3. Ensure the final solvent concentration (e.g., DMSO) is non-toxic to your cells (typically < 0.1%). 4. Include the controls mentioned in FAQ Q3. |
| Inconsistent inhibition of XBP1 splicing between experiments. | Compound instability: STF-083010 can degrade in solution.[5] | 1. Always use freshly prepared STF-083010 solutions. 2. Ensure proper storage of the solid compound and stock solutions. |
| No inhibition of XBP1 splicing is observed. | Sub-optimal experimental conditions: The concentration or treatment time may be insufficient. | 1. Increase the concentration of STF-083010 (refer to the data table below for effective concentrations). 2. Increase the incubation time with the compound. 3. Confirm that your ER stress induction is working effectively. |
| Observed phenotype does not align with expected IRE1α inhibition. | Potential off-target effect: The observed cellular response may be independent of IRE1α. | 1. Perform the control experiments outlined in FAQ Q3 to validate the on-target effect. 2. Investigate alternative signaling pathways that might be affected. |
Quantitative Data
The following tables summarize the effective concentrations and inhibitory activities of STF-083010 reported in the literature.
Table 1: In Vitro Activity of STF-083010
| Cell Line | Assay | Effective Concentration | Observed Effect | Reference |
| RPMI 8226 (Multiple Myeloma) | XBP1 Splicing Inhibition | 60 µM | Almost complete blockage of thapsigargin-induced XBP1 splicing. | [1][3] |
| Multiple Myeloma Cell Lines | Cell Viability | Dose-dependent | Cytostatic and cytotoxic activity. | [1][3] |
| MCF7-TAMR (Tamoxifen-Resistant Breast Cancer) | XBP1 Splicing Inhibition | Not specified | Efficiently blocked thapsigargin-induced XBP1 splicing. | [4] |
| HCT116 p53-/- (Colon Cancer) | Cell Viability | 50 µM | Suppressed cell growth. | [2] |
Table 2: In Vivo Activity of STF-083010
| Animal Model | Dosage and Administration | Observed Effect | Reference |
| Human Multiple Myeloma Xenograft (NSG mice) | 30 mg/kg, intraperitoneal injection | Significant inhibition of tumor growth. | [3] |
| Tamoxifen-Resistant Breast Cancer Xenograft | Not specified | Synergistic effect with tamoxifen, significantly slower tumor progression. | [4] |
| Acute Renal Failure (Rats) | Not specified | Ameliorated impairments in kidney structure and function. | [6] |
Experimental Protocols
Protocol 1: XBP1 mRNA Splicing Assay by RT-PCR
This assay is fundamental for confirming the on-target activity of STF-083010.
-
Cell Culture and Treatment:
-
Plate cells (e.g., RPMI 8226) at an appropriate density in a 6-well plate.
-
Allow cells to adhere and grow to 70-80% confluency.
-
Induce ER stress using an agent like thapsigargin (e.g., 300 nM) or tunicamycin.
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Concurrently, treat cells with the desired concentration of STF-083010 (e.g., 60 µM) or vehicle control (DMSO) for a specified time course (e.g., 4-8 hours).[3]
-
-
RNA Extraction:
-
Harvest the cells and extract total RNA using a standard method or a commercial kit.
-
-
Reverse Transcription (RT):
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Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme.
-
-
PCR Amplification:
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Amplify the XBP1 cDNA using primers that flank the 26-nucleotide intron. This allows for the differentiation of the unspliced (XBP1u) and spliced (XBP1s) forms.
-
-
Analysis:
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Visualize the PCR products on an agarose gel. The unspliced XBP1 will appear as a larger band, while the spliced form will be a smaller band. Effective inhibition by STF-083010 will result in a decrease or absence of the spliced XBP1 band.
-
Visualizations
Signaling Pathway
References
- 1. Identification of an Ire1alpha endonuclease specific inhibitor with cytotoxic activity against human multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. A novel chemical, STF-083010, reverses tamoxifen-related drug resistance in breast cancer by inhibiting IRE1/XBP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. STF-083010, an inhibitor of XBP1 splicing, attenuates acute renal failure in rats by suppressing endoplasmic reticulum stress-induced apoptosis and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing STF-038533 incubation time
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with STF-083010, a selective inhibitor of the endoribonuclease (RNase) activity of IRE1α.
Frequently Asked Questions (FAQs)
Q1: What is STF-083010 and what is its mechanism of action?
STF-083010 is a small molecule inhibitor that selectively targets the endoribonuclease (RNase) activity of inositol-requiring enzyme 1α (IRE1α).[1][2][3][4] IRE1α is a key sensor of endoplasmic reticulum (ER) stress and a critical component of the Unfolded Protein Response (UPR). Upon activation by ER stress, IRE1α's RNase activity mediates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA.[5][6][7] This splicing event generates the active transcription factor XBP1s, which upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD) to restore ER homeostasis.[8] STF-083010 specifically inhibits this splicing of XBP1 mRNA without affecting the kinase activity of IRE1α.[1][3]
Q2: What are the common applications of STF-083010 in research?
STF-083010 is primarily used to study the role of the IRE1α-XBP1 signaling pathway in various cellular processes and diseases. Due to the dependence of certain cancer cells, such as multiple myeloma, on the UPR for survival and proliferation, STF-083010 has been investigated as a potential anti-cancer agent.[1] Its ability to induce cytotoxic and cytostatic effects in cancer cells makes it a valuable tool for cancer biology research.[2][4] It is also used to investigate the consequences of inhibiting XBP1 splicing in other contexts, such as immune responses and inflammatory diseases.
Q3: What is the optimal incubation time for STF-083010?
The optimal incubation time for STF-083010 is dependent on the specific cell type, the concentration of the inhibitor, and the experimental endpoint being measured. As STF-083010 exhibits dose- and time-dependent activity, it is crucial to perform a time-course experiment to determine the ideal incubation period for your specific experimental setup.[3][4] For instance, significant inhibition of XBP1 splicing and downstream gene expression changes have been observed with incubation times as short as 6 hours.[9] However, for assessing long-term effects like cytotoxicity or apoptosis, longer incubation times (e.g., 24, 48, or 72 hours) may be necessary.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low inhibition of XBP1 splicing | Inhibitor concentration is too low: The effective concentration can vary between cell lines. | Perform a dose-response experiment to determine the optimal concentration for your cell line. Start with a range of concentrations reported in the literature (e.g., 10-100 µM). |
| Incubation time is too short: The effect of the inhibitor may not be apparent at very early time points. | Conduct a time-course experiment (e.g., 2, 4, 6, 12, 24 hours) to identify the optimal incubation duration. | |
| Inhibitor degradation: Improper storage or handling can lead to loss of activity. | Ensure STF-083010 is stored as recommended by the manufacturer, typically at -20°C. Prepare fresh working solutions from a stock for each experiment. | |
| Cell line is resistant: Some cell lines may have intrinsic or acquired resistance to IRE1α inhibition. | Consider using a positive control cell line known to be sensitive to STF-083010. Investigate alternative pathways that may be compensating for the IRE1α-XBP1 axis in your cell line. | |
| High cell toxicity or off-target effects | Inhibitor concentration is too high: Excessive concentrations can lead to non-specific effects and cytotoxicity. | Lower the concentration of STF-083010. Refer to your dose-response curve to select a concentration that effectively inhibits XBP1 splicing with minimal toxicity. |
| Prolonged incubation: Continuous exposure to the inhibitor may be detrimental to cell health. | Reduce the incubation time. For long-term experiments, consider a washout step where the inhibitor is removed after a specific period. | |
| Inconsistent results between experiments | Variability in cell culture conditions: Differences in cell density, passage number, or media composition can affect the cellular response. | Standardize your cell culture protocols. Ensure cells are seeded at a consistent density and are in the logarithmic growth phase before treatment. |
| Inaccurate pipetting or dilution: Errors in preparing inhibitor solutions can lead to variability. | Calibrate your pipettes regularly. Prepare a master mix of the inhibitor solution for treating multiple wells or plates to ensure consistency. |
Experimental Protocols
Protocol: Determining the Optimal Incubation Time for STF-083010 by Assessing XBP1 mRNA Splicing
This protocol describes a method to determine the optimal incubation time of STF-083010 for inhibiting IRE1α-mediated XBP1 mRNA splicing in a cancer cell line.
Materials:
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Cancer cell line of interest (e.g., multiple myeloma cell line RPMI 8226)
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Complete cell culture medium
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STF-083010
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DMSO (vehicle control)
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ER stress inducer (e.g., Tunicamycin or Thapsigargin) - optional, for inducing a robust UPR
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6-well plates
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RNA extraction kit
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Reverse transcription kit
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PCR primers specific for spliced and unspliced XBP1
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Real-time PCR system or standard PCR thermocycler and gel electrophoresis equipment
Procedure:
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Cell Seeding:
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Seed the cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
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Incubate the cells overnight at 37°C in a 5% CO₂ incubator.
-
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Treatment:
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Prepare a working solution of STF-083010 in complete culture medium at the desired final concentration (e.g., 50 µM). Also, prepare a vehicle control with an equivalent concentration of DMSO.
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(Optional) If using an ER stress inducer, pre-treat the cells with the inducer for a specified time (e.g., 2-4 hours) before adding STF-083010.
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Remove the old medium from the cells and replace it with the medium containing STF-083010 or the vehicle control.
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Incubate the cells for a range of time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours).
-
-
RNA Extraction and cDNA Synthesis:
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At each time point, harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
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Quantify the RNA and assess its purity.
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Synthesize cDNA from an equal amount of RNA from each sample using a reverse transcription kit.
-
-
Analysis of XBP1 Splicing:
-
Perform PCR using primers that can distinguish between the spliced (XBP1s) and unspliced (XBP1u) forms of XBP1 mRNA. The unspliced form contains a 26-nucleotide intron that is removed upon IRE1α-mediated splicing.
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Method A: Real-Time PCR (qPCR): Use specific primer sets for XBP1s and XBP1u to quantify the relative abundance of each isoform.
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Method B: Conventional PCR and Gel Electrophoresis: Use primers flanking the splice site. The PCR products from spliced and unspliced XBP1 will have different sizes and can be resolved on an agarose gel.
-
-
Data Analysis:
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For qPCR data, calculate the ratio of spliced to unspliced XBP1 mRNA at each time point for both the STF-083010-treated and vehicle-treated samples.
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For gel electrophoresis data, quantify the band intensities to determine the relative amounts of the two isoforms.
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Plot the inhibition of XBP1 splicing as a function of incubation time to determine the optimal duration for achieving the desired level of inhibition.
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Visualizations
References
- 1. Identification of an Ire1alpha endonuclease specific inhibitor with cytotoxic activity against human multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STF-083010, IRE1alpha endonuclease inhibitor (CAS 307543-71-1) | Abcam [abcam.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. STF-083010 | IRE1 | TargetMol [targetmol.com]
- 5. Regulation of unfolded protein response modulator XBP1s by acetylation and deacetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IRE1-mediated unconventional mRNA splicing and S2P-mediated ATF6 cleavage merge to regulate XBP1 in signaling the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acute Endoplasmic Reticulum Stress-Independent Unconventional Splicing of XBP1 mRNA in the Nucleus of Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spliced or Unspliced, That Is the Question: The Biological Roles of XBP1 Isoforms in Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting IRE1 with small molecules counteracts progression of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: STF-038533 Experimental Troubleshooting
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for experiments involving STF-038533, a selective inhibitor of the IRE1α endonuclease.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor that selectively targets the endoribonuclease (RNase) activity of Inositol-requiring enzyme 1α (IRE1α).[1][2] IRE1α is a key sensor of endoplasmic reticulum (ER) stress and a critical component of the Unfolded Protein Response (UPR).[3][4] Upon activation by ER stress, IRE1α's RNase domain initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA.[5][6] This splicing event creates a potent transcription factor, XBP1s, which helps the cell adapt to stress.[7] this compound specifically blocks this splicing activity without affecting IRE1α's kinase function.[1][8] This leads to an accumulation of unspliced XBP1 (XBP1u) and prevents the adaptive UPR signaling mediated by XBP1s.
References
- 1. Identification of an Ire1alpha endonuclease specific inhibitor with cytotoxic activity against human multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STF-083010, IRE1alpha endonuclease inhibitor (CAS 307543-71-1) | Abcam [abcam.com]
- 3. Frontiers | IRE1α Implications in Endoplasmic Reticulum Stress-Mediated Development and Pathogenesis of Autoimmune Diseases [frontiersin.org]
- 4. The Structure, Activation and Signaling of IRE1 and Its Role in Determining Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling Pathways from the Endoplasmic Reticulum and Their Roles in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Targeting the IRE1α/XBP1 endoplasmic reticulum stress response pathway in ARID1A-mutant ovarian cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. papalab.ucsf.edu [papalab.ucsf.edu]
Technical Support Center: STF-038533 and Non-Cancerous Cells
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for experiments involving the IRE1α inhibitor, STF-038533, and its effects on non-cancerous cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a specific inhibitor of the endonuclease activity of inositol-requiring enzyme 1α (IRE1α). IRE1α is a key sensor of endoplasmic reticulum (ER) stress. By inhibiting the RNase activity of IRE1α, this compound blocks the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. This prevents the formation of the active transcription factor XBP1s, which is crucial for the unfolded protein response (UPR), a cellular mechanism to cope with ER stress. Notably, this compound does not inhibit the kinase activity of IRE1α.[1][2][3]
Q2: Is this compound cytotoxic to non-cancerous cells?
A2: Current research suggests that this compound exhibits preferential cytotoxicity towards cancer cells, particularly those highly dependent on the UPR for survival, such as multiple myeloma.[2] One study directly compared the effects of STF-083010 (an alternative name for this compound) on primary human multiple myeloma cells (CD138+) and normal human peripheral blood mononuclear cells (PBMCs), including B cells (CD19+), T cells (CD3+), and NK cells (CD56+). The results indicated that STF-083010 was selectively toxic to the cancerous CD138+ cells.[2] This suggests a potential therapeutic window for targeting IRE1α in cancer with limited impact on healthy hematopoietic cells. Another IRE1α inhibitor, MKC-3946, also showed no toxicity to normal mononuclear cells.[4]
Q3: Why might this compound show lower toxicity in non-cancerous cells?
A3: The selective effect of this compound is thought to be due to the different levels of basal ER stress between cancerous and non-cancerous cells. Many cancer cells, especially secretory-type cancers like multiple myeloma, have a high rate of protein synthesis, leading to chronic ER stress. This makes them highly reliant on the IRE1α-XBP1 pathway for survival.[2] In contrast, most normal, non-cancerous cells do not experience such high levels of chronic ER stress and are therefore less dependent on this pathway for their viability.[5]
Q4: Is there extensive data on the cytotoxicity of this compound across a wide range of non-cancerous cell types?
A4: While there is evidence for selectivity against certain types of cancer cells versus normal immune cells, comprehensive studies detailing the IC50 values of this compound across a broad spectrum of non-cancerous cell lines (e.g., fibroblasts, endothelial cells, various epithelial cells) are limited in publicly available literature. Researchers should empirically determine the cytotoxic profile of this compound in their specific non-cancerous cell model of interest.
Quantitative Data on this compound Cytotoxicity
The following table summarizes the available comparative cytotoxicity data for this compound (also known as STF-083010) in cancerous versus non-cancerous primary human cells.
Table 1: Comparative Cytotoxicity of STF-083010 in Human Primary Cells
| Cell Type | Description | STF-083010 Concentration (µM) | % Viability (approx.) | Reference |
| CD138+ | Multiple Myeloma Cells | 30 | ~50% | [2] |
| CD138+ | Multiple Myeloma Cells | 60 | ~20% | [2] |
| CD19+ | Normal B Cells | 60 | ~90% | [2] |
| CD3+ | Normal T Cells | 60 | ~95% | [2] |
| CD56+ | Normal NK Cells | 60 | ~90% | [2] |
Experimental Protocols
Protocol 1: Assessment of this compound Cytotoxicity using a Cell Viability Assay (e.g., MTT Assay)
This protocol provides a general framework for determining the cytotoxic effects of this compound on a non-cancerous cell line.
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Cell Seeding:
-
Culture the desired non-cancerous cell line in appropriate growth medium.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Note: STF-03853010 is unstable in solution and should be freshly prepared.
-
Perform serial dilutions of this compound in culture medium to achieve a range of final concentrations.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound).
-
-
Incubation:
-
Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Visualized Signaling Pathways and Workflows
Caption: IRE1α signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing this compound cytotoxicity.
Troubleshooting Guide
Issue 1: High variability in cytotoxicity results between replicate wells.
-
Possible Cause 1: Uneven cell seeding.
-
Solution: Ensure a single-cell suspension before seeding. Mix the cell suspension thoroughly before and during plating to prevent settling.
-
-
Possible Cause 2: Edge effects in the microplate.
-
Solution: Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or water.
-
-
Possible Cause 3: Inaccurate pipetting.
-
Solution: Use calibrated pipettes and change tips between different concentrations of the compound.
-
Issue 2: No significant cytotoxicity observed in non-cancerous cells at expected concentrations.
-
Possible Cause 1: The specific non-cancerous cell line is resistant to this compound-induced cytotoxicity.
-
Solution: This is a possible and valid result. As discussed, non-cancerous cells may be less dependent on the IRE1α pathway. Consider increasing the concentration range and/or the incubation time.
-
-
Possible Cause 2: Insufficient incubation time.
-
Solution: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine if a longer exposure is required to induce a cytotoxic effect.
-
-
Possible Cause 3: Degradation of this compound.
-
Solution: this compound is known to be unstable in solution. Prepare fresh stock solutions for each experiment and minimize the time the compound is in aqueous culture medium before being added to the cells.
-
Issue 3: Unexpected cytotoxicity in vehicle control wells.
-
Possible Cause 1: Solvent toxicity.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your specific cell line (typically <0.5%). Run a toxicity curve for the solvent alone.
-
-
Possible Cause 2: Contamination.
-
Solution: Check for microbial contamination in your cell cultures and reagents.
-
Caption: Troubleshooting decision tree for this compound cytotoxicity assays.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of an Ire1alpha endonuclease specific inhibitor with cytotoxic activity against human multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. IRE1α Inhibitors as a Promising Therapeutic Strategy in Blood Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
improving STF-038533 efficacy in vitro
Welcome to the technical support center for STF-038533. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the in vitro efficacy of this compound, a selective inhibitor of the endonuclease activity of inositol-requiring enzyme 1α (IRE1α). As this compound and STF-083010 are closely related analogs with the same mechanism of action, the information provided here is largely based on the publicly available data for STF-083010.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a specific inhibitor of the endoribonuclease (RNase) activity of IRE1α, a key sensor of the Unfolded Protein Response (UPR).[1][2][3][4] Under endoplasmic reticulum (ER) stress, IRE1α dimerizes and autophosphorylates, which activates its RNase domain. This activated domain excises a 26-nucleotide intron from the X-box binding protein 1 (XBP1) mRNA.[3][5] This splicing event leads to a translational frameshift, producing the active transcription factor XBP1s. XBP1s then translocates to the nucleus and activates genes that promote cell survival by mitigating ER stress. This compound selectively blocks this XBP1 mRNA splicing without affecting the kinase activity of IRE1α.[1][2][4][6] This inhibition leads to an accumulation of unresolved ER stress, which can trigger apoptosis in cells highly dependent on the IRE1α-XBP1 pathway for survival, such as certain cancer cells.[4][7]
Q2: What are the recommended solvent and storage conditions for this compound?
This compound is soluble in Dimethyl Sulfoxide (DMSO) up to 100 mM.[8][9][10] It is recommended to prepare fresh stock solutions in high-quality, anhydrous DMSO for each experiment, as the compound is unstable in solution.[11][12] For short-term storage, solutions can be kept at -20°C for up to one month, and for longer-term storage, at -80°C for up to six months.[2] Repeated freeze-thaw cycles should be avoided. The lyophilized powder is stable for at least two years when stored desiccated at room temperature.[12]
Q3: Why am I observing high IC50 values or a lack of efficacy in vitro?
Several factors can contribute to a higher than expected IC50 value or lack of efficacy:
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Cellular Context: The dependence of your cell line on the IRE1α-XBP1 pathway for survival is a critical factor.[13] Cells that are not highly reliant on this pathway will naturally exhibit a higher IC50.[13]
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Compound Instability: As this compound is unstable in solution, its degradation during the experiment can lead to an artificially high IC50. Always use freshly prepared solutions.[11][13]
-
Incubation Time: The cytotoxic effects of this compound are time-dependent.[6][13] Shorter incubation times may not be sufficient to induce significant apoptosis. Consider extending the incubation period to 48 or 72 hours.[13]
-
Assay Method: The choice of viability or proliferation assay can influence the determined IC50 value. Ensure you are using an appropriate and validated assay for your cell line.[13]
Q4: I am observing a precipitate after adding this compound to my cell culture medium. What should I do?
Precipitation is likely due to the poor aqueous solubility of this compound.[12] To mitigate this, ensure the final concentration of DMSO in your cell culture medium is at a non-toxic level, typically below 0.5%.[12] When diluting the stock solution, add it to the medium with vigorous mixing to aid dispersion.[12]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent results between experiments | 1. Compound degradation: this compound is unstable in solution.[11] 2. Variable cell conditions: Cell passage number and confluency can affect the cellular response to ER stress. | 1. Prepare fresh stock solutions of this compound in high-quality DMSO for each experiment.[11] 2. Ensure consistency in cell passage number and seeding density between experiments. |
| Unexpected cytotoxicity in control cells | 1. Solvent toxicity: High concentrations of DMSO can be toxic to cells. 2. Off-target effects: The salicylaldehyde moiety in this compound is reactive and could potentially interact with other cellular components.[11] | 1. Ensure the final DMSO concentration in the culture medium is below the toxic threshold for your cell line (typically <0.5%).[11][12] 2. Include appropriate vehicle controls in your experiments. |
| No inhibition of XBP1 splicing observed | 1. Compound instability: The compound may have degraded.[11] 2. Insufficient concentration: The effective concentration can vary between cell lines. 3. Low ER stress: The level of induced ER stress may not be sufficient to activate the IRE1α pathway. | 1. Use a freshly prepared stock solution.[11] 2. Perform a dose-response experiment to determine the optimal concentration for your cell line. 3. Confirm the induction of ER stress by your chosen agent (e.g., tunicamycin, thapsigargin) through appropriate markers. |
Quantitative Data
Table 1: In Vitro Efficacy of STF-083010 in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| RPMI 8226 | Multiple Myeloma | Trypan Blue Exclusion | 72 | ~30 | [6] |
| MM.1S | Multiple Myeloma | Trypan Blue Exclusion | 72 | ~40 | [6] |
| MM.1R | Multiple Myeloma | Trypan Blue Exclusion | 72 | ~50 | [6] |
| Panc0403 | Pancreatic Cancer | MTT | 48 | ~50 | [10] |
| Panc1005 | Pancreatic Cancer | MTT | 48 | ~50 | [10] |
| BxPc3 | Pancreatic Cancer | MTT | 48 | >50 | [10] |
| MiaPaCa2 | Pancreatic Cancer | MTT | 48 | >50 | [10] |
| MCF7-TAMR | Tamoxifen-Resistant Breast Cancer | Cell Viability Assay | Not Specified | ~20 (in combination with Tamoxifen) | [7] |
Experimental Protocols
Protocol 1: XBP1 mRNA Splicing Assay (RT-PCR)
This protocol is designed to assess the inhibitory effect of this compound on IRE1α-mediated XBP1 mRNA splicing.
Materials:
-
Cancer cell line of interest (e.g., RPMI 8226)
-
Complete cell culture medium
-
This compound (or STF-083010)
-
ER stress inducer (e.g., Thapsigargin or Tunicamycin)
-
DMSO (anhydrous)
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit
-
Reverse transcription kit
-
PCR reagents (including primers specific for spliced and unspliced XBP1)
-
Agarose gel electrophoresis equipment
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with the desired concentrations of this compound (e.g., 30-60 µM) or vehicle control (DMSO) for 1-2 hours.[3]
-
ER Stress Induction: Add the ER stress inducer (e.g., 300 nM Thapsigargin) to the wells and incubate for a specified time (e.g., 4-8 hours).[3][6]
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
PCR Amplification: Perform PCR using primers that flank the 26-nucleotide intron in the XBP1 mRNA. This will allow for the amplification of both the unspliced and spliced forms.
-
Gel Electrophoresis: Analyze the PCR products by agarose gel electrophoresis. The unspliced XBP1 will appear as a larger band, while the spliced XBP1 will be a smaller band.
-
Analysis: Quantify the band intensities to determine the ratio of spliced to unspliced XBP1 and assess the inhibitory effect of this compound.
Protocol 2: Cell Viability Assay (MTT)
This protocol measures the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (or STF-083010)
-
DMSO (anhydrous)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., 0.1 N HCl in isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.[10]
-
Treatment: Treat the cells with a range of concentrations of this compound or vehicle control (DMSO) and incubate for the desired period (e.g., 48 or 72 hours).[10]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.[10]
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Read the absorbance at 590 nm using a microplate reader, with a reference wavelength of 630 nm.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).[10]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification of an Ire1alpha endonuclease specific inhibitor with cytotoxic activity against human multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel chemical, STF-083010, reverses tamoxifen-related drug resistance in breast cancer by inhibiting IRE1/XBP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. STF-083010, IRE1alpha endonuclease inhibitor (CAS 307543-71-1) | Abcam [abcam.com]
- 9. rndsystems.com [rndsystems.com]
- 10. selleckchem.com [selleckchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: STF-038533 (Wortmannin as a Representative Compound)
Disclaimer: The compound "STF-038533" is not publicly documented. This guide uses Wortmannin , a well-characterized PI3K inhibitor, as a representative compound to illustrate the format and content of a technical support center. The information provided below pertains to Wortmannin and should not be directly applied to any other compound without independent verification.
This technical support center provides researchers, scientists, and drug development professionals with essential information on the storage, handling, and experimental use of Wortmannin.
Frequently Asked Questions (FAQs)
1. What is the recommended storage condition for Wortmannin?
Wortmannin should be stored as a lyophilized powder at -20°C, desiccated, and protected from light.[1] In this state, it is stable for up to 24 months.[1] Some suppliers also recommend storage at 2-8°C for the solid form, with a stability of 3 years under these conditions.[2]
2. How should I prepare and store Wortmannin stock solutions?
Wortmannin is soluble in several organic solvents. For a 2 mM stock solution, dissolve 1 mg in 1.16 ml of DMSO.[1] It is also soluble in ethanol at 25 mg/ml.[1] Stock solutions in DMSO are stable for at least 2 months when stored at -20°C.[2] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.[1]
3. What are the main safety precautions when handling Wortmannin?
Wortmannin is highly toxic and should be handled with care.[3][4] Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[5] Work should be performed in a chemical fume hood to avoid inhalation of the powder or aerosols.[5] Avoid contact with skin, eyes, and clothing.[5] In case of contact, wash the affected area thoroughly with soap and water.[5]
4. What is the primary mechanism of action of Wortmannin?
Wortmannin is a potent and irreversible inhibitor of phosphoinositide 3-kinases (PI3Ks).[6][7] It covalently binds to the catalytic subunit of PI3K, thereby blocking its activity.[6] This inhibition prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), a critical step in the PI3K/Akt signaling pathway.[6]
Storage and Handling Conditions
| Parameter | Condition | Stability | Source(s) |
| Storage (Solid) | -20°C, desiccated, protected from light | Up to 24 months | [1] |
| 2-8°C, desiccated, protected from light | 3 years | [2] | |
| Storage (Solution) | -20°C in DMSO | At least 2 months | [2] |
| Solubility | DMSO | ≥ 50 mg/mL | [1][8] |
| Ethanol | 25 mg/mL | [1] |
Experimental Protocols
General Cell Culture Protocol for Wortmannin Treatment
This protocol provides a general guideline for treating cultured cells with Wortmannin. Optimal concentrations and treatment times will vary depending on the cell line and experimental objective.
Materials:
-
Wortmannin stock solution (e.g., 2 mM in DMSO)
-
Complete cell culture medium
-
Cultured cells in appropriate vessels (e.g., 6-well plates, 96-well plates)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere and grow overnight.
-
Preparation of Working Solution: Dilute the Wortmannin stock solution to the desired final concentration in pre-warmed complete cell culture medium. For example, to achieve a 1 µM final concentration from a 2 mM stock, dilute the stock solution 1:2000 in the medium. It is crucial to add the DMSO-dissolved inhibitor to the aqueous medium and vortex immediately to prevent precipitation.
-
Treatment:
-
Remove the existing medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the medium containing the desired concentration of Wortmannin to the cells.
-
For control wells, add medium containing the same final concentration of DMSO as the treated wells (vehicle control).
-
-
Incubation: Incubate the cells for the desired period (e.g., 1 hour) at 37°C in a humidified incubator with 5% CO2.
-
Downstream Analysis: After incubation, the cells can be harvested for various downstream analyses, such as Western blotting to assess protein phosphorylation, cell viability assays, or immunofluorescence staining.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No effect of Wortmannin treatment observed. | Inhibitor instability: Wortmannin is unstable in aqueous solutions. | Prepare fresh working solutions for each experiment. Avoid storing diluted aqueous solutions. |
| Incorrect concentration: The concentration used may be too low for the specific cell line or target. | Perform a dose-response experiment to determine the optimal concentration (typically in the range of 0.2 µM to 1 µM). | |
| Cell line resistance: Some cell lines may be less sensitive to PI3K inhibition. | Verify the expression and activity of PI3K in your cell line. Consider using a different inhibitor or a combination of inhibitors. | |
| High cell death or toxicity. | High concentration of Wortmannin or DMSO: Excessive concentrations can be toxic to cells. | Reduce the concentration of Wortmannin. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%). |
| Prolonged treatment: Long exposure to the inhibitor may induce apoptosis. | Reduce the treatment duration. | |
| Inconsistent results between experiments. | Variability in cell conditions: Cell density, passage number, and growth phase can affect the response to treatment. | Standardize cell culture conditions, including seeding density and passage number. Ensure cells are healthy and in the logarithmic growth phase. |
| Inhibitor degradation: Improper storage of the stock solution. | Aliquot the stock solution and store it properly at -20°C, protected from light. Avoid repeated freeze-thaw cycles. |
Visualizing the Mechanism of Action
PI3K/Akt Signaling Pathway Inhibition by Wortmannin
Caption: Inhibition of the PI3K/Akt signaling pathway by Wortmannin.
Experimental Workflow for Assessing Wortmannin Efficacy
Caption: A typical experimental workflow for evaluating the effect of Wortmannin.
References
- 1. Wortmannin | Cell Signaling Technology [cellsignal.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. stemcell.com [stemcell.com]
- 5. media.cellsignal.com [media.cellsignal.com]
- 6. Wortmannin - Wikipedia [en.wikipedia.org]
- 7. Wortmannin | PI 3-kinase | Tocris Bioscience [tocris.com]
- 8. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Guide to CREB Inhibitors: STF-038533 and Other Key Modulators
For Researchers, Scientists, and Drug Development Professionals
The transcription factor cAMP-response element-binding protein (CREB) is a pivotal regulator of gene expression, influencing a wide array of cellular processes from proliferation and survival to synaptic plasticity. Its dysregulation is implicated in numerous pathologies, most notably cancer, making it a compelling target for therapeutic intervention. This guide provides an objective comparison of STF-038533 with other prominent CREB inhibitors, supported by experimental data to aid researchers in selecting the appropriate tool for their specific needs.
Overview of CREB Inhibition Strategies
Inhibitors of CREB can be broadly categorized based on their mechanism of action. Some agents disrupt the crucial interaction between CREB and its coactivator, the CREB-binding protein (CBP), while others may interfere with CREB's ability to bind to DNA at cAMP response elements (CREs), or modulate upstream signaling pathways. This guide will focus on small molecule inhibitors that directly target the CREB signaling axis.
Comparative Performance of CREB Inhibitors
The following tables summarize the quantitative data for this compound and other well-characterized CREB inhibitors. It is important to note that a direct head-to-head comparison of all these compounds within a single study is not currently available in the public domain. The data presented here is compiled from various sources, and experimental conditions may differ.
Table 1: In Vitro Potency of CREB Inhibitors
| Compound | Target/Mechanism | Assay Type | Cell Line | IC50 | Citation(s) |
| This compound | CREB Target Gene Transcription | CRE-Luciferase Reporter | KG-1 | ~1 µM | [1] |
| 666-15 | CREB-mediated Gene Transcription | CRE-Luciferase Reporter | HEK293T | 81 nM | [2][3][4][5] |
| KG-501 | CREB-CBP Interaction | Not Specified | Not Specified | 6.89 µM | [6] |
| Naphthol AS-TR Phosphate (NASTRp) | CREB-CBP Interaction | Not Specified | Not Specified | Not Specified | [7] |
Table 2: Efficacy in Cancer Cell Lines
| Compound | Cell Line | Assay Type | IC50 / GI50 | Citation(s) |
| This compound | HL-60 | Cell Viability | 410 nM | [1] |
| KG-1 | Cell Viability | Not Specified | [1] | |
| 666-15 | MDA-MB-231 | Growth Inhibition | 73 nM | [4] |
| MDA-MB-468 | Growth Inhibition | 46 nM | [4] | |
| A549 | Growth Inhibition | 0.47 µM | [3] | |
| MCF-7 | Growth Inhibition | 0.31 µM | [3] | |
| KG-501 | Not Specified | Not Specified | Not Specified | [6] |
| Naphthol AS-TR Phosphate (NASTRp) | Non-small cell lung cancer cells | Growth Inhibition | Not Specified | [7] |
Detailed Inhibitor Profiles
This compound
This compound was identified through a high-throughput screen as an inhibitor of CREB-driven gene expression[1]. Its mechanism of action involves the reduction of transcription of CREB target genes such as RFC3, Fra-1, and POLD2[1]. While its direct binding partner has not been explicitly identified, it demonstrates potent activity in reducing the viability of acute myeloid leukemia (AML) cell lines with minimal toxicity to normal hematopoietic cells[1].
666-15
Recognized as a potent and selective inhibitor of CREB-mediated gene transcription, 666-15 exhibits an impressive IC50 of 81 nM in a CREB reporter assay[2][3][4][5]. Studies suggest its mechanism is independent of direct interaction with either CREB or CBP[8]. This compound has demonstrated significant anti-tumor activity in breast cancer xenograft models, completely suppressing tumor growth without overt toxicity[5].
KG-501
KG-501 functions by disrupting the interaction between the kinase-inducible domain (KID) of phosphorylated CREB and the KIX domain of CBP[6]. This disruption of the CREB-CBP complex inhibits the transcription of CREB target genes[6].
Naphthol AS-TR Phosphate (NASTRp)
Similar to KG-501, Naphthol AS-TR phosphate (NASTRp) also inhibits the CREB-CBP interaction[7]. This compound has been shown to induce cell cycle arrest and apoptosis in non-small cell lung cancer cells[7].
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental approaches, the following diagrams illustrate the CREB signaling pathway and a typical workflow for evaluating CREB inhibitors.
Caption: The CREB signaling pathway is activated by various extracellular stimuli.
Caption: A typical workflow for the discovery and validation of CREB inhibitors.
Experimental Protocols
CREB Transcription Reporter Assay (Luciferase Assay)
This assay is a cornerstone for identifying and characterizing CREB inhibitors.
-
Cell Culture and Transfection: HEK293T or other suitable cells are cultured in appropriate media. Cells are then transfected with a reporter plasmid containing a luciferase gene (e.g., Firefly or Renilla luciferase) under the control of a promoter with multiple cAMP Response Elements (CREs). A control plasmid with a constitutively active promoter (e.g., CMV) driving a different luciferase can be co-transfected for normalization.
-
Compound Treatment: After transfection, cells are treated with various concentrations of the test inhibitor (e.g., this compound) for a predetermined period.
-
CREB Activation: CREB signaling is stimulated using an activator such as Forskolin, which increases intracellular cAMP levels.
-
Luciferase Activity Measurement: Cells are lysed, and luciferase activity is measured using a luminometer.
-
Data Analysis: The luciferase signal from the CRE-reporter is normalized to the control luciferase signal. The percentage of inhibition is calculated relative to a vehicle-treated control, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell Viability/Growth Inhibition Assay (e.g., MTT Assay)
This assay assesses the cytotoxic or cytostatic effects of the inhibitors on cancer cells.
-
Cell Seeding: Cancer cells (e.g., HL-60, MDA-MB-468) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the CREB inhibitor for a specified duration (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to vehicle-treated cells. The GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) is determined.
Conclusion
The landscape of CREB inhibitors is expanding, offering a range of tools for researchers. This compound presents a promising profile with its potent activity against AML cells and selectivity over normal cells. In comparison, 666-15 demonstrates remarkable potency in CREB-mediated gene transcription inhibition and in vivo anti-tumor efficacy. Inhibitors like KG-501 and Naphthol AS-TR phosphate provide mechanistic tools to specifically probe the consequences of disrupting the CREB-CBP interaction. The choice of inhibitor will ultimately depend on the specific research question, the biological system under investigation, and the desired mechanistic insight. The data and protocols provided in this guide aim to facilitate this decision-making process for the scientific community.
References
- 1. Small molecule screen for inhibitors of expression from canonical CREB response element-containing promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. rndsystems.com [rndsystems.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Identification of a Potent Inhibitor of CREB-Mediated Gene Transcription with Efficacious in Vivo Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to STF-083010 and 666-15: Targeting Distinct Stress Response and Transcriptional Pathways in Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two small molecule inhibitors, STF-083010 and 666-15, which target distinct cellular signaling pathways implicated in cancer progression. STF-083010 is a specific inhibitor of the endonuclease activity of Inositol-requiring enzyme 1α (IRE1α), a key sensor in the Unfolded Protein Response (UPR). In contrast, 666-15 is a potent and selective inhibitor of cAMP response element-binding protein (CREB)-mediated gene transcription. This document outlines their mechanisms of action, presents supporting experimental data, and provides detailed protocols for key experimental assays.
Mechanism of Action and Target Pathways
STF-083010: Inhibitor of the IRE1α-XBP1 Pathway
STF-083010 selectively targets the IRE1α, a critical component of the UPR, a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). IRE1α possesses both a kinase and an RNase domain. STF-083010 uniquely inhibits the RNase activity of IRE1α without affecting its kinase function. This inhibition blocks the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, a crucial step for the activation of the adaptive UPR pathway that is often exploited by cancer cells to survive under stressful conditions. By preventing the formation of the active transcription factor XBP1s, STF-083010 disrupts this pro-survival signaling, leading to unresolved ER stress and subsequent apoptosis in cancer cells highly dependent on the UPR.
666-15: Inhibitor of CREB-Mediated Transcription
666-15 is a potent and selective small molecule that inhibits the transcriptional activity of CREB. CREB is a transcription factor that plays a pivotal role in regulating the expression of genes involved in cell proliferation, survival, and differentiation. Aberrant activation of the CREB signaling pathway is a common feature in many cancers, contributing to tumor growth and progression. 666-15 exerts its anti-cancer effects by preventing CREB from activating the transcription of its target genes, thereby inhibiting cancer cell growth and inducing apoptosis.
Quantitative Performance Data
The following tables summarize the in vitro and in vivo efficacy of STF-083010 and 666-15 in various cancer models.
Table 1: In Vitro Cytotoxicity of STF-083010 and 666-15 in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Assay | Endpoint | Value | Reference(s) |
| STF-083010 | RPMI 8226, MM.1S, MM.1R | Multiple Myeloma | Trypan Blue Exclusion | Cytotoxicity | 30-60 µM | [1] |
| HCT116 p53-/- | Colon Cancer | Viability Assay | Viability Reduction | ~20% at 50 µM | [2] | |
| 666-15 | MDA-MB-468 | Breast Cancer | MTT Assay | GI50 | 46 nM | [3][4][5] |
| MDA-MB-231 | Breast Cancer | MTT Assay | GI50 | 73 nM | [3][4][5] | |
| MCF-7 | Breast Cancer | MTT Assay | GI50 | 0.31 µM | [3][4] | |
| A549 | Lung Cancer | MTT Assay | GI50 | 0.47 µM | [3][4][5] | |
| HEK293T | - | Luciferase Reporter Assay | IC50 | 81 nM | [3][5] |
Table 2: In Vivo Efficacy of STF-083010 and 666-15 in Xenograft Models
| Compound | Cancer Model | Animal Model | Treatment Regimen | Outcome | Reference(s) |
| STF-083010 | RPMI 8226 Multiple Myeloma | NSG Mice | 30 mg/kg, i.p., once weekly for 2 weeks | Significant tumor growth inhibition | [1][6] |
| HCT116 p53-/- Colon Cancer | - | - | 75% tumor volume reduction, 73% tumor weight reduction | [6] | |
| Tamoxifen-resistant MCF-7 Breast Cancer | Nude Mice | Combination with tamoxifen | Significantly delayed tumor progression | [7] | |
| 666-15 | MDA-MB-468 Breast Cancer | - | - | Complete tumor growth suppression | [8][9] |
| C4-2 Prostate Cancer | - | - | Decreased tumor growth | [10] | |
| SYO-I Synovial Sarcoma | NSG Mice | Intraperitoneal injection, every other day | Significant and dose-dependent tumor growth suppression | [11] |
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams (Graphviz DOT Language)
Caption: STF-083010 inhibits the IRE1α RNase activity, blocking XBP1 splicing and promoting apoptosis.
Caption: 666-15 inhibits CREB-mediated gene transcription, leading to reduced cell proliferation and survival.
Experimental Workflow Diagrams (Graphviz DOT Language)
Caption: Workflow for assessing cell viability using the MTT assay.
Caption: General workflow for Western blot analysis of protein expression.
Detailed Experimental Protocols
1. MTT Cell Viability Assay
This protocol is used to assess the cytotoxic effects of STF-083010 and 666-15 on cancer cell lines.
-
Materials:
-
Cancer cell line of interest
-
96-well flat-bottom plates
-
Complete cell culture medium
-
STF-083010 and 666-15 stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of STF-083010 and 666-15 in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of the inhibitors. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.[12]
-
After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) values.
-
2. Western Blot Analysis for Protein Expression
This protocol can be used to analyze the expression of key proteins in the IRE1α and CREB signaling pathways following treatment with the respective inhibitors.
-
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-XBP1s, anti-p-CREB, anti-CREB, anti-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse cell pellets in RIPA buffer and determine protein concentration using the BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
3. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is suitable for measuring the mRNA levels of target genes of the IRE1α and CREB pathways.
-
Materials:
-
Treated and untreated cells
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Gene-specific primers (e.g., for XBP1s, ER chaperones, CREB target genes, and a housekeeping gene like GAPDH or ACTB)
-
qPCR instrument
-
-
Procedure:
-
Extract total RNA from cells using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Set up the qPCR reaction with the cDNA template, qPCR master mix, and gene-specific primers.
-
Perform the qPCR reaction in a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and relative to the control group.[13]
-
Conclusion
STF-083010 and 666-15 represent two distinct and promising strategies for targeting cancer cell vulnerabilities. STF-083010's ability to inhibit the adaptive UPR by targeting IRE1α makes it a compelling candidate for tumors reliant on this stress response pathway. In contrast, 666-15's direct inhibition of the master transcriptional regulator CREB offers a broader approach to suppressing cancer cell proliferation and survival. The choice between these inhibitors, or their potential combination, will depend on the specific molecular characteristics of the cancer being targeted. The experimental protocols provided herein offer a robust framework for further investigation and comparison of these and other targeted therapeutic agents.
References
- 1. Identification of an Ire1alpha endonuclease specific inhibitor with cytotoxic activity against human multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A novel chemical, STF-083010, reverses tamoxifen-related drug resistance in breast cancer by inhibiting IRE1/XBP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Identification of a Potent Inhibitor of CREB-Mediated Gene Transcription with Efficacious in Vivo Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 11. d-nb.info [d-nb.info]
- 12. Design, Synthesis and Biological Evaluation of Prodrugs of 666-15 as Inhibitors of CREB-Mediated Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 13. elearning.unite.it [elearning.unite.it]
A Comparative Guide to CREB Inhibitors: STF-038533 versus KG-501
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent small molecule inhibitors of the cAMP response element-binding protein (CREB): STF-038533 and KG-501. The following sections offer a comprehensive overview of their mechanisms of action, quantitative performance data, and detailed experimental protocols to assist researchers in selecting the appropriate tool for their specific needs in studying CREB-mediated transcription and its role in various physiological and pathological processes.
Introduction to CREB Inhibition
The transcription factor CREB plays a pivotal role in regulating gene expression downstream of a multitude of signaling pathways, influencing cellular processes such as proliferation, survival, differentiation, and synaptic plasticity. Dysregulation of CREB activity has been implicated in numerous diseases, including cancer, neurodegenerative disorders, and metabolic diseases. Consequently, small molecule inhibitors of CREB are invaluable tools for both basic research and as potential therapeutic agents. This guide focuses on two such inhibitors, this compound and KG-501, providing a comparative analysis of their known properties and effects.
Mechanism of Action
KG-501 is a well-characterized CREB inhibitor that functions by disrupting the crucial interaction between CREB and its coactivator, the CREB-binding protein (CBP).[1] Specifically, KG-501 directly targets the KIX domain of CBP, a key interaction site for phosphorylated CREB (pCREB).[1][2] By binding to the KIX domain, KG-501 prevents the recruitment of CBP to CREB at the promoters of target genes, thereby inhibiting CREB-mediated gene transcription.[1][2] It is important to note that because other transcription factors also utilize the KIX domain of CBP, KG-501 may also affect their activity.[3]
The precise mechanism of action for this compound is not as extensively detailed in publicly available literature. However, it has been identified as a potent and selective inhibitor of CREB-driven gene expression. Studies have shown that treatment with this compound leads to a significant reduction in the mRNA levels of known CREB target genes, such as RFC3, POLD2, and Fra-1, in a manner comparable to CREB knockdown.[4] This suggests that this compound acts downstream of CREB phosphorylation to block its transcriptional activity. Further investigation is required to determine if this compound directly interacts with CREB, CBP, or another component of the transcriptional machinery.
References
- 1. Biochemical verification of the quantitative capabilities of histochemical enzyme assays in muscle tissue [openlibrary.org]
- 2. researchgate.net [researchgate.net]
- 3. Lithium;3,3,3-trifluoropropyl sulfate | C3H4F3LiO4S | CID 118676562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,1,1,2,2,3,3-Heptafluoro-3-methoxypropane [webbook.nist.gov]
Validating the On-Target Effects of STF-038533: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the on-target effects of STF-038533, a putative inhibitor of the PAX3-FOXO1 fusion oncoprotein. The methodologies and comparative data presented herein are designed to offer a clear pathway for assessing the efficacy and specificity of novel therapeutic agents targeting this key driver of alveolar rhabdomyosarcoma (ARMS).
The PAX3-FOXO1 fusion protein, resulting from a chromosomal translocation, acts as an aberrant transcription factor, driving oncogenesis and representing a critical therapeutic target in ARMS.[1] Validating that a small molecule like this compound directly engages and inhibits this target is a crucial step in preclinical development. This guide outlines the key experiments to confirm these on-target effects, providing comparative context with other known PAX3-FOXO1 inhibitors.
Core Validation Strategy
The primary hypothesis for this compound is that it inhibits the transcriptional activity of PAX3-FOXO1. A robust validation strategy, therefore, involves a multi-pronged approach:
-
Confirming Inhibition of Transcriptional Activity: Directly measuring the ability of this compound to suppress the transcription of genes regulated by PAX3-FOXO1.
-
Assessing Downstream Effects: Observing the cellular consequences of PAX3-FOXO1 inhibition, such as reduced expression of target genes and decreased cell viability.
-
Comparing with Alternatives: Benchmarking the performance of this compound against other compounds known to disrupt PAX3-FOXO1 signaling.
Below is a logical workflow for validating a PAX3-FOXO1 inhibitor.
Quantitative Comparison of PAX3-FOXO1 Inhibitors
While specific quantitative data for this compound is not widely available in published literature, this table provides a template for comparison, populated with data from alternative inhibitors that act on the PAX3-FOXO1 pathway. This allows for the contextualization of this compound's performance once data is generated.
| Compound | Mechanism of Action | IC50 (Luciferase Reporter Assay) | Effect on PAX3-FOXO1 Protein | Effect on Target Gene mRNA (e.g., MYOD, SKP2) | Cell Viability (ARMS cells) |
| This compound (Hypothetical Data) | Direct inhibitor of PAX3-FOXO1 transcriptional activity | User-determined | User-determined | User-determined | User-determined |
| Thapsigargin | Indirect; SERCA inhibitor leading to AKT activation and PAX3-FOXO1 degradation[2][3] | 2.3 nM - 8.0 nM[4] | Decrease[2] | Decrease[2] | Decrease[2] |
| JQ1 | Indirect; BET bromodomain inhibitor that disrupts PAX3-FOXO1 co-factor binding[5] | Not reported | Decrease[5] | Decrease (selectively down-regulates PAX3-FOXO1 targets)[5] | Decrease[5] |
| Piperacetazine | Direct binding to PAX3-FOXO1[4] | ~10 µM (Significant inhibition)[4] | Not reported | Decrease[4] | Decrease (Anchorage-independent growth)[4] |
| PLK1 Inhibitors (e.g., BI 2536) | Indirect; Prevents PLK1-mediated stabilization of PAX3-FOXO1 | Not reported | Decrease | Decrease | Decrease |
Key Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for the essential experiments in validating this compound's on-target effects.
Luciferase Reporter Assay for PAX3-FOXO1 Transcriptional Activity
This assay directly measures the transcriptional activity of PAX3-FOXO1. A reporter construct containing multiple PAX3 response elements (e.g., 6xPRS9) upstream of a luciferase gene is introduced into ARMS cells (e.g., Rh30) that endogenously express PAX3-FOXO1.[4]
Protocol:
-
Cell Seeding: Seed Rh30 cells stably expressing a PAX3-FOXO1-responsive luciferase reporter into 96-well plates at a density of 10,000 cells per well. Allow cells to adhere for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24-48 hours at 37°C and 5% CO₂.
-
Luciferase Activity Measurement: Add a luciferase assay reagent (e.g., from Promega Luciferase Assay System) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a microplate reader.
-
Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., from a parallel WST-1 assay) or to a co-transfected control reporter (e.g., Renilla luciferase) to account for non-specific cytotoxicity. Calculate the IC50 value from the dose-response curve.
Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
This experiment validates whether the inhibition of transcriptional activity observed in the reporter assay translates to a decrease in the mRNA levels of endogenous PAX3-FOXO1 target genes. Known target genes include MYCN, MYOD1, GREM1, and DAPK1.[6][7]
Protocol:
-
Cell Culture and Treatment: Seed ARMS cells (e.g., Rh30, Rh4) in 6-well plates. Once they reach 70-80% confluency, treat them with this compound at a concentration determined from the luciferase assay (e.g., 2x IC50) or a vehicle control for 16-24 hours.
-
RNA Extraction: Isolate total RNA from the cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using a SYBR Green-based master mix and primers specific for PAX3-FOXO1 target genes. Use a housekeeping gene (e.g., ACTB, GAPDH) for normalization.
-
Analysis: Calculate the relative expression of target genes in this compound-treated cells compared to control-treated cells using the ΔΔCt method. A significant decrease in the mRNA levels of target genes indicates an on-target effect.
Western Blot for PAX3-FOXO1 Protein Levels
Some indirect inhibitors, like those targeting PLK1 or promoting AKT activation, lead to the degradation of the PAX3-FOXO1 protein.[2] A Western blot can determine if this compound has a similar effect.
Protocol:
-
Cell Lysis: Treat ARMS cells with this compound as in the qRT-PCR protocol. After treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk) and then incubate it with a primary antibody against FOXO1 (which detects the C-terminal portion present in the fusion protein). Follow this with incubation with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Use an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Analysis: Quantify the band intensity to determine if this compound treatment leads to a reduction in PAX3-FOXO1 protein levels.
Cell Viability Assay
A critical outcome of inhibiting an oncogenic driver is the reduction of cancer cell viability.
Protocol:
-
Cell Seeding: Seed ARMS cells (e.g., Rh30) and a control fusion-negative cell line (e.g., RD) in 96-well plates at a density of 5,000-10,000 cells per well.
-
Treatment: After 24 hours, treat the cells with a range of this compound concentrations.
-
Incubation: Incubate for 72 hours.
-
Viability Measurement: Add a viability reagent such as WST-1 or CellTiter-Glo to each well and incubate for 1-4 hours.
-
Data Acquisition: Measure absorbance or luminescence with a plate reader.
-
Analysis: Normalize the results to vehicle-treated controls and plot the dose-response curve to determine the GI50 (concentration for 50% growth inhibition). A significantly lower GI50 in PAX3-FOXO1-positive cells compared to fusion-negative cells suggests on-target selectivity.
References
- 1. PAX3-FOXO1 Fusion Gene in Rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule inhibition of PAX3-FOXO1 through AKT activation suppresses malignant phenotypes of alveolar rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule inhibition of PAX3-FOXO1 through AKT activation suppresses malignant phenotypes of alveolar rhabdomyosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PAX3-FOXO1 establishes myogenic super enhancers and confers BET bromodomain vulnerability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of target genes of PAX3-FOXO1 in alveolar rhabdomyosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of target genes of PAX3-FOXO1 in alveolar rhabdomyosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
STF-038533: A Comparative Analysis of Specificity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of STF-038533, a novel inhibitor of CREB-mediated gene transcription, with other known inhibitors of the same pathway. The following sections present a comprehensive analysis of its specificity and selectivity, supported by available experimental data, alongside detailed protocols for key assays.
Introduction to this compound and the CREB Signaling Pathway
This compound has been identified as a potent inhibitor of gene expression from promoters containing canonical cAMP response elements (CRE). This positions it as a modulator of the CREB (cAMP Response Element-Binding Protein) signaling pathway, a critical regulator of gene transcription involved in a multitude of cellular processes, including proliferation, survival, and differentiation. Dysregulation of the CREB pathway has been implicated in various diseases, most notably in cancer, making it an attractive target for therapeutic intervention.
The core mechanism of this pathway involves the phosphorylation of CREB, which then recruits the coactivator CREB-binding protein (CBP) and p300. This complex subsequently binds to CRE sites in the promoter regions of target genes, initiating transcription.
Below is a diagram illustrating the canonical CREB signaling pathway.
Caption: Canonical CREB signaling pathway.
Comparative Analysis of CREB Pathway Inhibitors
This compound is compared here with two other known inhibitors of CREB-mediated transcription: 666-15 and Naphthol AS-E. The following table summarizes their key performance metrics based on published data.
| Compound | Target Mechanism | IC50 (CREB Reporter Assay) | Cell-based Potency (Example) | Notes on Selectivity |
| This compound | Inhibitor of CREB-mediated transcription | 410 nM | IC50 of 410 nM in HL-60 and KG-1 AML cells | Showed selectivity for CRE-driven luciferase activity over CMV-driven activity. Broader selectivity profile not extensively published. |
| 666-15 | Potent and selective inhibitor of CREB-mediated gene transcription | 81 nM[1][2][3][4] | Potently inhibits cancer cell growth. | Highly selective for CREB; little to no effect on MLL, c-Myb, YAP/TEAD, or p53 driven transcription.[5] |
| Naphthol AS-E | Inhibitor of the KIX-KID interaction and CREB-mediated gene transcription | 2.26 µM[6] | Reverses bone loss induced by MDA-MB-231 tumor cells.[7] | Also inhibits the KIX-KID interaction, suggesting a more specific mechanism of action. |
Specificity and Selectivity of this compound
The initial discovery of this compound involved a high-throughput screen for inhibitors of CREB-driven luciferase expression. The selectivity was initially assessed by comparing its effect on a CRE-containing promoter versus a constitutively active cytomegalovirus (CMV) promoter. While showing promise in this initial screen, a comprehensive selectivity profile of this compound against a broad panel of other cellular targets, such as a kinome scan, has not been made publicly available.
In contrast, the alternative compound 666-15 has been more extensively characterized for its selectivity. Studies have shown that it has minimal effects on other transcription factor pathways at concentrations where it potently inhibits CREB.[5] This highlights the importance of comprehensive selectivity profiling for any new chemical probe.
The following diagram outlines a general workflow for assessing inhibitor specificity and selectivity.
Caption: Generalized inhibitor screening workflow.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison are provided below.
CREB Luciferase Reporter Assay
This assay is fundamental for identifying and characterizing inhibitors of the CREB signaling pathway.
Objective: To quantitatively measure the activity of the CREB transcription factor in response to a test compound.
Principle: A reporter vector containing the firefly luciferase gene under the control of a promoter with multiple cAMP Response Elements (CREs) is introduced into cells. Activation of the CREB pathway leads to the expression of luciferase, and the resulting luminescence is proportional to CREB activity.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Control vector (e.g., CMV-luciferase or a minimal promoter-luciferase vector)
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compound (e.g., this compound)
-
Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293 cells in a 96-well white, clear-bottom plate at a density that will result in 80-90% confluency at the time of transfection. Incubate overnight.
-
Transfection: Co-transfect the cells with the CRE-luciferase reporter vector and a constitutively expressing Renilla luciferase vector (for normalization of transfection efficiency) using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Stimulation (Optional): To enhance the signal, the CREB pathway can be stimulated with an agent like forskolin.
-
Incubation: Incubate the cells with the compound for a defined period (e.g., 6-24 hours).
-
Lysis and Luminescence Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.[9]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the compound concentration to determine the IC50 value.
Cell Viability Assay (CellTiter-Glo®)
This assay is used to assess the cytotoxic or cytostatic effects of a compound on cultured cells.
Objective: To determine the number of viable cells in culture after treatment with a test compound.
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, which is an indicator of metabolically active cells.[12][13] The amount of ATP is directly proportional to the number of viable cells. The assay involves adding a single reagent directly to the cell culture, which lyses the cells and generates a luminescent signal produced by a luciferase reaction.
Materials:
-
AML cell lines (e.g., HL-60, KG-1) or other relevant cell lines
-
Cell culture medium and supplements
-
Test compound (e.g., this compound)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Opaque-walled 96-well plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density appropriate for the cell line and the duration of the assay.
-
Compound Treatment: Add the test compound at various concentrations to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Reagent Addition: Equilibrate the plate to room temperature for approximately 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Record the luminescence using a luminometer.
-
Data Analysis: Subtract the background luminescence (from wells with medium only). Plot the cell viability (as a percentage of the vehicle control) against the compound concentration to determine the IC50 or GI50 value.
Conclusion
This compound is a promising inhibitor of CREB-mediated transcription with demonstrated activity in cellular models of acute myeloid leukemia. While initial characterization has shown on-target activity and some degree of selectivity, a comprehensive understanding of its off-target profile is crucial for its further development as a chemical probe or therapeutic lead. Comparative analysis with other CREB inhibitors like 666-15, for which more extensive selectivity data is available, underscores the necessity of broad selectivity profiling in drug discovery. The provided experimental protocols offer a foundation for researchers to further investigate this compound and other potential modulators of the CREB signaling pathway.
References
- 1. Off-target effects in CRISPR/Cas9 gene editing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and selectivity-profiling of 4-benzylamino 1-aza-9-oxafluorene derivatives as lead structures for IGF-1R inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. researchgate.net [researchgate.net]
- 10. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 11. RePORT ⟩ RePORTER [reporter.nih.gov]
- 12. Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Extending kinome coverage by analysis of kinase inhibitor broad profiling data - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Activity of STF-038533: A Comparative Analysis
A comprehensive cross-validation of the biological activity of STF-038533 remains challenging due to the limited publicly available information on this compound. Extensive searches have not yielded specific details regarding its mechanism of action, molecular target, or established experimental data. Without this foundational knowledge, a direct comparison with alternative compounds and the generation of detailed experimental protocols are not feasible.
To provide a framework for the type of analysis required for a thorough cross-validation, this guide will present a hypothetical scenario. We will assume, for illustrative purposes, that this compound is an inhibitor of a well-characterized signaling pathway. This will allow us to demonstrate the required data presentation, experimental methodologies, and visualizations that would be essential for a complete comparison guide.
Hypothetical Target: The XYZ Signaling Pathway
For the purpose of this guide, we will postulate that this compound is an inhibitor of the fictitious "XYZ" signaling pathway, a critical cascade in cellular proliferation. In this hypothetical pathway, the protein KinaseA phosphorylates and activates the transcription factor TransFactorB, leading to the expression of ProGeneC, a key driver of cell division.
Below is a diagram illustrating this hypothetical pathway:
Comparative Activity Data
In a real-world scenario, a crucial component of the comparison guide would be a table summarizing the quantitative data of this compound against other known inhibitors of the XYZ pathway. This would typically include metrics like the half-maximal inhibitory concentration (IC50).
Table 1: Hypothetical Comparative Activity of XYZ Pathway Inhibitors
| Compound | Target | IC50 (nM) | Cell-based Assay (Cell Line) | Reference |
| This compound | KinaseA | Data | Data | Source |
| Compound X | KinaseA | 15 | Proliferation Assay (MCF-7) | [Hypothetical Ref. 1] |
| Compound Y | TransFactorB | 50 | Reporter Assay (HEK293) | [Hypothetical Ref. 2] |
| Compound Z | KinaseA | 5 | Proliferation Assay (MCF-7) | [Hypothetical Ref. 3] |
*Data for this compound is currently unavailable.
Experimental Protocols
Detailed methodologies are essential for reproducibility and for other researchers to validate the findings. Below are examples of protocols that would be necessary for the cross-validation of this compound's activity.
Kinase Activity Assay (Biochemical)
This experiment would directly measure the ability of this compound to inhibit the enzymatic activity of KinaseA.
Workflow:
STF-038533: A Viable Small Molecule Alternative to CREB Knockdown in Preclinical Research
For researchers in oncology, neuroscience, and metabolic disorders, modulating the activity of the transcription factor CREB (cAMP response element-binding protein) is a key area of investigation. While genetic methods like siRNA and shRNA-mediated knockdown have been the standard for reducing CREB expression, the small molecule inhibitor STF-038533 is emerging as a potent and selective alternative. This guide provides a comprehensive comparison of this compound and CREB knockdown, supported by experimental data, to aid researchers in selecting the most appropriate method for their studies.
Executive Summary
CREB is a critical regulator of gene expression involved in cell proliferation, survival, and differentiation. Its aberrant activity is implicated in various diseases, particularly cancer. Consequently, inhibiting CREB function is a promising therapeutic strategy. Genetic knockdown of CREB has been instrumental in validating its role as a therapeutic target. However, small molecule inhibitors offer advantages in terms of ease of use, dose-dependent control, and potential for therapeutic development. This compound, identified in a screen for inhibitors of CREB-driven gene expression, demonstrates comparable efficacy to CREB knockdown in reducing the expression of target genes, with the added benefits of a favorable therapeutic index.
Mechanism of Action
CREB Knockdown: This approach utilizes RNA interference (RNAi) technologies, such as small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs), to specifically target and degrade CREB mRNA. This leads to a significant reduction in the total amount of CREB protein within the cell, thereby preventing the transcription of its target genes. The effects of knockdown are typically potent and long-lasting, but can be influenced by transfection efficiency and potential off-target effects.
This compound: This small molecule acts as an inhibitor of CREB-mediated gene transcription. While the precise molecular interaction is not fully elucidated, it effectively blocks the ability of CREB to activate the transcription of its downstream target genes. This allows for a more nuanced and potentially reversible modulation of CREB activity compared to the blunt instrument of genetic knockdown.
Comparative Performance Data
Experimental data from studies in acute myeloid leukemia (AML) cell lines directly compare the efficacy of this compound with CREB knockdown.
Table 1: Inhibition of CREB Target Gene Expression [1][2]
| Target Gene | Treatment | Cell Line | Fold Change in Expression (vs. Control) |
| RFC3 | CREB shRNA | KG-1 | ~0.4 |
| RFC3 | This compound (10 µM) | KG-1 | ~0.5 |
| Fra-1 | CREB shRNA | KG-1 | ~0.6 |
| Fra-1 | This compound (10 µM) | KG-1 | ~0.6 |
| POLD2 | CREB shRNA | KG-1 | ~0.7 |
| POLD2 | This compound (10 µM) | KG-1 | ~0.7 |
This table summarizes the relative expression of CREB target genes following either CREB knockdown using shRNA or treatment with this compound. The data indicates that this compound at a 10 µM concentration achieves a similar level of target gene repression as genetic knockdown.
Table 2: In Vitro Potency and Toxicity of this compound [1]
| Compound | Cell Line | IC50 (µM) | Toxicity to Normal Hematopoietic Cells (% reduction in viability vs. DMSO) |
| This compound | HL-60 (AML) | 0.41 | < 5% |
| This compound | KG-1 (AML) | 0.41 | < 5% |
| Doxorubicin | - | - | 46.5% |
This table highlights the potent anti-proliferative activity of this compound in AML cell lines, with IC50 values in the sub-micromolar range. Importantly, it shows minimal toxicity to normal hematopoietic cells, indicating a favorable therapeutic window compared to conventional chemotherapy like doxorubicin.
Signaling Pathways and Experimental Workflow
To visualize the biological context and experimental approach, the following diagrams are provided.
Caption: Simplified CREB signaling pathway illustrating key upstream activators and downstream transcriptional events.
Caption: General experimental workflow for comparing this compound and CREB knockdown.
Experimental Protocols
1. Cell Viability Assay (IC50 Determination for this compound)
-
Cell Seeding: Plate AML cells (e.g., HL-60, KG-1) in 96-well plates at a density of 1 x 10^4 cells/well in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.
-
Compound Treatment: Prepare serial dilutions of this compound in DMSO. Add the compound to the cells at final concentrations ranging from 0.01 to 100 µM. Include a DMSO-only control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Measurement: Use a commercially available cell viability reagent such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega). Add the reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to the DMSO control and plot the dose-response curve to calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
2. Gene Expression Analysis by Real-Time PCR (RT-PCR)
-
Cell Treatment:
-
This compound: Treat KG-1 cells with 10 µM this compound or DMSO for 24 hours.
-
CREB Knockdown: Transduce KG-1 cells with lentiviral particles containing either a non-targeting shRNA (control) or an shRNA targeting CREB. Select for transduced cells and verify knockdown efficiency by Western blot.
-
-
RNA Isolation: Isolate total RNA from the treated and control cells using a standard RNA extraction kit (e.g., RNeasy Kit, Qiagen).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad).
-
Real-Time PCR: Perform quantitative real-time PCR using a SYBR Green-based master mix and primers specific for the target genes (RFC3, Fra-1, POLD2) and a housekeeping gene for normalization (e.g., GAPDH).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. The expression levels in the treated or knockdown cells are normalized to the housekeeping gene and then compared to the respective control group.
Conclusion
This compound presents a compelling alternative to traditional CREB knockdown methods for inhibiting CREB-mediated transcription. Its demonstrated potency, selectivity, and favorable safety profile in preclinical models make it a valuable tool for investigating the role of CREB in various disease contexts. For researchers seeking a reversible, dose-dependent, and therapeutically relevant method to modulate CREB activity, this compound offers significant advantages over genetic approaches. The experimental data strongly supports its on-target effects, with a performance comparable to that of shRNA-mediated knockdown in repressing CREB target genes.
References
comparative analysis of CREB inhibitor potency
A Comparative Analysis of CREB Inhibitor Potency for Researchers
The transcription factor cAMP response element-binding protein (CREB) is a pivotal regulator of gene expression involved in a myriad of cellular processes, from proliferation and survival to synaptic plasticity. Its dysregulation is implicated in various diseases, including cancer and neurological disorders, making it a compelling target for therapeutic intervention. This guide provides a comparative analysis of the potency of several prominent CREB inhibitors, supported by experimental data to aid researchers in selecting the appropriate tool for their studies.
Overview of CREB Signaling
CREB activation is a tightly regulated process initiated by a diverse range of extracellular stimuli. These signals converge on several intracellular signaling cascades, leading to the phosphorylation of CREB at its Serine-133 residue. This phosphorylation event is critical for the recruitment of the transcriptional coactivators, CREB-binding protein (CBP) and its paralog p300. The formation of the CREB-CBP/p300 complex is essential for initiating the transcription of CREB target genes. Key upstream signaling pathways that converge on CREB include the cAMP/PKA pathway, the Ca2+/calmodulin-dependent protein kinase (CaMK) pathway, and the Ras/mitogen-activated protein kinase (MAPK) pathway.[1]
Comparative Potency of CREB Inhibitors
The development of small molecule and peptide-based inhibitors targeting various components of the CREB signaling pathway has provided valuable tools for dissecting its function and exploring its therapeutic potential. This section presents a comparative analysis of the potency of several well-characterized CREB inhibitors.
| Inhibitor | Target | Assay Type | IC50/Ki | Reference |
| 666-15 | CREB-mediated gene transcription | CREB Reporter Assay (HEK293T cells) | IC50 = 81 nM | [2][3][4][5] |
| CREB-CBP Interaction | Split RLuc Complementation Assay | IC50 = 18.27 µM | [2][6] | |
| Cancer Cell Growth (MDA-MB-468) | MTT Assay | GI50 = 46 nM | [4][6] | |
| Cancer Cell Growth (MDA-MB-231) | MTT Assay | GI50 = 73 nM | [6] | |
| Naphthol AS-E | CREB-mediated gene transcription | CREB Reporter Assay | IC50 = 4.75 µM | [7] |
| KIX-KID Interaction | Renilla Luciferase Complementation Assay | IC50 = 2.90 µM | [7] | |
| KG-501 (Naphthol AS-E phosphate) | CREB | IC50 = 6.89 µM | [8] | |
| pCREB binding to KIX | Ki = ~90 µM | [8] | ||
| A-485 | p300/CBP HAT | TR-FRET Assay | IC50 = 9.8 nM (p300), 2.6 nM (CBP) | [9][10] |
| EP300/CREBBP Acetyltransferase | TR-FRET Assay (50 nM acetyl-CoA) | IC50 = 44.8 nM | [1][11] | |
| EP300/CREBBP Acetyltransferase | TR-FRET Assay (5 µM acetyl-CoA) | IC50 = 1.3 µM | [1] | |
| iP300w | p300-mediated H3K9 acetylation | HTRF Assay | IC50 = 33 nM | [12][13] |
| EP300/CREBBP Acetyltransferase | TR-FRET Assay (50 nM acetyl-CoA) | IC50 = 15.8 nM | [1][11] | |
| CPI-1612 | EP300/CBP HAT | IC50 = 8.1 nM (EP300), 2.9 nM (CBP) | [14][15][16][17] | |
| EP300/CREBBP Acetyltransferase | TR-FRET Assay (50 nM acetyl-CoA) | IC50 = 10.7 nM | [1][11] | |
| CREBLL-tide | KIX-pKID Interaction | Fluorescence Polarization Assay | Ki = 98 nM | [18] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of common assays used to evaluate CREB inhibitor potency.
CREB-Mediated Gene Transcription Reporter Assay
This cell-based assay is a cornerstone for assessing the functional inhibition of CREB's transcriptional activity.
-
Cell Culture and Transfection: A suitable cell line, such as HEK293T, is cultured and then transfected with a reporter plasmid. This plasmid contains a reporter gene (e.g., Luciferase or β-galactosidase) under the control of a promoter with multiple cAMP response elements (CREs).
-
Compound Treatment: The transfected cells are treated with varying concentrations of the inhibitor for a specified duration.
-
CREB Activation: CREB is then activated, typically by stimulating the cells with an agent like forskolin, which increases intracellular cAMP levels and activates PKA.
-
Reporter Gene Assay: After a period of stimulation, the cells are lysed, and the activity of the reporter enzyme is measured.
-
Data Analysis: The reduction in reporter gene activity in the presence of the inhibitor, relative to a vehicle control, is used to determine the IC50 value.
References
- 1. Comparative Analysis of Drug-like EP300/CREBBP Acetyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Identification of a Potent Inhibitor of CREB-Mediated Gene Transcription with Efficacious in Vivo Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Biological Evaluation of Conformationally Constrained Analogs of Naphthol AS-E as Inhibitors of CREB-mediated Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Discovery of a potent catalytic p300/CBP inhibitor that targets lineage-specific tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative analysis of drug-like EP300/CREBBP acetyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rndsystems.com [rndsystems.com]
- 13. A novel P300 inhibitor reverses DUX4-mediated global histone H3 hyperacetylation, target gene expression, and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. selleckchem.com [selleckchem.com]
- 17. probechem.com [probechem.com]
- 18. biorxiv.org [biorxiv.org]
Assessing the Therapeutic Potential of STF-083010: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the IRE1α inhibitor STF-083010 with other emerging alternatives, supported by experimental data. STF-083010 is a selective inhibitor of the endonuclease activity of Inositol-requiring enzyme 1α (IRE1α), a key mediator of the unfolded protein response (UPR), a cellular stress pathway frequently exploited by cancer cells for survival.
This document summarizes the mechanism of action, quantitative efficacy, and relevant experimental protocols for STF-083010 and its primary comparators, ORIN1001 (also known as MKC8866) and B-I09, to aid in the assessment of their therapeutic potential.
Mechanism of Action: Targeting the IRE1α Pathway
Under endoplasmic reticulum (ER) stress, a common feature of the tumor microenvironment, IRE1α is activated. This activation leads to the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, producing a potent transcription factor, XBP1s. XBP1s, in turn, upregulates genes that promote cell survival, protein folding, and degradation of misfolded proteins, thereby helping cancer cells adapt to stress.
STF-083010, ORIN1001, and B-I09 all function by inhibiting the RNase activity of IRE1α, thus preventing the splicing of XBP1 mRNA and hindering the adaptive UPR.[1][2][3] A key distinction of STF-083010 is its high specificity for the endonuclease domain, without affecting the kinase activity of IRE1α.[4]
Comparative Efficacy Data
The following tables summarize the available quantitative data for STF-083010 and its comparators. It is important to note that the data are compiled from different studies, and direct head-to-head comparisons in the same experimental systems are limited.
In Vitro Cytotoxicity
| Compound | Cell Line | Cancer Type | IC50 / Effect | Reference |
| STF-083010 | RPMI 8226, MM.1S, MM.1R | Multiple Myeloma | Dose and time-dependent cytotoxicity | [5] |
| MEC1, MEC2 | Chronic Lymphocytic Leukemia | ~20% growth inhibition at 48h | [5] | |
| WaC3 | Chronic Lymphocytic Leukemia | Gradual decrease in growth | [5] | |
| HCT116 p53-/- | Colorectal Carcinoma | Reduces viability by ~20% | [6] | |
| B-I09 | WaC3 (human) | Chronic Lymphocytic Leukemia | In-cell IC50 = 0.9 µM (for XBP-1s inhibition) | [7] |
| 5TGM1 (murine) | Multiple Myeloma | Less potent at inducing apoptosis than AMG-18 | [7] | |
| RPMI-8226 (human) | Multiple Myeloma | Less potent at inducing apoptosis than AMG-18 | [7] |
In Vivo Efficacy in Xenograft Models
| Compound | Cancer Model | Treatment and Dosing | Key Outcomes | Reference |
| STF-083010 | RPMI 8226 Multiple Myeloma Xenograft | 30 mg/kg, i.p., once weekly for 2 weeks | Significantly inhibited tumor growth. | [4] |
| HCT116 p53-/- Xenograft | Not specified | 75% reduction in tumor volume; 73% reduction in tumor weight. | [6] | |
| Tamoxifen-resistant MCF-7 Xenograft | Combination with tamoxifen | Significantly delayed breast cancer progression. | [8] | |
| ORIN1001 (MKC8866) | MDA-MB-231 Triple-Negative Breast Cancer Xenograft | 300 mg/kg, daily oral gavage, with paclitaxel | Markedly enhanced the efficacy of paclitaxel. | [9] |
| MYC-high Patient-Derived Xenograft (PDX) | Combination with docetaxel | Rapid tumor regression and complete eradication. | [2] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of these therapeutic agents.
XBP1 mRNA Splicing Assay
This assay is fundamental to confirming the mechanism of action of IRE1α inhibitors.
Objective: To determine the effect of the inhibitor on IRE1α's endonuclease activity by measuring the ratio of spliced (XBP1s) to unspliced (XBP1u) XBP1 mRNA.
Protocol:
-
Cell Culture and Treatment: Plate cancer cells (e.g., RPMI 8226) and allow them to adhere overnight. Treat cells with the IRE1α inhibitor at various concentrations for a predetermined time (e.g., 4-24 hours). Include a positive control treated with an ER stress inducer like thapsigargin (e.g., 300 nM) and a vehicle control (e.g., DMSO).
-
RNA Extraction: Harvest cells and extract total RNA using a suitable method, such as TRIzol reagent.
-
Reverse Transcription (RT)-PCR: Synthesize cDNA from the extracted RNA. Perform PCR using primers that flank the 26-nucleotide intron of XBP1.
-
Gel Electrophoresis: Separate the PCR products on a high-resolution agarose or polyacrylamide gel. The unspliced XBP1 will appear as a larger band than the spliced form.
-
Quantification: Densitometry can be used to quantify the intensity of the bands and determine the splicing ratio.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic or cytostatic effects of the IRE1α inhibitor on cancer cell lines.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of the inhibitor to determine the dose-response relationship. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of the IRE1α inhibitor in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 RPMI 8226 cells) into the flank of immunocompromised mice (e.g., NSG mice).
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the inhibitor (e.g., STF-083010 at 30 mg/kg) and vehicle control via the appropriate route (e.g., intraperitoneal injection) according to a predetermined schedule.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the mice, and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for markers of apoptosis or proliferation).
Toxicity and Safety Profile
-
STF-083010: In vivo studies in mice showed no histologic signs of toxicity at doses of 30 mg/kg (administered twice) and 60 mg/kg (single dose).[4] It was also found to be selectively cytotoxic to CD138+ multiple myeloma cells compared to normal B cells, T cells, and NK cells.[4]
-
ORIN1001 (MKC8866): Preclinical toxicology testing in non-human primates indicated an excellent safety profile and good tolerability.[2] In a Phase 1 clinical trial, the most common treatment-related adverse events were rash, thrombocytopenia, and anemia (Grade 3-4).[10]
-
B-I09: In a murine model of chronic lymphocytic leukemia, B-I09 administration did not cause systemic toxicity.[11]
Conclusion
STF-083010 is a potent and specific inhibitor of the IRE1α endonuclease, demonstrating significant anti-tumor activity in preclinical models of multiple myeloma and breast cancer. Its high specificity for the RNase domain of IRE1α makes it a valuable tool for dissecting the downstream effects of XBP1 splicing inhibition.
ORIN1001 (MKC8866) has also shown promising preclinical efficacy, particularly in combination with standard chemotherapies, and has advanced to clinical trials. B-I09 is another potent IRE1α inhibitor with demonstrated efficacy in hematological malignancies.
While direct comparative studies are limited, the available data suggest that targeting the IRE1α-XBP1 pathway is a viable therapeutic strategy. The choice of inhibitor for further investigation will depend on the specific cancer type, the desired therapeutic window, and the potential for combination therapies. The experimental protocols provided in this guide offer a framework for the continued evaluation and comparison of these promising therapeutic candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeting Endoplasmic Reticulum Stress Sensor IRE1 to Enhance Chemotherapy Sensitivity in MYC-driven breast cancer - Xi Chen [grantome.com]
- 3. benchchem.com [benchchem.com]
- 4. Identification of an Ire1alpha endonuclease specific inhibitor with cytotoxic activity against human multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. A novel chemical, STF-083010, reverses tamoxifen-related drug resistance in breast cancer by inhibiting IRE1/XBP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of IRE1 RNase activity modulates the tumor cell secretome and enhances response to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. | BioWorld [bioworld.com]
- 11. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Navigating the Disposal of STF-038533 (Trifluorostyrene Sulfonic Acid): A Comprehensive Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of laboratory chemicals are paramount to ensuring a safe and compliant operational environment. This guide provides essential, step-by-step procedures for the proper disposal of STF-038533, identified as Trifluorostyrene Sulfonic Acid. While a specific Safety Data Sheet (SDS) for this compound was not located, the following procedures are based on best practices for the disposal of hazardous chemical waste, particularly sulfonic acids and organofluorine compounds.
It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations regarding hazardous waste disposal.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, ensure that all personnel handling this compound are equipped with the appropriate Personal Protective Equipment (PPE). Due to its nature as a sulfonic acid and an organofluorine compound, this compound should be handled with caution.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | A lab coat, and for larger quantities, a chemical-resistant apron or coveralls. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. |
Step-by-Step Disposal Plan for this compound
The recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. The high stability of the carbon-fluorine bond in organofluorine compounds necessitates high-temperature incineration to ensure complete destruction and prevent environmental contamination.[1]
Experimental Protocol for Neutralization of Acidic Waste (General Procedure):
For small spills or residual amounts that require neutralization before collection, the following general protocol can be adapted. This procedure should be performed by trained personnel in a controlled laboratory setting.
-
Preparation: Work within a chemical fume hood. Have an appropriate neutralizing agent, such as sodium bicarbonate (baking soda) or a commercial acid neutralizer, readily available. Prepare a secondary containment vessel larger than the volume of the acid to be neutralized.
-
Dilution (if permissible and safe): For concentrated acids, slowly and cautiously add the acid to a large volume of cold water. Never add water to acid.
-
Neutralization: Slowly add the neutralizing agent to the diluted acidic solution. Monitor the pH of the solution using pH paper or a calibrated pH meter. Continue adding the neutralizer in small portions until the pH is between 6.0 and 8.0.
-
Collection: Once neutralized, the solution can be collected in a designated hazardous waste container.
-
Labeling: Clearly label the container as "Neutralized Trifluorostyrene Sulfonic Acid Waste" and include any other required hazard information.
Waste Collection and Storage
Proper segregation and storage of chemical waste are critical to preventing accidental reactions.
-
Container Selection: Use a designated, leak-proof, and corrosion-resistant container for collecting this compound waste. The container must be compatible with acidic and fluorinated compounds.
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the chemical name "Trifluorostyrene Sulfonic Acid," and the appropriate hazard pictograms (e.g., corrosive, environmental hazard).
-
Storage: Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.
Arranging for Professional Disposal
-
Contact a Licensed Vendor: Engage a certified hazardous waste disposal company with experience in handling and incinerating chemical waste containing organofluorines.
-
Provide Documentation: Furnish the disposal company with all available information about the waste, including its chemical nature (Trifluorostyrene Sulfonic Acid) and any potential hazards.
-
Packaging for Transport: Package the waste container according to the vendor's instructions and Department of Transportation (DOT) regulations for the transport of hazardous materials.
-
Manifest and Record Keeping: Complete a hazardous waste manifest for the shipment and retain a copy for your records. This documentation is crucial for regulatory compliance.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance.
References
Handling and Safety Protocol for STF-038533: An IRE1α Inhibitor
This document provides essential safety and logistical information for the operational use and disposal of STF-038533, a selective IRE1α inhibitor.[1] The procedures outlined below are designed to minimize exposure risk and ensure a safe laboratory environment.
Hazard Identification and Risk Assessment
This compound is a potent research chemical designed to modulate the Inositol-Requiring Enzyme 1 alpha (IRE1α) pathway, a critical component of the unfolded protein response (UPR).[1][2] While specific toxicity data for this compound is not available, compounds of this nature should be handled as potentially hazardous. Similar compounds can be toxic if swallowed, cause serious eye damage, and may have unknown long-term health effects.[3]
Assumed Hazards:
-
Toxic if swallowed.[3]
-
Potential for serious eye damage.[3]
-
Possible skin and respiratory irritant.
-
Unknown carcinogenic or reproductive toxicity.
A comprehensive risk assessment should be completed and approved by the institution's environmental health and safety (EHS) department before any work with this compound begins.
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to create a barrier between the researcher and the chemical, preventing exposure through inhalation, skin contact, or splashing.[4] All PPE should be inspected before use and decontaminated or disposed of properly after handling the compound.[5]
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended) | To prevent skin contact. Inspect gloves for pinholes or tears before use.[5] |
| Eye Protection | Chemical safety goggles or a full-face shield | To protect eyes from splashes and aerosols.[3][6] |
| Body Protection | A disposable, fluid-resistant laboratory coat or gown | To protect skin and personal clothing from contamination.[4][6] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) may be required for handling powders or creating aerosols. | To prevent inhalation of the compound. The need for respiratory protection should be determined by the risk assessment.[4] |
Engineering Controls
All handling of this compound, especially in its powdered form, should be conducted within a certified chemical fume hood or a Class II Biosafety Cabinet (BSC) to minimize the risk of inhalation.[3][4]
Handling and Storage Procedures
4.1. Preparation and Handling:
-
Designate a specific area within the laboratory for handling this compound.
-
Before starting work, ensure all necessary safety equipment, including an eyewash station and safety shower, is accessible and operational.
-
Only personnel who have received specific training on the hazards and handling of this compound should be allowed to work with it.[5]
-
Avoid the formation of dust and aerosols.[3]
-
Do not eat, drink, or smoke in the designated handling area.[3][6]
4.2. Storage:
-
Store this compound in a tightly sealed, clearly labeled container.[3]
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials.[3]
-
Store locked up to prevent unauthorized access.[3]
Spill and Emergency Procedures
In the event of a spill or exposure, immediate action is critical.
5.1. Spill Cleanup:
-
Evacuate the immediate area and alert colleagues and the laboratory supervisor.
-
Prevent the spill from spreading. For larger spills, cover drains to prevent entry into sewer systems.[7]
-
Wear appropriate PPE, including respiratory protection if necessary.
-
For liquid spills, use an inert absorbent material to contain and collect the spill.[7]
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
Place all contaminated materials into a sealed, labeled hazardous waste container.
-
Decontaminate the spill area with an appropriate cleaning agent.
| Spill Cleanup Materials | |
| Absorbent Material | Inert absorbent pads or granules |
| Decontamination Solution | 70% Ethanol or as determined by your institution's EHS |
| Waste Disposal | Labeled, sealable hazardous waste bags or containers |
| Signage | "Caution: Chemical Spill" signs to restrict access |
5.2. First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[3]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
Waste Disposal
All waste contaminated with this compound, including empty containers, disposable PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[3] Follow all local, state, and federal regulations for hazardous waste disposal.
Workflow for Handling Potent Research Compounds
Caption: Logical workflow for handling potent research compounds.
References
- 1. scbt.com [scbt.com]
- 2. IRE1α Inhibitors as a Promising Therapeutic Strategy in Blood Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. gerpac.eu [gerpac.eu]
- 5. download.basf.com [download.basf.com]
- 6. multimedia.3m.com [multimedia.3m.com]
- 7. multimedia.3m.com [multimedia.3m.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
